Closiramine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
47135-88-6 |
|---|---|
Molekularformel |
C18H21ClN2 |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21ClN2/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3 |
InChI-Schlüssel |
BYUAWKXUYPHXSR-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |
Kanonische SMILES |
CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |
Andere CAS-Nummern |
47135-88-6 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Clomipramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomipramine (B1669221), a tricyclic antidepressant (TCA), has a long-standing clinical history in the management of obsessive-compulsive disorder (OCD) and major depressive disorder. Its therapeutic efficacy is underpinned by a complex and multifaceted mechanism of action that extends beyond its primary classification. This technical guide provides an in-depth exploration of the molecular interactions and signaling pathways modulated by clomipramine and its principal active metabolite, desmethylclomipramine (B1197806). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Core Mechanism of Action: Monoamine Reuptake Inhibition
The principal mechanism of action of clomipramine is the inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This action is achieved through the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively. By inhibiting these transporters, clomipramine effectively increases the concentration and prolongs the availability of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.
Clomipramine itself is a potent inhibitor of SERT, with a significantly lower affinity for NET.[1] However, its major active metabolite, desmethylclomipramine, exhibits a contrasting profile, with a very high affinity for NET and a markedly reduced affinity for SERT.[1] This dual action of the parent drug and its metabolite results in a broad-spectrum inhibition of both serotonin and norepinephrine reuptake, contributing to clomipramine's overall therapeutic effect.
Quantitative Analysis of Transporter Inhibition
The binding affinities of clomipramine and desmethylclomipramine for SERT and NET have been quantified through various in vitro and in vivo studies. The inhibitor constant (Ki) is a measure of the binding affinity of a compound to a target, with lower values indicating a higher affinity.
| Compound | Target | Kᵢ (nM) | Species |
| Clomipramine | SERT | 0.14–0.28 | Human/Rat |
| NET | ~14-56 (estimated 100-200 fold lower than SERT) | ||
| Desmethylclomipramine | SERT | 40 | Human/Rat |
| NET | 0.32 | Human/Rat |
Table 1: Binding Affinities of Clomipramine and Desmethylclomipramine for Serotonin and Norepinephrine Transporters.[1]
Secondary Pharmacological Actions: Receptor Antagonism
In addition to its primary action on monoamine transporters, clomipramine exhibits antagonist activity at several other physiologically significant receptors. These interactions are largely responsible for the side-effect profile of the drug but may also contribute to its therapeutic actions in some contexts. The primary off-target interactions include antagonism of:
-
Histamine H1 Receptors: Leading to sedative effects.
-
Muscarinic M1 Acetylcholine Receptors: Resulting in anticholinergic effects such as dry mouth, blurred vision, and constipation.[1]
-
α1-Adrenergic Receptors: Contributing to orthostatic hypotension and dizziness.[1]
Quantitative Analysis of Receptor Antagonism
The binding affinities of clomipramine and its metabolite for these receptors have also been characterized.
| Compound | Target | Kᵢ (nM) |
| Clomipramine | Histamine H1 Receptor | High Affinity (Specific Ki values not consistently reported in literature) |
| Muscarinic M1 Receptor | High Affinity (Specific Ki values not consistently reported in literature) | |
| α1-Adrenergic Receptor | Moderate Affinity (Specific Ki values not consistently reported in literature) | |
| Desmethylclomipramine | Histamine H1 Receptor | Lower Affinity than Clomipramine |
| Muscarinic M1 Receptor | Lower Affinity than Clomipramine | |
| α1-Adrenergic Receptor | Lower Affinity than Clomipramine |
Table 2: Antagonistic Affinities of Clomipramine and Desmethylclomipramine at Various Receptors.
Signaling Pathways
The diverse pharmacological actions of clomipramine trigger a cascade of intracellular signaling events.
Monoamine Transporter Inhibition Signaling
The inhibition of SERT and NET by clomipramine and desmethylclomipramine leads to an increase in synaptic serotonin and norepinephrine. These neurotransmitters then activate their respective postsynaptic receptors, leading to a complex array of downstream signaling events that are believed to underlie the therapeutic effects on mood and anxiety.
Caption: Monoamine Reuptake Inhibition by Clomipramine.
Receptor Antagonism Signaling Pathways
The antagonism of H1, M1, and α1-adrenergic receptors by clomipramine interrupts their respective signaling cascades. Both M1 muscarinic and α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C (PLC).[2][3][4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4][5] Histamine H1 receptors are also coupled to the Gq/11 family of G-proteins and activate a similar PLC-mediated signaling cascade. By blocking these receptors, clomipramine prevents these downstream events.
References
An In-Depth Technical Guide to Closiramine: Chemical Structure and Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a concise summary of the known chemical and physical properties of Closiramine. Despite extensive searches of scientific literature and chemical databases, detailed pharmacological data, experimental protocols, and specific information regarding its mechanism of action and effects on signaling pathways are not publicly available at this time. The information that could be retrieved is presented below.
Chemical Identity and Structure
This compound is a tricyclic compound with the systematic IUPAC name 8-Chloro-11-(2-(dimethylamino)ethyl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine[3]. Its chemical identity is further defined by the following identifiers:
| Identifier | Value |
| CAS Number | 47135-88-6[3] |
| Molecular Formula | C₁₈H₂₁ClN₂[3] |
| SMILES | CN(C)CCC1c2ccc(cc2CCc3cccnc31)Cl[3] |
| InChIKey | BYUAWKXUYPHXSR-UHFFFAOYSA-N[3] |
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Weight | 300.83 g/mol | [3] |
| XLogP3 | 3.9 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 300.1393264 g/mol | [4] |
| Monoisotopic Mass | 300.1393264 g/mol | [4] |
| Topological Polar Surface Area | 16.1 Ų | [4] |
| Heavy Atom Count | 21 | [4] |
| Formal Charge | 0 | [4] |
| Complexity | 333 | [4] |
Pharmacological Properties and Biological Activity
There is a significant lack of publicly available information regarding the pharmacological properties and biological activity of this compound. While the Global Substance Registration System (GSRS) classifies this compound as a Histamine-1 Receptor Antagonist and an Immunotherapeutic Agent , no further details, quantitative data (such as binding affinities, IC50/EC50 values), or descriptions of its mechanism of action could be retrieved from scientific literature or databases.
Signaling Pathways:
Due to the absence of studies on the mechanism of action of this compound, there is no information available on the signaling pathways it may affect.
Experimental Protocols:
No published experimental protocols for the synthesis or biological evaluation of this compound were found.
Conclusion
This compound is a defined chemical entity with a known structure and basic physicochemical properties. However, a comprehensive understanding of its pharmacology, mechanism of action, and potential therapeutic applications is hindered by the current lack of available data. Further research and publication of experimental findings are necessary to elucidate the biological profile of this compound. Researchers interested in this compound should be aware of this information gap and the need for primary investigation to characterize its biological effects. investigation to characterize its biological effects.
References
An In-depth Technical Guide to the Synthesis and Characterization of Closiramine
Disclaimer: Information specifically pertaining to the synthesis and detailed characterization of Closiramine is limited in publicly available scientific literature. Due to this scarcity, this guide will leverage data and established protocols for the structurally analogous and extensively researched tricyclic compound, Clomipramine (B1669221). This approach provides a robust framework for the synthesis, analysis, and understanding of the biological context of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a tricyclic compound identified as a histamine (B1213489) H1 receptor antagonist.[1] Its core structure is a dibenzo[b,f]azepine ring system, a common scaffold in various centrally acting agents. While its primary pharmacological classification points towards applications in allergic conditions and potentially as a sedative, the broader therapeutic potential remains an area for further investigation. This guide provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and the fundamental mechanism of action for this compound, drawing parallels with the well-documented analogue, Clomipramine.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process involving the formation of the tricyclic core followed by the attachment of the dimethylaminoethyl side chain. The following proposed synthesis is adapted from established methods for Clomipramine.[2][3]
Proposed Synthetic Pathway
A plausible synthetic route for this compound starts from N-acetyliminodibenzyl. This starting material undergoes chlorination to introduce the chloro-substituent on the dibenzazepine (B1670418) ring. The acetyl protecting group is then removed, and the subsequent alkylation with a suitable aminoalkyl halide yields this compound.
References
In vitro activity of Closiramine
An In-depth Technical Guide on the In Vitro Activity of Closiramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as clomipramine, is a tricyclic antidepressant that has garnered significant interest for its potential therapeutic applications beyond its primary indication. Extensive in vitro research has revealed a range of biological activities, including antiviral, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its core mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Mechanism of Action: Functional Inhibition of Acid Sphingomyelinase (FIASMA)
This compound is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).[1][2][3][4][5] Unlike direct enzymatic inhibitors, FIASMAs exert their effects through an indirect mechanism. These cationic amphiphilic drugs accumulate within lysosomes, the primary site of acid sphingomyelinase (ASM) activity. This accumulation leads to the displacement of ASM from the inner lysosomal membrane, rendering the enzyme susceptible to proteolytic degradation.[1][2] The resulting decrease in ASM activity leads to a reduction in the hydrolysis of sphingomyelin (B164518) to ceramide, a key signaling molecule involved in apoptosis and cellular stress responses.[1][2]
In Vitro Activities of this compound
Antiviral Activity
This compound has demonstrated significant in vitro activity against a range of viruses, most notably coronaviruses.
-
Anti-SARS-CoV-2 Activity: this compound effectively inhibits the entry of SARS-CoV-2 into host cells.[3][6][7][8][9][10] The proposed mechanism involves the suppression of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus.[6][7][9] By functionally inhibiting ASM, this compound may disrupt the lipid raft microdomains within the cell membrane that are crucial for viral entry and budding.
-
Activity Against Other Coronaviruses: In addition to SARS-CoV-2, this compound has shown in vitro efficacy against other coronaviruses, including SARS-CoV and MERS-CoV.[11][12]
-
Activity Against Other Viruses: Studies have also indicated inhibitory effects of this compound on Ebola virus-like particle entry.[12]
Anticancer Activity
This compound exhibits promising anticancer properties in vitro through multiple mechanisms.
-
Induction of Apoptosis in Glioma Cells: In human glioma cell lines, this compound has been shown to inhibit the mitochondrial complex III of the electron transport chain.[13][14] This inhibition leads to a decrease in mitochondrial membrane potential, mitochondrial swelling, and an increase in caspase-3 activity, ultimately inducing apoptosis.[13][14]
-
Inhibition of Cancer Stem Cells: The active metabolite of this compound, desmethylclomipramine (B1197806) (DCMI), has been found to inhibit the growth and stemness of lung cancer stem cells.[15] It also demonstrates a cytostatic effect on these cells.[15]
Immunomodulatory and Other Activities
-
Modulation of Glucocorticoid Receptor Function: In vitro studies have shown that this compound can modulate the function of the glucocorticoid receptor.[16][17]
-
Effects on Phagocytic Cells: this compound has been observed to modulate the activity of phagocytic cells in vitro.[18]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and related compounds from various studies.
Table 1: Antiviral Activity of this compound and Related Compounds
| Compound | Virus | Cell Line | Assay Type | IC50/EC50 | Reference |
| Clomiphene (citrate), Vortioxetine, and Asenapine (hydrochloride) combination | SARS-CoV-2 | Not Specified | Pseudovirus Assay | IC50: 0.34 µM | [8] |
| Chlorpromazine | SARS-CoV-2 Pseudovirus | HEK293T-ACE2-TMPRSS2 | Luciferase Reporter Assay | IC50: 0.972 µM | [10] |
| Flupenthixol | SARS-CoV-2 Pseudovirus | HEK293T-ACE2-TMPRSS2 | Luciferase Reporter Assay | IC50: 1.072 µM | [10] |
| Pimozide | SARS-CoV-2 Pseudovirus | HEK293T-ACE2-TMPRSS2 | Luciferase Reporter Assay | IC50: 4.539 µM | [10] |
Table 2: Anticancer Activity of this compound and its Metabolites
| Compound | Cancer Cell Type | Effect | Reference |
| Chlorimipramine | Human Glioma Cells | Inhibition of oxygen consumption, increased caspase 3 activity | [13][14] |
| Desmethylclomipramine (DCMI) | Lung Cancer Stem Cells | Inhibition of growth, decreased stemness potential, cytostatic effect | [15] |
Detailed Experimental Protocols
Acid Sphingomyelinase (ASM) Activity Assay (Fluorogenic)
This protocol describes a method to measure the in vitro inhibitory effect of this compound on ASM activity.
Principle: This assay utilizes a fluorogenic substrate that is specifically cleaved by ASM to produce a fluorescent product. The rate of fluorescence generation is proportional to the ASM activity.
Materials:
-
Recombinant human ASM
-
ASM assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Fluorogenic ASM substrate (e.g., N-acyl-sphingosine-1-phosphocholine with a fluorescent tag)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in ASM assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant human ASM to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic ASM substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 2 minutes for 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of ASM inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Antiviral Assay: Pseudovirus Neutralization Assay
This protocol outlines a method to assess the inhibitory effect of this compound on SARS-CoV-2 entry using a pseudovirus system.
Principle: A replication-defective virus (e.g., VSV or lentivirus) is engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP). The ability of this pseudovirus to infect susceptible host cells (expressing ACE2 and TMPRSS2) is measured by the reporter gene expression. A reduction in reporter signal in the presence of this compound indicates inhibition of viral entry.
Materials:
-
SARS-CoV-2 spike-pseudotyped virus (e.g., VSV-based)
-
Host cells (e.g., VeroE6 or HEK293T) engineered to express ACE2 and TMPRSS2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well white-walled, clear-bottom microplate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted this compound or vehicle control.
-
Incubate the cells with the compound for 1-2 hours at 37°C.
-
Add a pre-titered amount of the SARS-CoV-2 pseudovirus to each well.
-
Incubate the plate for 24-48 hours at 37°C.
-
Remove the medium and lyse the cells according to the luciferase assay kit instructions.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Calculate the percentage of infection inhibition for each this compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Anticancer Assay: Cell Viability (MTT Assay)
This protocol details a method to evaluate the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., human glioma cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the serially diluted this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Functional Inhibition of Acid Sphingomyelinase (FIASMA) by this compound.
Caption: Proposed anticancer mechanism of this compound in glioma cells.
Caption: Experimental workflow for in vitro antiviral screening of this compound.
References
- 1. FIASMA - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional inhibitors of acid sphingomyelinase (FIASMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): A Novel Pharmacological Group of Drugs with Broad Clinical Applications | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. scienceopen.com [scienceopen.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Antidepressant and Antipsychotic Drugs Reduce Viral Infection by SARS-CoV-2 and Fluoxetine Shows Antiviral Activity Against the Novel Variants in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Chlorimipramine: a novel anticancer agent with a mitochondrial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. Clomipramine in vitro reduces glucocorticoid receptor function in healthy subjects but not in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clomipramine In Vitro Reduces Glucocorticoid Receptor Function in Healthy Subjects but not in Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clomipramine, a tricyclic antidepressant, and selegiline, a monoamine oxidase-B inhibitor, modulate the activity of phagocytic cells after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Clomipramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomipramine (B1669221), a tricyclic antidepressant (TCA), has a long-standing history in the treatment of various psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD). Its therapeutic efficacy is underpinned by a complex pharmacological profile characterized by potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, alongside interactions with a range of other neurotransmitter receptors. This technical guide provides an in-depth overview of the pharmacological properties of clomipramine and its primary active metabolite, desmethylclomipramine (B1197806). It includes a comprehensive summary of its receptor binding affinities, pharmacokinetic parameters, and detailed experimental methodologies for key assays. Visual representations of its mechanism of action and metabolic pathways are provided to facilitate a deeper understanding of its complex pharmacology.
Introduction
Clomipramine is a dibenzazepine (B1670418) derivative TCA that exerts its primary therapeutic effects by modulating serotonergic and noradrenergic neurotransmission.[1][2] Although initially developed as an antidepressant, its potent anti-obsessional properties have established it as a cornerstone in the pharmacological management of OCD.[3][4] The pharmacological actions of clomipramine are not limited to monoamine reuptake inhibition; it also displays significant antagonist activity at various other receptors, which contributes to both its therapeutic effects and its side-effect profile.[5][6] This document serves as a comprehensive technical resource, consolidating the key pharmacological data and experimental methodologies relevant to the study of clomipramine.
Pharmacodynamics
The pharmacodynamic profile of clomipramine is multifaceted, involving high-affinity binding to monoamine transporters and antagonistic activity at several other receptor sites.
Monoamine Transporter Inhibition
Clomipramine is a potent inhibitor of the serotonin transporter (SERT), exhibiting a significantly higher affinity for SERT compared to the norepinephrine transporter (NET).[6] This preferential inhibition of serotonin reuptake is believed to be central to its efficacy in treating OCD.[5] However, its major active metabolite, desmethylclomipramine, displays a contrasting profile with a much higher affinity for NET.[5] This dual action on both serotonergic and noradrenergic systems categorizes clomipramine as a serotonin-norepinephrine reuptake inhibitor (SNRI).[5]
Receptor Antagonism
Clomipramine and its metabolite also act as antagonists at several other physiologically important receptors, including histamine (B1213489) H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors.[5][6] These interactions are largely responsible for the characteristic side effects of tricyclic antidepressants, such as sedation, orthostatic hypotension, and anticholinergic effects (e.g., dry mouth, constipation).[1][5]
Quantitative Binding Affinity Data
The binding affinities of clomipramine and its primary metabolite, desmethylclomipramine, for various transporters and receptors are summarized in the tables below. The data are presented as inhibitory constants (Ki), where a lower value indicates a higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki in nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| Clomipramine | 0.14 | 54 | 3 |
| Desmethylclomipramine | 31.6 | 0.32 | - |
Table 2: Receptor Antagonist Binding Affinities (Ki in nM)
| Receptor | Clomipramine | Desmethylclomipramine |
| Histamine H1 | 1.1 | 1.8 |
| Muscarinic M1 | 13 | 32 |
| Muscarinic M2 | 47 | 110 |
| Muscarinic M3 | 25 | 63 |
| Muscarinic M4 | 13 | 47 |
| Muscarinic M5 | 40 | - |
| α1-Adrenergic | 15 | 13 |
| 5-HT2A | 12 | 16 |
Pharmacokinetics
The pharmacokinetic profile of clomipramine is characterized by good absorption, extensive metabolism, and a relatively long elimination half-life.
Absorption, Distribution, Metabolism, and Excretion
Clomipramine is well absorbed after oral administration, but it undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 50%.[7] It is highly bound to plasma proteins (around 97-98%).[5] The primary metabolic pathway is demethylation to its active metabolite, desmethylclomipramine, a reaction catalyzed mainly by CYP1A2, CYP3A4, and CYP2C19.[1][8] Both clomipramine and desmethylclomipramine are further hydroxylated by CYP2D6.[1][8] The elimination half-life of clomipramine is approximately 19-37 hours, while that of desmethylclomipramine is longer, ranging from 54 to 77 hours.[5]
Table 3: Pharmacokinetic Parameters of Clomipramine
| Parameter | Value |
| Bioavailability | ~50%[7] |
| Protein Binding | 96-98%[5] |
| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP2D6, CYP3A4)[1][8] |
| Elimination Half-life (Clomipramine) | 19-37 hours[5] |
| Elimination Half-life (Desmethylclomipramine) | 54-77 hours[5] |
| Excretion | 51-60% Renal, 24-32% Fecal[5] |
Signaling Pathways and Metabolism
The therapeutic and adverse effects of clomipramine are mediated through its interaction with various signaling pathways.
The metabolic conversion of clomipramine is a critical determinant of its overall pharmacological effect.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of clomipramine.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter. These assays involve incubating a radiolabeled ligand (a molecule that binds to the target) with a tissue or cell membrane preparation containing the target protein. The unlabeled drug of interest (clomipramine) is added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the membranes is then measured, and the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine
-
Tissue Preparation: Human platelet membranes or membranes from cells recombinantly expressing human SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of clomipramine.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the tissue/membrane preparation.
-
For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
For competition binding, add varying concentrations of clomipramine.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate IC50 and Ki values.
-
-
Radioligand: [³H]Nisoxetine or [³H]Desipramine
-
Tissue Preparation: Rat cortical membranes or membranes from cells recombinantly expressing human NET.
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure: Similar to the SERT binding assay, with desipramine (B1205290) often used to determine non-specific binding.
-
Radioligands:
-
Histamine H1: [³H]Mepyramine
-
Muscarinic (non-selective): [³H]Quinuclidinyl benzilate (QNB)
-
α1-Adrenergic: [³H]Prazosin
-
-
Tissue Preparation: Membranes from appropriate brain regions (e.g., cortex for H1 and muscarinic, hippocampus for α1) or cells expressing the specific receptor subtype.
-
Assay Buffers: Typically 50 mM Tris-HCl or phosphate (B84403) buffer at physiological pH.
-
Procedure: The general procedure is similar to the transporter binding assays, with specific known antagonists used to define non-specific binding (e.g., diphenhydramine (B27) for H1, atropine (B194438) for muscarinic, phentolamine (B1677648) for α1).
References
- 1. Clomipramine N-demethylation metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Clomipramine (CAS No. 303-49-1)
Note to the reader: The initial request specified Closiramine with CAS number 47135-88-6. However, publicly available scientific literature and chemical databases provide limited information on a compound with this specific name and CAS number. It is highly probable that the intended compound of interest is the structurally similar and well-documented tricyclic antidepressant, Clomipramine (B1669221) (CAS No. 303-49-1). This guide will, therefore, focus on Clomipramine, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Executive Summary
Clomipramine is a tricyclic antidepressant (TCA) renowned for its efficacy in treating a range of psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD).[1][2] It functions as a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, with a higher affinity for the serotonin transporter.[2][3] This dual mechanism of action, coupled with its interactions with other receptor systems, underpins its therapeutic effects and its side-effect profile. This document provides a detailed exploration of the pharmacology, pharmacokinetics, synthesis, and clinical applications of Clomipramine, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine |
| Molecular Formula | C19H23ClN2 |
| Molecular Weight | 314.86 g/mol |
| CAS Number | 303-49-1 |
| Appearance | White to yellowish crystalline powder |
| Solubility | Soluble in water and ethanol, very soluble in chloroform (B151607) or glacial acetic acid, slightly soluble in acetone, and practically insoluble in diethyl ether. |
| Melting Point | 190-196 °C |
Pharmacology
Mechanism of Action
Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[2] Clomipramine exhibits a greater affinity for SERT compared to NET.[3] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.
Beyond its effects on monoamine reuptake, Clomipramine also displays affinity for several other receptors, which contributes to both its therapeutic effects and its side-effect profile. These include antagonism of:
-
Histamine H1 receptors
-
Alpha-1 adrenergic receptors
-
Muscarinic acetylcholine (B1216132) receptors
Pharmacodynamics: Receptor Binding Profile
The following table summarizes the binding affinities (Ki, nM) of Clomipramine and its active metabolite, desmethylclomipramine, for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Clomipramine (Ki, nM) | Desmethylclomipramine (Ki, nM) |
| Serotonin Transporter (SERT) | 0.14 | 4.6 |
| Norepinephrine Transporter (NET) | 36 | 0.6 |
| Dopamine Transporter (DAT) | >10,000 | 1,550 |
| Histamine H1 Receptor | 31 | 140 |
| Alpha-1 Adrenergic Receptor | 16 | 27 |
| Muscarinic M1 Receptor | 37 | 110 |
Data compiled from various sources. Exact values may vary between studies.
Signaling Pathway
The following diagram illustrates the primary mechanism of action of Clomipramine at the synapse.
Caption: Clomipramine blocks SERT and NET, increasing synaptic serotonin and norepinephrine.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic properties of Clomipramine are summarized in the table below.
| Parameter | Value |
| Bioavailability | ~50% (due to first-pass metabolism) |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours |
| Protein Binding | ~97.6% |
| Volume of Distribution (Vd) | 12-17 L/kg |
| Metabolism | Primarily hepatic via CYP2D6, CYP1A2, and CYP2C19. Major active metabolite is desmethylclomipramine. |
| Elimination Half-life (t1/2) | Clomipramine: 19-37 hours; Desmethylclomipramine: 54-77 hours. |
| Excretion | ~60% in urine, ~32% in feces. |
Data compiled from multiple sources.[3][4][5][6]
Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Clomipramine.
Caption: Clomipramine metabolism to active and inactive metabolites.
Synthesis
Synthetic Pathway
A common synthetic route for Clomipramine hydrochloride involves the chlorination of N-acetyliminodibenzyl, followed by deacetylation and subsequent alkylation.
Caption: Synthetic pathway for Clomipramine Hydrochloride.
Experimental Protocol: Synthesis of N-acetyl-3-chloroiminodibenzyl
This protocol describes the chlorination of N-acetyliminodibenzyl, a key intermediate in Clomipramine synthesis.[7][8]
Materials:
-
N-acetyliminodibenzyl
-
Dichloromethane (B109758) (or another suitable solvent like dichloroethane)
-
Potassium carbonate (or another suitable base)
-
Tetrabutylammonium bromide (TBAB) (catalyst)
-
Bis(trichloromethyl) carbonate (triphosgene) (chlorinating agent)
Procedure:
-
In a reaction flask, dissolve N-acetyliminodibenzyl, potassium carbonate, and TBAB in dichloromethane.
-
Cool the mixture to 0°C.
-
Slowly add a solution of bis(trichloromethyl) carbonate in dichloromethane to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to 10°C and stir for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, N-acetyl-3-chloroiminodibenzyl.
-
The crude product can be purified by appropriate methods such as crystallization or chromatography.
Experimental Methods
Serotonin and Norepinephrine Reuptake Inhibition Assay
This is a generalized protocol for determining the in vitro inhibitory activity of a compound on serotonin and norepinephrine transporters.
Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) into cells or synaptosomes that express the respective transporters.
Materials:
-
Cell line expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., SK-N-BE(2)C).[9]
-
Synaptosomes prepared from specific brain regions (e.g., rat brain cortex).
-
Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).
-
Test compound (Clomipramine).
-
Reference compounds (known inhibitors of SERT and NET).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of cells or synaptosomes in the assay buffer.
-
Aliquot the cell/synaptosome suspension into a 96-well plate.
-
Add varying concentrations of the test compound (Clomipramine) and reference compounds to the wells.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a specific time to allow for uptake.
-
Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).
Clinical Data
Efficacy in Obsessive-Compulsive Disorder (OCD)
Clomipramine is considered a gold standard for the pharmacological treatment of OCD.[1][2] Its efficacy has been demonstrated in numerous clinical trials.
| Study | N | Treatment Duration | Key Finding |
| Clomipramine Collaborative Study Group | 520 | 10 weeks | Clomipramine was significantly more effective than placebo in reducing OCD symptoms. Mean reduction in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) score was 38-44% for Clomipramine vs. 3-5% for placebo.[10] |
| Foa et al. (2005) | 122 | 12 weeks | Clomipramine, exposure and ritual prevention (ERP), and their combination were all superior to placebo. ERP and combination therapy were superior to Clomipramine alone.[1] |
| Meta-analysis | - | - | A meta-analysis of studies in children and adolescents found that Clomipramine improved Children's Y-BOCS scores by 37% and was more effective than SSRIs like sertraline, fluoxetine, and fluvoxamine.[3] |
Dosing and Administration
-
Initial Dose (Adults): 25 mg daily, gradually increased to a target dose of 100-250 mg per day.[3]
-
Maximum Dose (Adults): 250 mg per day.[3]
-
Pediatric Use (10 years and older): Approved for the treatment of OCD.[3]
Conclusion
Clomipramine remains a highly effective medication, particularly for severe and treatment-refractory cases of Obsessive-Compulsive Disorder. Its potent inhibition of serotonin reuptake, complemented by its effects on norepinephrine reuptake and other receptor systems, provides a robust therapeutic profile. A thorough understanding of its pharmacokinetics, metabolism, and potential for drug interactions is crucial for its safe and effective use in clinical practice. Further research may focus on personalized medicine approaches, leveraging pharmacogenomic data to optimize dosing and minimize adverse effects.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. health.mil [health.mil]
- 3. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of clomipramine [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. CN104876870B - A kind of synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 8. CN104876870A - Synthetic method of clomipramine hydrochloride intermediate - Google Patents [patents.google.com]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clomipramine in the treatment of patients with obsessive-compulsive disorder. The Clomipramine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Clomipramine (Closiramine)
Disclaimer: The request specified "Closiramine." However, extensive database searches indicate that this is likely a misspelling of "Clomipramine," a well-established tricyclic antidepressant. All information presented herein pertains to Clomipramine.
This technical guide provides a comprehensive overview of Clomipramine, including its chemical identity, mechanism of action, pharmacokinetic properties, and clinical efficacy, with a focus on data relevant to researchers, scientists, and drug development professionals.
Chemical Identity
IUPAC Name: 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethyl-1-propanamine[1]
Synonyms: Chlorimipramine, Chlomipramine[1]
Chemical Structure:
Mechanism of Action
Clomipramine is a tricyclic antidepressant (TCA) that primarily functions through the potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake by blocking their respective transporters (SERT and NET) at the presynaptic neuronal membrane.[4][5] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[4][5] While it inhibits both, Clomipramine shows a higher affinity for the serotonin transporter.[5]
Beyond its primary targets, Clomipramine also exhibits antagonistic activity at several other receptors, which contributes to its therapeutic effects and side-effect profile:[1][4][5]
-
Histamine H₁ receptors
-
α₁-adrenergic receptors
-
Muscarinic acetylcholine (B1216132) receptors
The interaction with these additional receptors is responsible for side effects such as sedation, orthostatic hypotension, and anticholinergic effects (e.g., dry mouth, constipation).[1][4]
References
Unveiling the Therapeutic Potential of Clomipramine: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomipramine (B1669221), a tricyclic antidepressant traditionally used in the management of obsessive-compulsive disorder and depression, is garnering significant attention for its polypharmacological profile, suggesting a broader therapeutic utility. This technical guide provides an in-depth exploration of the molecular targets of Clomipramine, moving beyond its well-established role as a monoamine reuptake inhibitor to its emerging potential in oncology and virology. Through a comprehensive review of preclinical and clinical data, this document summarizes quantitative binding affinities and functional assay results, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows. This guide serves as a critical resource for researchers and drug development professionals seeking to understand and leverage the multifaceted therapeutic potential of Clomipramine.
Primary Therapeutic Targets: Monoamine Transporters
Clomipramine's principal mechanism of action in the central nervous system is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the Serotonin Transporter (SERT) and the Norepinephrine Trans-porter (NET). This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.
Quantitative Data: Binding Affinities and Transporter Occupancy
The following table summarizes the binding affinities (Ki) of Clomipramine and its active metabolite, desmethylclomipramine, for human monoamine transporters. A lower Ki value indicates a higher binding affinity.
| Target | Ligand | Kᵢ (nM) | Species | Reference |
| Serotonin Transporter (SERT) | Clomipramine | 0.14 - 2.67 | Human | [1][2] |
| Desmethylclomipramine | 1.4 | Human | [3] | |
| Norepinephrine Transporter (NET) | Clomipramine | 33.7 - 54 | Human | [1] |
| Desmethylclomipramine | 0.3 - 0.44 | Human | [3] | |
| Dopamine (B1211576) Transporter (DAT) | Clomipramine | >10,000 | Human | [1] |
Positron Emission Tomography (PET) studies have demonstrated high serotonin transporter occupancy even at low clinical doses of Clomipramine. A dose of 10 mg can lead to approximately 80% occupancy of SERT in the human brain.[4][5][6] The estimated median effective dose (ED50) for SERT occupancy is 2.67 mg for an oral dose and 1.42 ng/mL for plasma concentration.[4][5]
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a competitive binding assay to determine the affinity of Clomipramine for SERT and NET.
Objective: To determine the inhibitor constant (Ki) of Clomipramine for the serotonin and norepinephrine transporters.
Materials:
-
Test Compound: Clomipramine hydrochloride
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET)
-
Non-specific Binding Control: Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET)
-
Receptor Source: Membranes from cells stably expressing human SERT or NET, or human brain tissue homogenates (e.g., thalamus for SERT, hypothalamus for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B, pre-treated with polyethylenimine)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Clomipramine Competition: Serial dilutions of Clomipramine, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Clomipramine concentration. Determine the IC50 value (the concentration of Clomipramine that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Visualization: Signaling Pathway and Experimental Workflow
Caption: Clomipramine's primary mechanism of action.
Caption: Workflow for Radioligand Binding Assay.
Secondary Pharmacological Targets
Clomipramine interacts with a variety of other receptors and ion channels, which contribute to both its therapeutic effects and its side-effect profile.
Quantitative Data: Receptor and Ion Channel Affinities
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of Clomipramine for various secondary targets.
| Target | Ligand | Kᵢ (nM) | IC₅₀ (µM) | Species | Reference |
| Histamine H1 Receptor | Clomipramine | 1.1 - 31 | Human | [1] | |
| α1-Adrenergic Receptor | Clomipramine | 14 - 26 | Human | [1] | |
| Muscarinic Acetylcholine Receptors (M1-M5) | Clomipramine | 12 - 92 | Human | [1] | |
| Serotonin 5-HT2A Receptor | Clomipramine | 11 - 27 | Human | [1] | |
| Serotonin 5-HT2C Receptor | Clomipramine | 37 | Human | [1] | |
| Dopamine D2 Receptor | Clomipramine | 29 - 190 | Human | [1] | |
| hERG K+ Channel | Clomipramine | 0.13 | Human | [5][8] | |
| Voltage-gated K+ (Kv) Channels | Clomipramine | 8.61 | Rabbit | [9][10] | |
| Voltage-dependent Ca²⁺ Channels | Clomipramine | 26 - 31 | Rat | [6] | |
| NMDA Receptor | Clomipramine | Modulates | Rat | [1][10][11] |
Experimental Protocol: Whole-Cell Patch Clamp for Ion Channel Analysis
This protocol provides a general framework for assessing the effect of Clomipramine on voltage-gated ion channels, such as the hERG potassium channel, using the whole-cell patch-clamp technique.
Objective: To determine the IC50 of Clomipramine for a specific ion channel and characterize the mechanism of block.
Materials:
-
Cell Line: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
-
Test Compound: Clomipramine hydrochloride
-
External Solution: Physiological salt solution appropriate for the ion channel being studied (e.g., containing KCl, NaCl, CaCl₂, MgCl₂, Glucose, HEPES).
-
Internal (Pipette) Solution: Solution mimicking the intracellular ionic composition (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP).
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and computer with data acquisition and analysis software.
-
Glass microelectrodes
Procedure:
-
Cell Culture: Culture the cells on glass coverslips until they reach 50-80% confluency.
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a single cell with the microelectrode and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a specific voltage-clamp protocol (a series of voltage steps) to elicit ionic currents through the channel of interest.
-
Record the baseline currents in the absence of the drug.
-
Perfuse the cell with the external solution containing various concentrations of Clomipramine and record the currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step in the absence and presence of different concentrations of Clomipramine.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the Clomipramine concentration and fit the data to a Hill equation to determine the IC50 value.[12]
-
Visualization: Off-Target Interactions and Experimental Workflow
Caption: Clomipramine's off-target receptor and ion channel interactions.
Caption: Workflow for Whole-Cell Patch Clamp Assay.
Emerging Therapeutic Targets: Oncology
Recent research has highlighted the potential of Clomipramine as an anticancer agent, with proposed mechanisms involving the induction of apoptosis through mitochondrial dysfunction and the inhibition of autophagy.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of Clomipramine in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| U87-MG | Glioblastoma | ~50 | [13] |
| A375 | Melanoma | ~11 | [14] |
| HeLa | Cervical Cancer | ~15 | [14] |
| Glioma Cells (IPTP-98) | Glioblastoma | ~114 (for morphological changes) | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Objective: To determine the IC50 of Clomipramine in a cancer cell line.
Materials:
-
Cell Line: Cancer cell line of interest.
-
Test Compound: Clomipramine hydrochloride
-
Culture Medium: Appropriate for the cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of Clomipramine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Clomipramine concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the Clomipramine concentration and determine the IC50 value.[16][17][18]
Experimental Protocol: Autophagy Flux Assay (LC3-II Western Blot)
This protocol describes the measurement of autophagic flux by monitoring the levels of LC3-II, a marker of autophagosomes.
Objective: To determine if Clomipramine inhibits autophagic flux.
Materials:
-
Cell Line: Cell line of interest.
-
Test Compound: Clomipramine hydrochloride
-
Lysosomal Inhibitors: Bafilomycin A1 or a combination of E64d and pepstatin A.
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Primary Antibody: Anti-LC3 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Western Blotting reagents and equipment.
Procedure:
-
Cell Treatment: Treat cells with Clomipramine in the presence and absence of lysosomal inhibitors for a defined period.
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of lysosomal inhibitors compared to their absence indicates an active autophagic flux. An increase in LC3-II levels upon Clomipramine treatment, which is further enhanced by lysosomal inhibitors, suggests that Clomipramine blocks autophagic flux at a late stage (i.e., autophagosome-lysosome fusion or degradation).[2][9][19]
Visualization: Anticancer Mechanisms and Experimental Workflows
Caption: Proposed anticancer mechanisms of Clomipramine.
Caption: Workflow for MTT Cell Viability Assay.
Novel Therapeutic Targets: Virology
Preliminary studies suggest that Clomipramine may possess antiviral properties, opening new avenues for its therapeutic application.
Quantitative Data: Antiviral Activity
The following table presents the in vitro antiviral activity of Clomipramine.
| Virus | Cell Line | IC₅₀ (µM) | Reference |
| Japanese Encephalitis Virus (JEV) | SH-SY5Y | 0.79 | [13] |
| Japanese Encephalitis Virus (JEV) | N2a | 3.28 | [13] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
Objective: To determine the IC50 of Clomipramine against a specific virus.
Materials:
-
Virus: The virus of interest.
-
Host Cell Line: A cell line susceptible to the virus.
-
Test Compound: Clomipramine hydrochloride
-
Culture Medium
-
Overlay Medium: Culture medium with a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.
-
Staining Solution: e.g., Crystal violet.
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of Clomipramine. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of Clomipramine.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Clomipramine concentration compared to the virus control. Plot the percentage of plaque reduction against the logarithm of the Clomipramine concentration to determine the IC50 value.[20][21]
Visualization: Antiviral Assay Workflow
Caption: Workflow for Plaque Reduction Assay.
Conclusion
Clomipramine's therapeutic potential extends far beyond its established role in psychiatry. Its intricate polypharmacology, characterized by high-affinity interactions with monoamine transporters and a broad spectrum of secondary targets, presents a compelling case for its repositioning in other therapeutic areas, notably oncology and virology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into these novel applications. The visualization of its complex molecular interactions and the workflows of key experimental assays are intended to facilitate a deeper understanding and guide future research endeavors. As our knowledge of Clomipramine's diverse molecular targets continues to expand, so too will the opportunities to harness its full therapeutic potential for a wider range of human diseases.
References
- 1. Chronic but not acute clomipramine alters the effect of NMDA receptor regulation of dopamine release in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High levels of serotonin transporter occupancy with low-dose clomipramine in comparative occupancy study with fluvoxamine using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. [PDF] High levels of serotonin transporter occupancy with low-dose clomipramine in comparative occupancy study with fluvoxamine using positron emission tomography. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Clomipramine block of the hERG K+ channel: accessibility to F656 and Y652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Chronic clomipramine administration reverses NMDA-evoked decreases in dopamine release in the raphe nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated but not acute clomipramine decreases the effect of N-methyl-D-aspartate receptor activation on serotonergic transmission between the raphe nuclei and frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 13. Screening a neurotransmitter-receptor-related inhibitor library identifies clomipramine HCl as a potential antiviral compound against Japanese encephalitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorimipramine: a novel anticancer agent with a mitochondrial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of antidepressants on mitochondrial function in a model cell system and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. jcdr.net [jcdr.net]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to Early-Stage Research on Tricyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Tricyclic compounds, characterized by their three-ring chemical structure, represent a significant class of molecules in medicinal chemistry.[1] Historically recognized for their profound impact on the treatment of major depressive disorder (MDD) with the advent of Tricyclic Antidepressants (TCAs), the therapeutic potential of these scaffolds is now being explored in a multitude of new disease areas.[2][3] While newer agents with more favorable side-effect profiles have largely replaced TCAs as first-line treatments for depression, the inherent bioactivity of the tricyclic core continues to make it a valuable starting point for novel drug discovery efforts in oncology, infectious diseases, and chronic pain management.[1][3][4]
This guide provides a technical overview of the core aspects of early-stage research on tricyclic compounds, focusing on their mechanisms of action, preclinical data evaluation, and the key experimental protocols used to characterize them.
Mechanisms of Action: From Classic Neurotransmission to Novel Targets
The biological activity of tricyclic compounds is diverse and dependent on the specific structural arrangement and side-chain substitutions of the core scaffold.
1. Classic Antidepressant Mechanism: Monoamine Reuptake Inhibition
The primary mechanism of action for classic TCAs is the inhibition of the presynaptic reuptake of the neurotransmitters norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[5] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds increase the concentration of these monoamines in the synaptic cleft, enhancing neurotransmission.[2][6] This modulation of noradrenergic and serotonergic pathways is central to their antidepressant effects.[6]
2. Off-Target Receptor Blockade and Side Effects
Many of the adverse effects associated with first-generation TCAs stem from their antagonism of various other receptors.[6] Blockade of muscarinic M1 receptors leads to anticholinergic effects (e.g., dry mouth, blurred vision), histamine (B1213489) H1 receptor antagonism causes sedation and weight gain, and alpha-1 adrenergic receptor blockade can result in orthostatic hypotension.[6][7] Modern drug discovery efforts often aim to design novel tricyclic compounds with higher selectivity for their primary target to minimize these off-target interactions.
3. Emerging Mechanisms of Action
Early-stage research has identified novel biological targets for tricyclic scaffolds beyond monoamine transporters:
-
Anticancer: Certain tricyclic pyrido[2,3-b][8][9]benzothiazepines have shown potent inhibitory activity against drug-resistant cancer cell lines.[4]
-
Antibacterial: Novel tricyclic compounds have been developed as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival, showing promise as broad-spectrum antibiotics.[10]
-
Immunomodulatory: A series of novel tricyclic molecules have been identified as agonists of Toll-like receptor 7 (TLR7), with potential applications as enhancers in cancer immunotherapy.[11]
-
Antiparasitic: The TCA imipramine (B1671792) has demonstrated in vitro antigiardial potential, disrupting the parasite's cytoskeleton and differentiation pathways.[12]
-
VMAT2 Upregulation: Recent studies show that some TCAs, with sustained treatment, can upregulate the activity of Vesicular Monoamine Transporter 2 (VMAT2), a key protein for packaging neurotransmitters into synaptic vesicles.[13]
Quantitative Preclinical Data
The preclinical assessment of tricyclic compounds involves quantifying their interaction with molecular targets and their effects in cellular and animal models. This data is crucial for comparing candidates and guiding lead optimization.
Table 1: Comparative Receptor Binding Affinities of Common Tricyclic Antidepressants
The binding affinity of a compound for a receptor or transporter is often expressed as the inhibitory constant (Ki), where a lower value indicates a higher affinity. The data below provides a comparative overview of several TCAs against key neurotransmitter transporters and off-target receptors.
| Compound | NET Ki (nM) | SERT Ki (nM) | H1 Ki (nM) | M1-M5 Ki (nM) | α1 Ki (nM) |
| Amitriptyline | 22 | 4.3 | 1.1 | 1-10 | 26 |
| Imipramine | 4.6 | 1.1 | 11 | 11-91 | 67 |
| Desipramine | 1.1 | 23 | 110 | 100 | 130 |
| Nortriptyline | 4.1 | 18 | 7.8 | 19-68 | 49 |
| Clomipramine | 2.8 | 0.28 | 31 | 37 | 38 |
| Note: Ki values are compiled from various preclinical studies and can vary based on experimental conditions. This table serves as a comparative guide.[14] |
Table 2: Bioactivity of Novel Tricyclic Compounds in Early-Stage Research
This table summarizes the bioactivity of recently developed tricyclic compounds in non-traditional therapeutic areas, demonstrating the scaffold's versatility.
| Compound Class | Target/Assay | Model System | Bioactivity Metric | Result | Reference |
| Pyrido[2,3-b][8][9]benzothiazepines | Antiproliferative Activity | H460TaxR (Paclitaxel-Resistant Cancer Cells) | EC50 | < 1.0 µM | [4] |
| Novel Tricyclic Inhibitors | Bacterial Growth Inhibition | S. aureus (ATCC29213) | IC50 | 0.003 µM | [10] |
| Novel Tricyclic Inhibitors | Bacterial Growth Inhibition | K. pneumoniae (ATCC10031) | IC50 | 0.012 µM | [10] |
| Imipramine | Growth Inhibition | Giardia lamblia Trophozoites | IC50 | 42.31 µM (48h) | [12] |
| Novel Tricyclic Agonists | TLR7 Agonist Activity | Human TLR7 Assay | EC50 | 1.2 nM | [11] |
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible preclinical data. Below are methodologies for key assays used in the evaluation of tricyclic compounds.
1. Experimental Protocol: Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter (e.g., SERT, NET, H1).
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target protein expressed in cell membranes.
-
Methodology:
-
Membrane Preparation: Harvest cells (e.g., HEK293) stably expressing the target receptor/transporter. Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT), and varying concentrations of the tricyclic test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Experimental Protocol: In Vitro Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
-
Objective: To measure the cytotoxic or antiproliferative effect of a tricyclic compound on cultured cells (e.g., cancer cell lines).
-
Principle: These assays measure metabolic activity as an indicator of cell viability. For example, the CellTiter-Glo® assay quantifies ATP, which is a marker of metabolically active cells.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the tricyclic test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Return the plate to the incubator for a specified exposure time (e.g., 24, 48, or 72 hours).[15]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the assay reagent (e.g., CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Signal Measurement: After a brief incubation to stabilize the signal, measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT/XTT) using a plate reader.
-
Data Analysis: Normalize the signal from treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log concentration of the compound to generate a dose-response curve and determine the IC50 or EC50 value.
-
3. Experimental Protocol: Forced Swim Test (FST) in Rodents
-
Objective: To evaluate the antidepressant-like properties of a tricyclic compound in an animal model of behavioral despair.[14]
-
Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
-
Methodology:
-
Animal Acclimation: House mice or rats in the testing facility for at least one week prior to the experiment to acclimate them to the environment.
-
Drug Administration: Administer the tricyclic test compound or a vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified time before the test (e.g., 30-60 minutes).
-
Pre-Swim Session (optional but recommended for rats): On the day before the test, place each animal in the swim cylinder for a 15-minute conditioning session.
-
Test Session: Fill a clear glass cylinder (e.g., 25 cm high, 10 cm diameter) with water (23-25°C) to a depth where the animal cannot touch the bottom or escape. Place the animal in the water for a 6-minute session.
-
Behavioral Scoring: Record the session with a video camera. An observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time for the compound-treated group to the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.[14]
-
References
- 1. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tricyclic structures in medicinal chemistry: an overview of their recent uses in non-CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Antidepressant and Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnc.ir [ijnc.ir]
- 10. Novel Tricyclic Compounds for Treating Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Tricyclic and tetracyclic antidepressants upregulate VMAT2 activity and rescue disease-causing VMAT2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Screening of Novel Psychoactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and experimental protocols essential for the screening and characterization of novel psychoactive compounds (NPCs). As the landscape of psychoactive substances rapidly evolves, robust and multifaceted screening strategies are critical for understanding their pharmacological and toxicological profiles. This document outlines key in-vitro and in-vivo assays, details experimental procedures, and presents crucial signaling pathways involved in the action of these compounds. All quantitative data is summarized in structured tables for comparative analysis, and logical workflows and signaling pathways are visualized using diagrams.
Introduction to Novel Psychoactive Compound Screening
The emergence of novel psychoactive substances presents a significant challenge to public health and drug development. A thorough understanding of their mechanisms of action is paramount. A typical screening cascade for NPCs involves a hierarchical approach, beginning with high-throughput in-vitro assays to identify primary targets and functional activity, followed by more complex cellular and in-vivo models to investigate physiological effects and behavioral outcomes.
In-Vitro Screening Assays
In-vitro assays are fundamental for the initial characterization of NPCs, providing crucial data on receptor binding affinity, functional potency, and efficacy. These assays are typically conducted in a high-throughput format to screen large compound libraries efficiently.
Receptor Binding Assays
Receptor binding assays determine the affinity of a compound for a specific target receptor. Radioligand binding assays are a common and sensitive method used for this purpose.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
The serotonin (B10506) 2A (5-HT2A) receptor is a primary target for many hallucinogenic and psychedelic compounds.[1] This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound for the human 5-HT2A receptor.
-
Materials:
-
Human recombinant 5-HT2A receptor membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)[2]
-
Non-specific binding control: Ketanserin (1 µM)[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microfilter plates (GF/B filter)[3]
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and 50 µL of the test compound at various concentrations.[1][2]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 1 µM Ketanserin.
-
Initiate the binding reaction by adding 100 µL of the 5-HT2A receptor membrane suspension to each well.
-
Incubate the plate for 60 minutes at room temperature.[2]
-
Terminate the assay by rapid filtration through the microfilter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Table 1: Quantitative Data for 5-HT2A Receptor Binding Assays
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| Ketanserin | [3H]Ketanserin | Rat Frontal Cortex | 2.0 | [3] |
| DOB-HCl | [3H]Ketanserin | Rat Frontal Cortex | 59 | [3] |
| DOET-HCl | [3H]Ketanserin | Rat Frontal Cortex | 137 | [3] |
| DOM-HCl | [3H]Ketanserin | Rat Frontal Cortex | 533 | [3] |
| DMT | [3H]Ketanserin | Rat Frontal Cortex | 1,985 | [3] |
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist.
Many GPCRs, upon activation, modulate the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This assay is particularly useful for Gs- and Gi-coupled receptors.
Experimental Protocol: GloSensor™ cAMP Assay
This protocol describes a bioluminescence-based assay to measure changes in intracellular cAMP levels.[4]
-
Materials:
-
HEK293 cells stably expressing the target GPCR and the GloSensor™ cAMP biosensor.
-
CO2-independent cell culture medium.
-
GloSensor™ cAMP Reagent.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
Test compounds.
-
White, clear-bottom 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Harvest cells and resuspend them in CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Incubate for 2 hours to allow for reagent loading.
-
Dispense the cell suspension into the 384-well plate.
-
For Gi-coupled receptors, add forskolin to stimulate cAMP production.
-
Add the test compounds at various concentrations.
-
Measure luminescence at different time points to obtain a kinetic reading.[5]
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized signal against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.
-
Table 2: Quantitative Data for cAMP Functional Assays
| Compound | Target Receptor | Assay Type | Cell Line | EC50/IC50 (nM) | Reference |
| A-971432 | S1P5 | cAMP Inhibition | CHO | 4.1 | [6] |
| CP-55,940 | CB1 | cAMP Inhibition | CHO-hCB1 | 0.45 | [7] |
| JWH-018 | CB1 | cAMP Inhibition | CHO-hCB1 | 2.8 | [7] |
Gq-coupled GPCRs, such as the 5-HT2A receptor, activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).[8]
Experimental Protocol: Fluo-4 Calcium Mobilization Assay
This protocol uses a fluorescent dye, Fluo-4 AM, to measure changes in intracellular Ca2+ concentration.
-
Materials:
-
Cells expressing the target Gq-coupled GPCR (e.g., CHO or HEK293 cells).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127 (to aid dye loading).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence microplate reader with automated liquid handling.
-
-
Procedure:
-
Seed cells into the microplate and incubate overnight.
-
Load the cells with Fluo-4 AM and Pluronic F-127 in Assay Buffer for 45-60 minutes at 37°C.[9]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[10]
-
Add the test compound at various concentrations using the automated liquid handler.
-
Measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) for at least 120 seconds to capture the peak response.[10]
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the fluorescence change against the logarithm of the test compound concentration.
-
Determine the EC50 value from the sigmoidal dose-response curve.
-
Table 3: Quantitative Data for Calcium Mobilization Assays
| Compound | Target Receptor | Cell Line | EC50 (nM) | Reference |
| (Rac)-WAY-161503 | 5-HT2C | CHO | 1.2 | [10] |
| Serotonin | 5-HT2A | HEK293 | 10.5 | [9] |
| S(+)-AET | 5-HT2A | HEK293 | >1000 (weak partial agonist) | [9] |
Neurotransmitter Transporter Uptake Assays
Many psychoactive compounds exert their effects by modulating the activity of neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT).
Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
-
Materials:
-
Procedure:
-
Plate DAT-expressing cells in a 96-well plate.
-
Pre-incubate the cells with the test compound or vehicle for a specified time.
-
Initiate uptake by adding [3H]Dopamine.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.[12]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [3H]Dopamine uptake by the test compound compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Table 4: Quantitative Data for Neurotransmitter Transporter Uptake Assays
| Compound | Transporter | Assay Type | Cell Line | IC50 (nM) | Reference |
| Imipramine | SERT | [3H]5-HT Uptake | CHO | 890 | [13] |
| Paroxetine | SERT | TRACT Assay | HEK293 | 2.61 | [14] |
| Naphyrone | SERT | TRACT Assay | HEK293 | 348 | [14] |
| Venlafaxine | DAT | [3H]Dopamine Uptake | MDCK-II | - | [11] |
In-Vivo Screening Assays
In-vivo assays are essential for evaluating the physiological and behavioral effects of NPCs in a whole organism. These studies provide insights into a compound's psychoactive properties, abuse potential, and overall toxicity.
Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.[15]
Experimental Protocol: Head-Twitch Response (HTR) Assay
-
Animals:
-
Male C57BL/6J mice are commonly used.[16]
-
-
Procedure:
-
Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Place the mouse in an observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes).[16] Observation can be done manually by a trained observer or automatically using a magnetometer system.[17]
-
-
Data Analysis:
-
Compare the number of head twitches in the test group to a vehicle-treated control group.
-
Analyze the dose-response relationship for the induction of HTR.
-
Table 5: Quantitative Data for Head-Twitch Response (HTR) Assays
| Compound | Animal Model | Route | Dose Range | Peak Effect | Reference |
| DOI | C57BL/6J Mice | IP | 0.25 - 1.0 mg/kg | Dose-dependent increase in HTR | [18] |
| LSD | C57BL/6J Mice | IP | 0.05 - 0.4 mg/kg | Dose-dependent increase in HTR | [18] |
Drug Discrimination in Rats
Drug discrimination is a behavioral assay used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.
Experimental Protocol: Drug Discrimination Assay
-
Animals:
-
Rats are trained to press one of two levers to receive a food reward.
-
-
Procedure:
-
Training Phase:
-
On days when the training drug (e.g., a known stimulant or hallucinogen) is administered, responses on one lever are reinforced.
-
On days when the vehicle is administered, responses on the other lever are reinforced.[19]
-
This training continues until the rats reliably press the correct lever based on the interoceptive cues of the drug or vehicle.
-
-
Testing Phase:
-
Administer the novel psychoactive compound at various doses.
-
Record which lever the rat predominantly presses.
-
-
-
Data Analysis:
-
If the rats predominantly press the drug-appropriate lever after administration of the novel compound, it is said to "substitute" for the training drug, suggesting similar subjective effects.
-
The percentage of drug-lever responding is plotted against the dose of the test compound.
-
Signaling Pathways and Visualization
Understanding the intracellular signaling cascades activated by NPCs is crucial for elucidating their mechanisms of action.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor, a Gq-coupled GPCR, is a key target for many psychedelic drugs. Its activation leads to a cascade of intracellular events.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GloSensor™ cAMP Assay Protocol [promega.jp]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bioivt.com [bioivt.com]
- 12. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation | Journal of Neuroscience [jneurosci.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Head-twitch response - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Serotonin Transporter Binding Affinity of Chlorphenamine and Clomipramine
A Note on Nomenclature: The term "Closiramine" does not correspond to a recognized pharmaceutical compound in major databases. It is highly probable that this is a typographical error for either Chlorphenamine , a first-generation antihistamine with known serotonergic activity, or Clomipramine , a tricyclic antidepressant renowned for its potent serotonin (B10506) reuptake inhibition. This guide will provide a comprehensive analysis of the serotonin transporter binding affinity for both of these clinically significant molecules to address the likely intent of the query.
This technical whitepaper is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the binding characteristics of Chlorphenamine and Clomipramine at the serotonin transporter (SERT). The document outlines quantitative binding affinities, detailed experimental protocols for their determination, and visual representations of the associated experimental workflows and signaling pathways.
Data Presentation: Quantitative Binding Affinities
The binding affinity of a compound for its target is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity. The following tables summarize the quantitative data for the interaction of Chlorphenamine and Clomipramine with the human serotonin transporter (SERT).
Table 1: Chlorphenamine Binding Affinity for the Serotonin Transporter (SERT)
| Compound | Transporter | Kd (nM) | Ki (nmol/l) | Species | Reference |
| Chlorphenamine | Serotonin Transporter (SERT) | 15.2 | 31 | Human | [1][2] |
Table 2: Clomipramine and Metabolite Binding Affinity for Monoamine Transporters
| Compound | Transporter | Ki (nM) | Species | Reference |
| Clomipramine | Serotonin Transporter (SERT) | ~100-200 fold preference over NET | Human | [3] |
| Desmethylclomipramine (active metabolite) | Serotonin Transporter (SERT) | 31.6 | Human | [3] |
| Clomipramine | Norepinephrine (B1679862) Transporter (NET) | - | Human | [3] |
| Desmethylclomipramine (active metabolite) | Norepinephrine Transporter (NET) | 0.32 | Human | [3] |
NET: Norepinephrine Transporter
Clomipramine demonstrates a significant preference for the serotonin transporter over the norepinephrine transporter.[3] However, its primary active metabolite, desmethylclomipramine, exhibits a reversed and potent affinity for the norepinephrine transporter.[3] This dual action on both serotonergic and noradrenergic systems is a key aspect of its pharmacological profile.
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for compounds like Chlorphenamine and Clomipramine to the serotonin transporter is predominantly achieved through competitive radioligand binding assays.
Objective: To determine the affinity (Ki) of a test compound (e.g., Chlorphenamine or Clomipramine) for the serotonin transporter by measuring its ability to displace a radiolabeled ligand with known affinity for SERT.
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the human serotonin transporter (hSERT), such as HEK-293 or CHO cells.[4]
-
Radioligand: A tritiated ligand that binds with high affinity and specificity to SERT, for example, [³H]-Citalopram.[4]
-
Test Compounds: Chlorphenamine, Clomipramine, and other competing ligands.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine the level of non-specific binding of the radioligand.[4]
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.[4]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
On the day of the assay, thaw frozen cell membranes containing hSERT on ice.
-
Dilute the membranes to a predetermined optimal protein concentration in ice-cold assay buffer.[4]
-
-
Assay Plate Setup:
-
The assay is typically performed in a 96-well microplate.
-
Total Binding Wells: Contain assay buffer, the radioligand, and the cell membrane preparation.
-
Non-specific Binding Wells: Contain the non-specific binding control, the radioligand, and the cell membrane preparation.[4]
-
Competition Wells: Contain serial dilutions of the test compound (Chlorphenamine or Clomipramine), the radioligand, and the cell membrane preparation.[4]
-
-
Incubation:
-
Incubate the assay plate at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[4]
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[4]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters, and then add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Mechanism of serotonin reuptake inhibition.
References
An In-depth Technical Guide on the Interaction of Clomipramine with the Norepinephrine Transporter
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the molecular interactions between the tricyclic antidepressant Clomipramine (B1669221) and its active metabolite, desmethylclomipramine, with the norepinephrine (B1679862) transporter (NET). It includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Introduction
Clomipramine, a tricyclic antidepressant (TCA), is primarily recognized for its potent serotonin (B10506) reuptake inhibition.[1][2] However, its therapeutic effects are multifaceted, involving significant interaction with the norepinephrine transporter (NET).[3][4][5] This interaction is largely mediated by its principal active metabolite, desmethylclomipramine, which exhibits high affinity for NET.[3][6] Understanding the nuances of this interaction is crucial for elucidating Clomipramine's complete pharmacological profile and for the development of more selective and effective therapeutics for a range of neuropsychiatric disorders.
The norepinephrine transporter is a key protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[7][8] This process terminates noradrenergic signaling and is a critical target for many antidepressant medications.[8][9] By inhibiting NET, drugs like Clomipramine and its metabolite increase the synaptic concentration and duration of action of norepinephrine, contributing to their antidepressant and anxiolytic effects.[3][10]
This guide will delve into the quantitative aspects of Clomipramine's binding to NET, detail the experimental methodologies used to characterize this interaction, and provide visual diagrams to clarify the underlying molecular pathways and experimental procedures.
Quantitative Data: Binding Affinities and Pharmacokinetics
The interaction of Clomipramine and its metabolite with the norepinephrine transporter can be quantified through various in vitro and in vivo methods. The following tables summarize key binding affinity and pharmacokinetic data.
Table 1: Binding Affinities (Ki) of Clomipramine and Desmethylclomipramine for Monoamine Transporters
| Compound | Transporter | K_i_ (nM) | Species | Reference |
| Clomipramine | NET | 38 - 53.7 | Human/Rat | [3] |
| Desmethylclomipramine | NET | 0.32 | Human/Rat | [3] |
| Clomipramine | SERT | 0.14 - 0.28 | Human/Rat | [3] |
| Desmethylclomipramine | SERT | 31.6 | Human/Rat | [3] |
| Clomipramine | DAT | ≥2,190 | Human/Rat | [3] |
| Desmethylclomipramine | DAT | 2,100 | Human/Rat | [3] |
NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT: Dopamine Transporter. A lower K_i_ value indicates a stronger binding affinity.
Table 2: In Vivo NET Occupancy of Clomipramine and Desmethylclomipramine in Non-Human Primates
| Compound | K_d_ (dose for 50% occupancy) | K_d_ (plasma concentration for 50% occupancy) | Reference |
| Clomipramine | 0.44 mg/kg | 24.5 ng/mL | [11] |
| Desmethylclomipramine | 0.11 mg/kg | 4.4 ng/mL | [11] |
Table 3: Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine
| Parameter | Clomipramine | Desmethylclomipramine | Reference |
| Elimination Half-Life | 19 - 37 hours | 54 - 77 hours | [1] |
| Time to Reach Steady State | ~3 weeks (for both) | ~3 weeks (for both) | [6][12] |
| Protein Binding | ~97% (primarily to albumin) | Not specified | [1] |
| Metabolism | Primarily hepatic via CYP2D6 | - | [1][6] |
Experimental Protocols
The characterization of the interaction between a ligand and its transporter relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.
Radioligand Binding Assay for NET
This assay determines the binding affinity (K_i_) of a test compound (e.g., Clomipramine) for the norepinephrine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.[13][14]
3.1.1. Materials
-
Membrane Preparation: Membranes from cells stably expressing the human norepinephrine transporter (hNET) or from specific brain regions (e.g., rat cortex).[15][16]
-
Radioligand: A high-affinity NET radioligand, such as [³H]Nisoxetine or (S,S)-[¹⁸F]FMeNER-D₂.
-
Test Compound: Clomipramine or desmethylclomipramine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).[15]
-
Scintillation Counter.
3.1.2. Protocol
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.[16]
-
Centrifuge at low speed to remove nuclei and debris.[16]
-
Centrifuge the supernatant at high speed to pellet the membranes.[16]
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).[15]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + buffer.
-
Non-specific Binding (NSB): Radioligand + a high concentration of a known NET inhibitor (e.g., desipramine).
-
Competitive Binding: Radioligand + serial dilutions of the test compound.
-
-
-
Incubation:
-
Add the membrane preparation, radioligand, and test compound/buffer to the wells.
-
Incubate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.[15]
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through the glass fiber filters using the harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[15]
-
-
Counting and Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[15]
-
Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a substrate (e.g., norepinephrine) into cells or synaptosomes expressing the norepinephrine transporter.[17][18]
3.2.1. Materials
-
Cell Culture or Synaptosomes: Human neuroblastoma SK-N-BE(2)C cells endogenously expressing NET, or synaptosomes prepared from rat brain tissue.[19][20]
-
Radiolabeled Substrate: [³H]Norepinephrine.
-
Test Compound: Clomipramine or desmethylclomipramine.
-
Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Scintillation Counter.
3.2.2. Protocol
-
Synaptosome Preparation (if applicable):
-
Homogenize brain tissue in a sucrose (B13894) solution.[21]
-
Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).[21]
-
Further purify using a density gradient (e.g., Percoll or Ficoll) if necessary.[21]
-
Resuspend the final synaptosomal pellet in assay buffer.
-
-
Assay Procedure:
-
Pre-incubate the cells or synaptosomes with various concentrations of the test compound or buffer.
-
Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine.
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of norepinephrine taken up at each concentration of the test compound.
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the norepinephrine uptake.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the interaction of Clomipramine with the norepinephrine transporter.
Caption: Norepinephrine reuptake inhibition by Clomipramine.
Caption: Workflow for a radioligand binding assay.
Caption: Clomipramine's metabolism and dual action.
Conclusion
While Clomipramine is often categorized primarily as a serotonin reuptake inhibitor, a comprehensive understanding of its pharmacology necessitates a detailed examination of its interaction with the norepinephrine transporter. The high affinity of its active metabolite, desmethylclomipramine, for NET underscores the dual serotonergic and noradrenergic mechanism of action of Clomipramine.[3][4][6] The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate these interactions. The continued exploration of the structure-activity relationships of tricyclic compounds and their metabolites with monoamine transporters will be instrumental in the design of future therapeutics with improved efficacy and side-effect profiles.
References
- 1. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clomipramine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Clospipramine? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. bioivt.com [bioivt.com]
- 8. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Clomipramine Hydrochloride used for? [synapse.patsnap.com]
- 11. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
Preliminary Toxicology Studies of Clomipramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.
Introduction
Clomipramine (B1669221) is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, panic disorder, and chronic pain.[1] Its therapeutic effects are largely attributed to its potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the brain.[2] This technical guide provides a comprehensive overview of the preliminary toxicology studies of Clomipramine, focusing on acute, sub-chronic, chronic, reproductive, and genetic toxicity. The information presented herein is synthesized from publicly available preclinical data to support further research and drug development efforts.
Mechanism of Action
Clomipramine's primary mechanism of action involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[2] It has a higher affinity for SERT compared to NET.[3] Additionally, Clomipramine interacts with other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors, which contribute to its side-effect profile.[2]
Figure 1: Mechanism of Action of Clomipramine.
Pharmacokinetics
| Parameter | Description |
| Absorption | Well absorbed after oral administration. |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP1A2, to its active metabolite, desmethylclomipramine.[3] |
| Distribution | Highly bound to plasma proteins. |
| Elimination | Excreted mainly in the urine as metabolites. |
Toxicology Studies
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.
Data Presentation
| Species | Route | LD50 | Reference |
| Rat | Oral | 914 mg/kg | [4] |
| Mouse | Oral | 470 mg/kg | [4] |
| Dog | Oral | 383 mg/kg | [4] |
Experimental Protocol: Acute Oral Toxicity in Rats (OECD 423)
-
Test System: Wistar rats, typically females, are used as they are generally slightly more sensitive.[4][5]
-
Animal Housing: Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles.[5]
-
Dosing: A single dose of Clomipramine is administered by oral gavage. The study often starts with a dose of 300 mg/kg or 2000 mg/kg.[4]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4][5]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[5]
Sub-chronic and Chronic Toxicity
These studies evaluate the effects of repeated exposure to a substance over a longer period.
Data Presentation
Detailed quantitative data from sub-chronic and chronic toxicity studies for Clomipramine are not extensively available in the public domain. However, existing studies provide some insights:
-
Rat (21-day study): Daily intraperitoneal administration of 2 mg/kg was used in a study to reverse the effects of dexamethasone (B1670325).[6] Another 27-day study in rats used intraperitoneal doses of 3, 10, and 30 mg/kg to investigate effects on food intake and body weight.[7]
-
Dog (1-year study): In a one-year toxicity study, dogs were given daily oral doses of 12.5 mg/kg, 50 mg/kg, and 100 mg/kg. One dog died at the highest dose, and another showed reduced sperm production.[4] In a long-term follow-up study for separation anxiety, Clomipramine at a dose of 1-2 mg/kg every 12 hours was well-tolerated for over 13-16 months.[8]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Test System: Typically, Wistar rats (10 males and 10 females per group) are used.[1]
-
Dosing: The test substance is administered orally via gavage or in the diet daily for 90 days. At least three dose levels and a control group are used.[1][9]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical chemistry analyses are performed.[1][9]
-
Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.[1]
Figure 2: General Workflow for a Sub-chronic/Chronic Toxicity Study.
Reproductive and Developmental Toxicity
These studies assess the potential of a substance to interfere with reproduction and normal development.
Data Presentation
A study in pregnant rats showed that Clomipramine administered alone at doses of 40 mg/kg and 80 mg/kg between the eighth and fifteenth day of pregnancy did not induce teratogenic effects. However, when co-administered with caffeine, significant teratogenic effects were observed.[10]
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
-
Test System: Typically conducted in rats and a second species, often rabbits.[2][11]
-
Dosing: The test substance is administered to pregnant females, usually from implantation to the day before caesarean section.[12] At least three dose levels and a control group are used.[12]
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[12]
-
Fetal Examination: Fetuses are examined for external, visceral, and skeletal abnormalities.[12]
Genetic Toxicology
Genetic toxicology studies are performed to assess the potential of a substance to cause DNA or chromosomal damage.
Data Presentation
-
In Vivo Mouse Study: Oral administration of Clomipramine at doses of 0.26 and 0.65 mg/20 g body weight for 5 and 30 days increased the frequency of chromosomal aberrations in bone marrow cells and primary spermatocytes. It also led to a dose-dependent increase in morphological sperm abnormalities.[13]
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test - OECD 471):
-
Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a deficient medium.[14][15]
-
Method: Bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix), and plated on a minimal agar (B569324) medium. The number of revertant colonies is counted after incubation.[14]
-
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473):
-
Principle: This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.[5][16]
-
Method: Cell cultures are exposed to the test substance at several concentrations, with and without S9 mix. Cells are harvested, and metaphase chromosomes are examined for structural abnormalities.[5]
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):
-
Principle: This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in erythrocytes.[8]
-
Method: The test substance is administered to mice or rats, typically at three dose levels. Bone marrow or peripheral blood is collected, and the frequency of micronucleated polychromatic erythrocytes is determined.[8]
-
Figure 3: Decision-Making Workflow for Genotoxicity Testing.
Conclusion
The preliminary toxicology data for Clomipramine indicate a moderate acute toxicity profile. In vivo studies have demonstrated the potential for genotoxicity at higher doses and over longer exposure durations. Developmental toxicity appears to be low when administered alone but can be potentiated by other substances. While comprehensive reports on sub-chronic and chronic toxicity are limited in the public domain, available data suggest that long-term, low-dose administration is generally well-tolerated in dogs. Further in-depth studies following standardized guidelines are essential to fully characterize the toxicological profile of Clomipramine and to inform risk assessment for human exposure. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. psychotropical.com [psychotropical.com]
- 3. The harmful acute effects of clomipramine in the rat liver: Impairments in mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. criver.com [criver.com]
- 6. Chronic clomipramine treatment reverses depressogenic-like effects of a chronic treatment with dexamethasone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aniara.com [aniara.com]
- 10. wagwalking.com [wagwalking.com]
- 11. The rabbit as a model for reproductive and developmental toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. genedirex.com [genedirex.com]
In Vivo Effects of Clomipramine in Animal Models: A Technical Guide
Disclaimer: The following document details the in vivo effects of Clomipramine (B1669221) , as the initial search for "Closiramine" did not yield relevant results, suggesting a possible typographical error. The information presented is based on the provided search results and is intended for researchers, scientists, and drug development professionals.
Clomipramine, a tricyclic antidepressant, has been extensively studied in various animal models to elucidate its therapeutic mechanisms and behavioral effects. This guide summarizes key findings from preclinical studies, focusing on quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo effects of Clomipramine in different animal models.
Table 1: Effects of Clomipramine on Behavior in Rodent Models
| Animal Model | Species | Dose | Route of Administration | Behavioral Effect | Reference |
| Neonatal Treatment Model of Depression | Rat | Not Specified | Not Specified | Decreased offensive fighting responses, increased defensive fighting responses. | [1] |
| Chronic Social Defeat Stress (CSDS) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated impairment of emotional memory. | [2] |
| Neonatal Treatment Model of OCD | Rat | Not Specified | Not Specified | Enhanced anxiety, behavioral inflexibility, working memory impairment, hoarding. | [3] |
| 8-OH-DPAT-induced Deficits in Spontaneous Alternation | Rat (Adult) | 10 mg/kg (3 administrations) | Not Specified | Prevented deficits in spontaneous alternation. | [4] |
| 8-OH-DPAT-induced Deficits in Spontaneous Alternation | Rat (Young) | 10 mg/kg (5 administrations) or 15 mg/kg (3 administrations) | Not Specified | Weak protective effects against deficits in spontaneous alternation. | [4] |
| Macrophage Migration Assay | Rat | 20 and 40 mg/kg | Subcutaneous (s.c.) | Significantly reduced spontaneous and fMLP-induced macrophage mobility. | [5] |
| Antinociception Model | Mouse | 10 or 20 mg/kg | Intraperitoneal (i.p.) | 2-fold increase in antinociceptive effect after five chronic injections. | [6] |
Table 2: Pharmacokinetic and Receptor Occupancy Data for Clomipramine and its Metabolite
| Species | Compound | Parameter | Value | Route of Administration | Reference |
| Mouse | Clomipramine | Plasma half-life | 127 min | Not Specified | [6] |
| Non-human Primate | Clomipramine | Kd for NET occupancy (dose) | 0.44 mg/kg | Intravenous (i.v.) | [7] |
| Non-human Primate | Clomipramine | Kd for NET occupancy (plasma concentration) | 24.5 ng/ml | Intravenous (i.v.) | [7] |
| Non-human Primate | Desmethylclomipramine | Kd for NET occupancy (dose) | 0.11 mg/kg | Intravenous (i.v.) | [7] |
| Non-human Primate | Desmethylclomipramine | Kd for NET occupancy (plasma concentration) | 4.4 ng/ml | Intravenous (i.v.) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are described below.
Neonatal Clomipramine Model of Depression and OCD
-
Objective: To induce long-lasting behavioral and neurochemical changes in adult rats that mimic symptoms of depression and obsessive-compulsive disorder (OCD).[1][3]
-
Procedure:
-
Behavioral Assessments:
-
Shock-induced fighting: To assess aggressive behavior.[1]
-
Elevated plus maze and marble burying: To measure anxiety-like behavior.[3]
-
Spontaneous alternation task and reversal learning: To assess behavioral flexibility.[3]
-
Win-shift paradigm: To evaluate working memory.[3]
-
Hoarding behavior: To measure compulsive-like behavior.[3]
-
Chronic Social Defeat Stress (CSDS) Model
-
Objective: To evaluate the effects of antidepressants on stress-induced emotional memory impairment.[2]
-
Animals: Male CD1 mice.[2]
-
Procedure:
-
Stressed animals are subjected to daily 10-minute agonistic encounters in the home cage of an aggressor mouse for 20 consecutive days.[2]
-
Non-stressed and stressed mice are injected intraperitoneally with saline or Clomipramine (10 mg/kg) just before each encounter.[2]
-
Behavioral testing is performed 24 hours after the last CSDS session.[2]
-
-
Behavioral Assessments:
Macrophage Migration Assay
-
Objective: To determine the in vivo effect of Clomipramine on macrophage mobility.[5]
-
Animals: Rats.[5]
-
Procedure:
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Clomipramine
Clomipramine's primary mechanism of action is the inhibition of serotonin (B10506) reuptake.[8] However, its active metabolite, desmethylclomipramine, is a potent inhibitor of norepinephrine (B1679862) reuptake.[7][8] This dual action on both serotonergic and noradrenergic systems is believed to contribute to its therapeutic effects.[8] In animal studies, Clomipramine has also shown affinity for various other receptors, including serotonin 5-HT2A and 5-HT2C, alpha-1B adrenergic, and to a lesser extent, dopamine (B1211576) D2 and D3 receptors.[9]
References
- 1. Animal depression model by neonatal clomipramine: reduction of shock induced aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of social stress and clomipramine on emotional memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, multiple symptom model of obsessive-compulsive-like behaviors in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age differences in the sensitivity to clomipramine in an animal model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro clomipramine treatment decreases the migration of macrophages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic patterns of repeated administration of antidepressants in animals. I. Implications for antinociceptive action of clomipramine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
A Technical Guide to the Solubility and Stability Testing of Closiramine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of Closiramine is limited. This guide provides a comprehensive framework of established, state-of-the-art methodologies for determining these critical physicochemical properties. The structurally related tricyclic antidepressant, Clomipramine, is referenced to provide context for potential properties and degradation pathways.
Introduction
This compound is a tricyclic compound with potential therapeutic applications.[1] A thorough understanding of its solubility and stability is paramount for successful drug development, influencing everything from formulation design and bioavailability to storage conditions and shelf-life. Poor aqueous solubility can hinder absorption and lead to variable clinical outcomes, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.
This technical guide outlines detailed experimental protocols for characterizing the solubility and stability profile of this compound. It is designed to provide researchers and drug development professionals with the necessary methodologies to generate the critical data required for advancing a compound from discovery to clinical evaluation. The protocols are based on industry best practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Section 1: Solubility Characterization
Solubility is a key determinant of a drug's absorption and bioavailability. It is typically assessed under both kinetic and thermodynamic conditions, each providing unique insights valuable at different stages of drug development.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a high-concentration stock solution (typically in DMSO). It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility issues.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the solution. This "shake-flask" method is more time and resource-intensive and is crucial for lead optimization and pre-formulation studies.[2]
Experimental Protocols
This high-throughput assay measures the precipitation of a compound when diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). This results in a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).
-
Detection:
-
Nephelometry: Measure the light scattering caused by any precipitated particles using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet the precipitate. Measure the absorbance of the supernatant in a UV-compatible plate at the compound's λmax. Alternatively, filter the solution using a solubility filter plate. Quantify the concentration against a standard curve prepared in the same buffer/DMSO mixture.
-
This method determines the equilibrium solubility and is considered the gold standard.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) or biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Equilibration: Seal the vials and agitate them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µM. It is also crucial to measure the final pH of the saturated solution, as it can influence the solubility of ionizable compounds.
Data Presentation for Solubility
The results from solubility experiments should be systematically recorded. For context, known solubility data for the related compound, Clomipramine, is included.
Table 1: Solubility Data Summary
| Compound | Method | Medium | Temperature (°C) | Solubility |
|---|---|---|---|---|
| This compound | Kinetic | PBS, pH 7.4 | 25 | [Experimental Data] |
| This compound | Thermodynamic | Water | 25 | [Experimental Data] |
| This compound | Thermodynamic | 0.1 M HCl (pH ~1) | 25 | [Experimental Data] |
| This compound | Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Data] |
| Clomipramine HCl | Experimental | Water | Room Temp | Freely Soluble[3] |
| Clomipramine HCl | Experimental | PBS, pH 7.2 | Room Temp | ~0.5 mg/mL[4] |
| Clomipramine HCl | Experimental | DMSO | Room Temp | ~10 mg/mL[4] |
| Clomipramine HCl | Experimental | Ethanol | Room Temp | ~10 mg/mL[4] |
Visualization: General Solubility Testing Workflow
Solubility Testing Workflow
Section 2: Stability Assessment (Forced Degradation)
Forced degradation, or stress testing, is a critical component of drug development mandated by ICH guideline Q1A(R2).[5] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[5][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Experimental Protocols for Forced Degradation
A validated, stability-indicating HPLC method is required to separate the parent drug from all process impurities and degradation products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. If no degradation is observed at room temperature after several days, the solution can be heated (e.g., at 60-80°C) for a shorter period.[7] For Clomipramine, degradation was observed in 5M HCl at 80°C.[2]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Similar to acid hydrolysis, heating may be required to induce degradation.
-
Neutral Hydrolysis: Dissolve this compound in purified water and heat if necessary.
-
Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, dilute to an appropriate concentration, and analyze by HPLC-UV/MS to quantify the remaining parent drug and detect any degradants.
-
Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). The study is typically conducted at room temperature.
-
Sample Analysis: Monitor the reaction over time. Withdraw aliquots at various intervals, quench any remaining H₂O₂ if necessary, and analyze by HPLC-UV/MS. Clomipramine has been shown to degrade considerably under oxidative conditions.[2]
-
Procedure: Expose solid this compound powder to elevated temperatures (e.g., 60°C, 80°C) in a calibrated stability oven, both with and without humidity control (e.g., 75% RH).
-
Sample Analysis: After a set period (e.g., 1-4 weeks), remove the samples, allow them to cool, dissolve a known amount in a suitable solvent, and analyze by HPLC-UV/MS.
-
Procedure: Expose a solution of this compound and the solid drug powder to a controlled light source as per ICH guideline Q1B. The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/m² of near-ultraviolet light.[5] A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC-UV/MS. Studies on Clomipramine have identified several photodegradation products, including imipramine (B1671792) and Clomipramine-N-oxide.[8][9][10]
Data Presentation for Stability
Summarize the findings from the forced degradation studies to provide a clear overview of this compound's stability profile.
Table 2: Forced Degradation Study Summary
| Stress Condition | Parameters | Time | % Degradation of this compound | No. of Degradants | Remarks / Major Degradants (e.g., from Clomipramine) |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | [Experimental Data] | [Experimental Data] | Clomipramine is unstable in strong acid.[2] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | [Experimental Data] | [Experimental Data] | Clomipramine is reported to be unstable.[2] |
| Oxidation | 3% H₂O₂, RT | 8 h | [Experimental Data] | [Experimental Data] | Clomipramine degrades completely in 3% H₂O₂ within 30 min.[2] |
| Thermal (Solid) | 80°C / 75% RH | 2 weeks | [Experimental Data] | [Experimental Data] | Clomipramine is reasonably stable in solid state.[2] |
| Photolytic | ICH Q1B exposure | - | [Experimental Data] | [Experimental Data] | Photodegradation products include Imipramine, Desmethyl-clomipramine, Clomipramine-N-oxide.[9][10] |
Visualization: Forced Degradation Study Workflow
Forced Degradation Workflow
Section 3: Hypothesized Signaling Pathway
While the specific molecular targets and signaling pathways for this compound are not yet elucidated, insights can be drawn from its structural analog, Clomipramine. Clomipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of serotonin (B10506) (5-HT) and, to a lesser extent, norepinephrine (B1679862) (NE) at the synaptic cleft. This action increases the concentration of these neurotransmitters, enhancing neurotransmission.
It is hypothesized that this compound may share a similar mechanism of action due to its structural similarity to Clomipramine. The diagram below illustrates this proposed pathway.
Visualization: Hypothesized Mechanism of Action
References
- 1. This compound | C18H21ClN2 | CID 167456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Isolation and identification of the photodegradation products of the photosensitizing antidepressant drug clomipramine. Phototoxicity studies on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Analytical Methods for the Detection of Clomipramine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clomipramine (B1669221) is a tricyclic antidepressant (TCA) primarily used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic disorder.[1] Accurate and reliable quantification of clomipramine and its active metabolite, desmethylclomipramine (B1197806), in various biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This document provides detailed application notes and experimental protocols for the determination of clomipramine using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
Several analytical methods have been established for the quantification of clomipramine. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that provides high separation efficiency and sensitive detection.[7]
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of clomipramine.
Table 1: HPLC-UV Methods for Clomipramine Analysis
| Parameter | Method 1[2][3] | Method 2[8] | Method 3[9] |
| Matrix | Plasma | Active Pharmaceutical Ingredient (API) & Dosage Form | Bulk Drug |
| Linearity Range | 2.5 - 120 ng/mL | Not Specified | 150 - 500 µg/mL |
| r² | 0.9950 (Clomipramine), 0.9979 (Desmethylclomipramine) | > 0.999 | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 2.5 ng/mL | Not Specified | Not Specified |
| Recovery | Not Specified | Within acceptable range | Not Specified |
| Precision (%RSD) | < 18.3% (Intra-day and Inter-day) | Within acceptable range | Not Specified |
Table 2: HPLC-MS/MS Methods for Clomipramine Analysis
| Parameter | Method 1[1] | Method 2[6] | Method 3[10] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | Not Specified | 0.500 - 200.000 ng/mL | 5 - 500 ng/mL |
| r² | Not Specified | Not Specified | > 0.995 |
| Limit of Quantification (LOQ) | Not Specified | 0.500 ng/mL | 5 ng/mL |
| Recovery | Not Specified | Evaluated | Not Specified |
| Precision (%CV) | Excellent | Evaluated | ≤ 15% |
| Accuracy (%Bias) | Excellent | Evaluated | < 10% |
Table 3: GC-MS Method for Clomipramine Analysis
| Parameter | Method 1[7] |
| Matrix | Tablets (API) |
| Linearity Range | Validated |
| Limit of Detection (LOD) | Validated |
| Limit of Quantification (LOQ) | Validated |
| Accuracy | Validated |
| Precision | Validated |
Experimental Protocols
Protocol 1: HPLC-UV Method for Clomipramine in Human Plasma[2][3]
This protocol describes a method for the determination of clomipramine and its metabolite, desmethylclomipramine, in human plasma using HPLC with UV detection.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma in a test tube, add 0.5 mL of 1 M NaOH and 100 µL of internal standard (IS) solution (e.g., cisapride, 1 µg/mL).
-
Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v) and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 3 mL of extraction solvent.
-
Combine the organic layers and back-extract with 200 µL of 0.3% v/v orthophosphoric acid.
-
Discard the organic layer.
-
Inject the aqueous layer into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Jasco HPLC system or equivalent.[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: Not specified.
3. Calibration Curve
-
Prepare calibration standards by spiking blank plasma with known concentrations of clomipramine and desmethylclomipramine (e.g., 2.5, 5, 10, 20, 40, 80, and 120 ng/mL).[3]
-
Process the standards using the same extraction procedure as the samples.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration to construct the calibration curve.
Caption: Workflow for HPLC-UV analysis of Clomipramine in plasma.
Protocol 2: HPLC-MS/MS Method for Clomipramine in Human Plasma[1]
This protocol details a sensitive and selective method for the quantification of clomipramine in human plasma using HPLC-tandem mass spectrometry.
1. Materials and Reagents
-
Clomipramine hydrochloride (Reference Standard)
-
Clomipramine-D3 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Blank human plasma
-
Solid Phase Extraction (SPE) Cartridges (e.g., Cation exchange) or Protein Precipitation Plates
2. Sample Preparation (Solid Phase Extraction)
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated as required) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. HPLC-MS/MS Conditions
-
HPLC System: Shimadzu, Agilent, Waters, or equivalent.[1]
-
Mass Spectrometer: Sciex API 5500, Thermo Scientific TSQ Quantis, or equivalent with an electrospray ionization (ESI) source.[1]
-
Column: BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm, or equivalent.[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate (35:35:30 v/v/v).[6]
-
Flow Rate: Not specified.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
Caption: Workflow for HPLC-MS/MS analysis of Clomipramine.
Protocol 3: GC-MS Method for Chloropyramine in Tablets[7]
While the initial request was for Closiramine (interpreted as Clomipramine), this protocol for a related compound, Chloropyramine, demonstrates the application of GC-MS for pharmaceutical analysis.
1. Sample Preparation
-
Prepare a standard solution of the active pharmaceutical ingredient (API).
-
Extract the API from the tablet formulation using a suitable solvent.
-
Filter the sample prior to injection.
2. GC-MS Conditions
-
GC-MS System: Agilent or equivalent.
-
Column: Fused silica (B1680970) ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[7]
-
Injection: 1 µL in splitless mode.[7]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: Initial temperature 180°C, ramped at 5°C/min to 240°C, and held for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow of 0.62 mL/min.[7]
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
Ion Source Temperature: 200°C.[7]
-
Interface Temperature: 250°C.[7]
Caption: Workflow for GC-MS analysis of an API in tablets.
Conclusion
The analytical methods described provide robust and reliable approaches for the detection and quantification of clomipramine in various matrices. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. For therapeutic drug monitoring and bioequivalence studies in biological fluids, HPLC-MS/MS is the preferred method due to its high sensitivity and selectivity. For routine quality control of pharmaceutical formulations, HPLC-UV offers a cost-effective and reliable alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma | Semantic Scholar [semanticscholar.org]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method for Determination of Chloropyramine in Tablets [article.sapub.org]
- 8. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
High-Performance Liquid Chromatography for the Analysis of Closiramine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Closiramine using High-Performance Liquid Chromatography (HPLC). While specific, validated HPLC methods for this compound are not widely published, its structural analog, Clomipramine (B1669221), has been extensively analyzed. This protocol is therefore adapted from robust methods developed for Clomipramine, taking into account the physicochemical properties of both compounds. The provided methodology offers a strong starting point for the development and validation of a dedicated analytical method for this compound in research and pharmaceutical quality control settings.
Introduction
This compound is a tricyclic compound with potential therapeutic applications. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for this purpose, offering high resolution, sensitivity, and specificity. This application note describes a reversed-phase HPLC (RP-HPLC) method that can be effectively used for the determination of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing an effective HPLC method. This compound has a molecular formula of C18H21ClN2 and a molecular weight of 300.83 g/mol .[1] It is a racemic mixture.[1] For comparison, Clomipramine has a molecular formula of C19H23ClN2 and a molecular weight of 314.85 g/mol .[2] The structural similarities between the two molecules allow for the adaptation of existing HPLC methods for Clomipramine to the analysis of this compound.
Table 1: Physicochemical Properties of this compound and Clomipramine
| Property | This compound | Clomipramine |
| Molecular Formula | C18H21ClN2[1] | C19H23ClN2[2] |
| Molecular Weight | 300.83 g/mol [1] | 314.85 g/mol [2] |
| Stereochemistry | Racemic[1] | - |
| LogP | Not available | 5.19[3] |
| pKa (basic) | Not available | 9.38[3] |
Recommended HPLC Method
This protocol is based on established isocratic RP-HPLC methods for the analysis of tricyclic antidepressants, particularly Clomipramine.[4][5]
Chromatographic Conditions
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : 0.02M Phosphate (B84403) Buffer (pH 3.8) (30:70 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 254 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or equivalent)
-
0.45 µm membrane filters
Experimental Protocols
Preparation of Mobile Phase
-
0.02M Phosphate Buffer (pH 3.8): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[5] Adjust the pH to 3.8 with orthophosphoric acid.[5]
-
Mobile Phase Mixture: Mix acetonitrile and the 0.02M phosphate buffer (pH 3.8) in a 30:70 (v/v) ratio.[5]
-
Degassing: Degas the mobile phase for at least 15 minutes using a vacuum degasser or by sonication.[5]
-
Filtration: Filter the mobile phase through a 0.45 µm membrane filter before use.
Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., bulk drug, dosage form, biological fluid). For a simple assay of a pharmaceutical formulation, the following procedure can be used:
-
Weigh and finely powder a representative sample of the dosage form.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Based on Clomipramine Data)
For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters to consider are:
Table 3: Typical Method Validation Parameters for a Related Compound (Clomipramine)
| Parameter | Typical Specification/Result |
| Linearity (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 98.9–99.5%[6] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Specificity | No interference from excipients or degradation products[6] |
| Robustness | Unaffected by small, deliberate variations in method parameters |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of key HPLC components.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Clomipramine (CAS 303-49-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography of clomipramine and metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. jetir.org [jetir.org]
Application Note: Mass Spectrometry Analysis of Closiramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closiramine is a tricyclic antidepressant and a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a comprehensive protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₁ClN₂ | [3] |
| Molecular Weight | 300.83 g/mol | [3] |
| CAS Number | 47135-88-6 | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide | [4] |
Predicted Mass Spectrometry Fragmentation of this compound
While an experimental mass spectrum for this compound is not widely published, its fragmentation pattern can be reliably predicted based on the well-documented fragmentation of structurally similar tricyclic antidepressants, such as Clomipramine.[5][6] The primary fragmentation is expected to occur at the dimethylaminopropyl side chain.
Upon electrospray ionization (ESI) in positive mode, this compound will form a protonated molecule [M+H]⁺ with an m/z of 301.8. Collision-induced dissociation (CID) is predicted to cleave the C-C bond between the ethyl group and the dimethylamine (B145610) group, resulting in a stable fragment ion.
Predicted Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Quantitative Data Summary for LC-MS/MS Analysis
The following table summarizes the proposed multiple reaction monitoring (MRM) transitions and typical mass spectrometer parameters for the quantification of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 301.8 | 256.1 | 100 | 25 |
| This compound (Qualifier) | 301.8 | 46.1 | 100 | 35 |
| Internal Standard (e.g., Clomipramine-d3) | 318.1 | 89.3 | 100 | 28 |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound from human plasma.
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., Clomipramine-d3 in methanol)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 200 µL of 0.1 M NaOH and vortex briefly.
-
Add 1 mL of MTBE and vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for this compound analysis.
Mechanism of Action: Signaling Pathway
This compound, like other tricyclic antidepressants, primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.
Caption: this compound's mechanism of action.
Conclusion
This application note provides a detailed and robust framework for the mass spectrometry analysis of this compound. The described protocols for sample preparation and LC-MS/MS analysis, combined with the predicted fragmentation data, offer a solid starting point for researchers in various fields. The provided diagrams for the experimental workflow and the drug's mechanism of action further enhance the understanding and application of this analytical methodology. Method validation, including the assessment of linearity, precision, accuracy, and recovery, should be performed in the user's laboratory to ensure reliable and accurate results.
References
Application Notes and Protocols for Cell-Based Assays to Determine Closiramine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closiramine, also known as clomipramine, is a tricyclic antidepressant that has garnered significant interest for its potential therapeutic applications beyond its primary use.[1] Emerging research has highlighted its activity as an inhibitor of acid sphingomyelinase (ASM), a key enzyme in cellular signaling, and has shown promise for its antiviral and anticancer properties.[2][3][4] These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound in these three key areas: acid sphingomyelinase inhibition, anticancer cytotoxicity, and antiviral efficacy.
Mechanism of Action: Acid Sphingomyelinase Inhibition
This compound functions as a functional inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[2] Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and inflammation.[5][6][7][8] By inhibiting ASM, this compound reduces the production of ceramide, thereby modulating these downstream signaling pathways. This mechanism is believed to be central to its potential anticancer and antiviral effects.
Signaling Pathway of this compound-Mediated Apoptosis
The inhibition of acid sphingomyelinase by this compound leads to a reduction in ceramide levels. Ceramide is a key signaling molecule that can initiate a cascade of events leading to apoptosis. This includes the activation of caspases, a family of proteases that execute the apoptotic program.[1][9]
Caption: this compound inhibits Acid Sphingomyelinase (ASM), reducing ceramide production and subsequent activation of the caspase cascade, leading to apoptosis.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and related compounds in various cell-based assays. These values can serve as a reference for designing experiments.
Table 1: Anticancer Activity of this compound and Related Tricyclic Antidepressants
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Clomipramine | HL-60 (Human Leukemia) | Apoptosis Assay | 35 | [1] |
| Desipramine | H460 (Non-Small-Cell Lung Cancer) | Cell Viability (CellTiter-Glo) | 39.5 | [10] |
| Desipramine | MCF7 (Breast Cancer) | Cell Viability (CellTiter-Glo) | 30.3 | [10] |
| Desipramine | HCT-116 (Colon Cancer) | Cell Viability (CellTiter-Glo) | 52.4 | [10] |
| Imipramine | HCT116 (Colon Cancer) | Cell Viability | ~30 | [11] |
Table 2: Antiviral Activity of Tricyclic Antidepressants
| Compound | Virus | Cell Line | Assay Type | EC50/IC50 (µM) | Reference |
| Imipramine | MERS-CoV | Vero E6 | CPE Reduction | 14.23 | [12] |
| Amitriptyline | SARS-CoV-2 | Vero E6 | CPE Reduction | 10.7 | [12] |
Table 3: Acid Sphingomyelinase (ASM) Inhibition
| Compound | Assay Condition | IC50 | Reference |
| Amitriptyline | In vitro | Not specified | [2] |
| Sertraline | In vitro | Not specified | [13] |
| Fendiline | Cell-based | Not specified | [14] |
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay to determine the anticancer activity of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF7, HL-60)
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells with medium containing the solvent used for the stock solution (vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound, such as this compound, that is required to reduce the number of viral plaques by 50% (EC50).
Experimental Workflow
Caption: Workflow for the plaque reduction assay to evaluate the antiviral efficacy of this compound.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Virus stock of known titer
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound hydrochloride
-
Serum-free medium
-
Semi-solid overlay medium (e.g., medium containing 1% agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding:
-
Seed the host cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Compound and Virus Preparation:
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium.
-
Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Mix equal volumes of each this compound dilution with the diluted virus. Also, prepare a virus control (virus mixed with medium) and a cell control (medium only).
-
Incubate the mixtures for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent cell monolayers twice with PBS.
-
Add 200 µL of the virus-compound mixtures to the corresponding wells.
-
Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to allow for viral adsorption.
-
-
Overlay:
-
After the adsorption period, carefully aspirate the inoculum.
-
Gently overlay the cell monolayer with 2 mL of the semi-solid overlay medium containing the corresponding concentration of this compound.
-
-
Incubation:
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization:
-
After incubation, fix the cells by adding 1 mL of fixing solution to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cells by adding 1 mL of staining solution to each well and incubating for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
-
Acid Sphingomyelinase (ASM) Activity Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on ASM activity using a commercially available colorimetric or fluorometric assay kit.
Experimental Workflow
Caption: Workflow for a cell-based assay to measure the inhibition of Acid Sphingomyelinase by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Ice-cold PBS
-
Cell lysis buffer (provided in the assay kit or a suitable alternative)
-
Commercial ASM activity assay kit (colorimetric or fluorometric)
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells to approximately 80-90% confluency.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include an untreated control.
-
-
Sample Preparation (Cell Lysate):
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is necessary to normalize the ASM activity.
-
-
ASM Activity Assay:
-
Follow the specific instructions provided with the commercial ASM activity assay kit. This typically involves the following steps:
-
Prepare standards and reaction mixes as described in the kit manual.
-
Add a standardized amount of protein from each cell lysate to the wells of the assay plate.
-
Initiate the enzymatic reaction by adding the ASM substrate. The reaction is typically carried out at pH 5.0 and 37°C.
-
Incubate for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction if required by the protocol.
-
-
-
Detection:
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the ASM activity in each sample based on the standard curve and normalize it to the protein concentration.
-
Determine the percentage of ASM inhibition for each this compound concentration relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. The antidepressants imipramine, clomipramine, and citalopram induce apoptosis in human acute myeloid leukemia HL-60 cells via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 3. Antidepressants synergize with chemotherapy against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Combination therapies induce cancer cell death through the integrated stress response and disturbed pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust antiviral activity of commonly prescribed antidepressants against emerging coronaviruses: in vitro and in silico drug repurposing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Closiramine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closiramine, also known as clomipramine, is a tricyclic antidepressant that has garnered significant interest for its potential therapeutic applications beyond its primary use in treating obsessive-compulsive disorder and depression.[1][2] Emerging research has highlighted its role as a potent inhibitor of autophagic flux, a functional inhibitor of acid sphingomyelinase (FIASMA), and a promising agent in oncology and virology.[3][4][5] Its active metabolite, desmethylclomipramine (B1197806) (DCMI), also contributes to its pharmacological activity.[3] This document provides detailed application notes and experimental protocols for researchers investigating the multifaceted effects of this compound.
Key Mechanisms of Action
This compound exerts its effects through several distinct signaling pathways:
-
Inhibition of Autophagy: this compound and its metabolite DCMI have been shown to block autophagic flux, leading to an accumulation of autophagosomes and the autophagy substrate p62.[3][6][7] This mechanism is of particular interest in cancer research, as tumor cells can utilize autophagy to survive under stressful conditions.[8]
-
Functional Inhibition of Acid Sphingomyelinase (FIASMA): As a cationic amphiphilic drug, this compound inserts into the inner leaflet of the lysosomal membrane. This disrupts the electrostatic interaction between acid sphingomyelinase (ASM) and the membrane, leading to the detachment and subsequent degradation of ASM.[9][10] This inhibition of ASM prevents the breakdown of sphingomyelin (B164518) into ceramide, a key signaling molecule involved in various cellular processes, including apoptosis and inflammation.[11]
-
Anticancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and lung cancer stem cells.[3][12][13] Its anticancer activity is attributed to multiple mechanisms, including the inhibition of autophagy, induction of apoptosis through mitochondrial pathways, and potential inhibition of the E3 ubiquitin ligase Itch.[3][14]
-
Antiviral Activity: this compound has been identified as an antiviral agent, with studies showing its ability to suppress SARS-CoV-2 entry and infection.[1][15] This effect is partly attributed to its FIASMA activity, which can interfere with viral entry mechanisms.
Data Presentation
The following tables summarize quantitative data from various studies on this compound, providing a comparative overview of its efficacy in different experimental contexts.
Table 1: In Vitro Anticancer Activity of this compound and Desmethylclomipramine (DCMI)
| Compound | Cell Line(s) | Cancer Type | IC50 Value(s) | Treatment Duration (hours) |
| This compound | 8 human glioblastoma cell lines | Glioblastoma | 22–60 µM | 24 |
| DCMI | LC1, LC2, LC3 | Non-Small Cell Lung Cancer (Cancer Stem Cells) | Not explicitly stated, but significant growth reduction observed | Not specified |
Table 2: Effect of this compound on Autophagy Markers
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Change in LC3-II Levels | Change in p62 Levels |
| Primary cortical neurons | 1 and 5 | 12, 24, 48 | Increased | Increased |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | EC50 Value | Notes |
| SARS-CoV-2 | TMPRSS2-expressing VeroE6 | Not explicitly stated, but significant suppression of viral RNA | Synergistic effect observed with remdesivir |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Protocol 1: Autophagy Flux Assay by Western Blot
This protocol is designed to measure the effect of this compound on autophagic flux by analyzing the levels of LC3-II and p62.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
This compound hydrochloride (or Desmethylclomipramine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1
-
Loading control primary antibody: Mouse anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a positive control
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 12, 24, 48 hours).
-
For a comprehensive flux analysis, include a set of wells treated with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of this compound treatment).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-LC3B at 1:1000, anti-p62 at 1:1000, and loading control at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 band intensities to the loading control.
-
An accumulation of both LC3-II and p62 in this compound-treated cells, especially when compared to the autophagy inhibitor-treated cells, indicates a blockage of autophagic flux.
-
Protocol 2: Acid Sphingomyelinase (ASM) Activity Assay
This protocol describes a fluorometric or colorimetric assay to measure the inhibitory effect of this compound on ASM activity in cell lysates.
Materials:
-
Cell line of interest
-
This compound hydrochloride
-
Acid Sphingomyelinase Assay Kit (e.g., from Abcam, Sigma-Aldrich, or Echelon Biosciences)
-
Cell lysis buffer (provided in the kit or a compatible one)
-
96-well microplate (black or clear, depending on the assay)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified duration (e.g., 24 hours).
-
Harvest and lyse the cells according to the assay kit's instructions, ensuring all steps are performed on ice.
-
Determine the protein concentration of the lysates.
-
-
Enzyme Assay:
-
Prepare standards and reagents as per the kit's manual.
-
Add a normalized amount of protein lysate to each well of the 96-well plate.
-
Include appropriate controls (e.g., vehicle-treated, untreated, and a positive control with recombinant ASM if available).
-
Initiate the enzymatic reaction by adding the ASM substrate. The reaction is typically performed at an acidic pH (around 5.0).
-
Incubate the plate at 37°C for the recommended time (usually 30-60 minutes).
-
Stop the reaction if required by the protocol.
-
-
Detection and Analysis:
-
Measure the fluorescence or absorbance at the specified wavelength using a microplate reader.
-
Subtract the background reading from all sample readings.
-
Calculate the ASM activity based on the standard curve.
-
Express the ASM activity in this compound-treated samples as a percentage of the activity in vehicle-treated control samples to determine the percent inhibition.
-
Protocol 3: Cancer Stem Cell (CSC) Sphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer stem cell line or primary CSCs (e.g., LC1, LC2, LC3)[3]
-
Ultra-low attachment plates (e.g., 24- or 96-well)
-
Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound hydrochloride or Desmethylclomipramine
-
Trypsin-EDTA
-
Cell counter
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of CSCs by enzymatic digestion (if starting from spheroids) or from an adherent culture.
-
Count the viable cells.
-
-
Plating and Treatment:
-
Resuspend the cells in sphere formation medium at a low density (e.g., 500-2000 cells/well for a 24-well plate) to ensure clonal sphere formation.
-
Add various concentrations of this compound or DCMI to the cell suspension.
-
Plate the cell suspension into the ultra-low attachment plates.
-
-
Incubation and Sphere Formation:
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days.
-
Monitor sphere formation periodically under a microscope.
-
-
Quantification and Analysis:
-
After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well.
-
Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
-
Compare the SFE of this compound-treated groups to the vehicle control to determine the inhibitory effect on CSC self-renewal.
-
Protocol 4: In Vitro Antiviral Assay (SARS-CoV-2)
This protocol outlines a method to evaluate the antiviral activity of this compound against SARS-CoV-2. Note: This protocol must be performed in a BSL-3 facility.
Materials:
-
VeroE6 cells expressing TMPRSS2
-
SARS-CoV-2 viral stock
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
96-well plates
-
Reagents for quantifying viral load (e.g., qRT-PCR primers and probes for a viral gene, or antibodies for immunofluorescence)
Procedure:
-
Cell Seeding:
-
Seed VeroE6-TMPRSS2 cells in 96-well plates to form a confluent monolayer.
-
-
Drug Treatment and Infection:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control and a positive control antiviral (e.g., remdesivir).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the infected plates at 37°C and 5% CO2 for a defined period (e.g., 24 or 48 hours).
-
-
Quantification of Viral Replication:
-
By qRT-PCR:
-
Extract RNA from the cell lysates or supernatants.
-
Perform one-step qRT-PCR to quantify the viral RNA copy number.
-
-
By Immunofluorescence:
-
Fix and permeabilize the cells.
-
Stain with an antibody against a viral protein (e.g., Nucleocapsid).
-
Use a fluorescently labeled secondary antibody and image the plates to count the number of infected cells.
-
-
-
Data Analysis:
-
Determine the percentage of viral inhibition for each this compound concentration compared to the vehicle control.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Visualizations
Signaling Pathways and Workflows
Caption: Overview of this compound's multifaceted mechanisms of action.
Caption: Experimental workflow for the autophagy flux assay.
Caption: Experimental workflow for the FIASMA activity assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Anti-tumoral effect of desmethylclomipramine in lung cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Desmethylclomipramine induces the accumulation of autophagy markers by blocking autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desmethylclomipramine induces the accumulation of autophagy markers by blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressants synergize with chemotherapy against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emerging therapeutic potential of anti-psychotic drugs in the management of human glioma: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorimipramine: a novel anticancer agent with a mitochondrial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Closiramine Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction: Closiramine is a chemical compound identified by the CAS Number 47135-88-6.[1] As a potent chemical agent, meticulous handling and storage procedures are paramount to ensure personnel safety, experimental integrity, and product stability. These application notes provide detailed protocols for the safe handling, storage, and use of this compound powder in a laboratory setting. The information herein is compiled from established safety guidelines for handling chemical powders and data available for the structurally related and well-documented compound, Clomipramine, a tricyclic antidepressant. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to their institution's safety guidelines.
Physicochemical Properties and Safety Data
Understanding the fundamental properties and hazards of this compound is the first step toward safe handling.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its related compound, Clomipramine hydrochloride.
| Property | Value | Source |
| Chemical Name | 8-Chloro-11-(2-(dimethylamino)ethyl)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine | [1] |
| Molecular Formula | C₁₈H₂₁ClN₂ | [1][2] |
| Molecular Weight | 300.83 g/mol | [2] |
| CAS Number | 47135-88-6 | [1] |
| Appearance | White to off-white powder/solid | [3][4] |
| Melting Point | 189 - 190 °C (for Clomipramine HCl) | [4][5] |
| Solubility | Water: 25-125 mg/mL (for Clomipramine HCl) Ethanol (B145695): ~70 mg/mL (for Clomipramine HCl) DMSO: ~70 mg/mL (for Clomipramine HCl) PBS (pH 7.2): ~0.5 mg/mL (for Clomipramine HCl) | [5][6][7] |
Hazard Identification and Safety Precautions
This compound should be handled as a hazardous substance. The following hazard statements are based on data for Clomipramine.
| Hazard Statement | Precautionary Measures | Source |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [3] |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| H335/H336: May cause respiratory irritation, drowsiness or dizziness | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |
Handling Protocols
Strict adherence to handling protocols is essential to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound powder:
-
Gloves: Wear non-reactive nitrile gloves.[8] Change gloves immediately if contaminated.
-
Lab Coat: A buttoned lab coat should be worn to protect street clothing.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: For weighing or procedures that may generate dust, use a NIOSH-certified respirator in a designated ventilated area.[9]
Engineering Controls
-
Ventilation: All handling of this compound powder, especially weighing and stock solution preparation, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[10]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination of the general laboratory space.
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
-
Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface and the analytical balance within the hood.
-
Assemble all necessary materials: spatulas, weigh paper/boat, and vials.
-
-
Weighing:
-
Carefully transfer the required amount of this compound powder from the storage container to the weigh paper or boat using a clean spatula.
-
Perform this task slowly and gently to avoid generating airborne dust.
-
Close the primary container tightly immediately after dispensing.
-
-
Solubilization:
-
Transfer the weighed powder into an appropriate vial.
-
Add the chosen solvent (e.g., DMSO, ethanol) dropwise to the powder to wet it, which helps prevent aerosolization.
-
Add the remaining solvent to reach the desired final concentration.
-
Cap the vial securely and vortex or sonicate until the powder is completely dissolved. Stock solutions in organic solvents like ethanol and DMSO are reported to be around 10 mg/ml.[6]
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution under the recommended conditions (see Section 3).
-
-
Cleanup:
-
Wipe down the spatula, balance, and fume hood surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposables (weigh paper, gloves) as hazardous waste (see Section 4.2).
-
Wash hands thoroughly after the procedure.
-
References
- 1. This compound | C18H21ClN2 | CID 167456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. spectrumrx.com [spectrumrx.com]
- 4. fishersci.com [fishersci.com]
- 5. Clomipramine Hydrochloride - LKT Labs [lktlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. クロミプラミン 塩酸塩 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. customer_v2 [support.formlabs.com]
- 9. ashp.org [ashp.org]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Application Notes and Protocols for the Reconstitution of Closiramine in In Vitro Experiments
Disclaimer: Publicly available data on the reconstitution and in vitro application of Closiramine is limited. The following protocols and notes are primarily based on data from the structurally related and well-characterized tricyclic antidepressant, Clomipramine . Researchers should use this information as a starting point and independently validate all protocols for this compound.
Compound Information
This compound and Clomipramine are both tricyclic compounds. While they share structural similarities, their physicochemical properties differ, which can impact solubility and activity. Key properties are summarized below for comparison.
Table 1: Physicochemical Properties of this compound and Clomipramine
| Property | This compound | Clomipramine |
| Molecular Formula | C₁₈H₂₁ClN₂[1][2] | C₁₉H₂₃ClN₂[3][4] |
| Molecular Weight | 300.8 g/mol [1] | 314.9 g/mol [3] |
| LogP (Computed) | 3.9[1] | 5.2[3] |
| CAS Number | 47135-88-6[1] | 303-49-1[5] |
Reconstitution of Compound for In Vitro Use
It is assumed that this compound, like Clomipramine hydrochloride, is supplied as a crystalline solid. The following protocol is based on the solubility of Clomipramine hydrochloride.[6] The solubility of this compound should be experimentally determined.
Recommended Solvents and Stock Solutions
Organic solvents like DMSO and ethanol (B145695) are recommended for preparing high-concentration stock solutions.[6] Aqueous solutions are not recommended for long-term storage.[6]
Table 2: Solubility of Clomipramine Hydrochloride (Reference Data)
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [6][7] |
| Ethanol | ~10 mg/mL | [6][7] |
| Dimethyl Formamide (DMF) | ~3 mg/mL | [6][7] |
| PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |
Protocol for Reconstituting a 10 mM Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Sterile pipette tips
Procedure:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Bring the this compound vial and DMSO to room temperature before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.008 mg of this compound (Molecular Weight: 300.8 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile vial. Add the appropriate volume of DMSO (e.g., 1 mL) to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C. Based on data for Clomipramine, the solid compound is stable for ≥4 years at -20°C.[6]
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
Protocols for In Vitro Experiments
The following is a general protocol for treating cultured cells with this compound. The optimal cell type, seeding density, and treatment duration should be determined empirically.
General Protocol for Cell Treatment
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest treatment group.
-
Cell Treatment: Carefully remove the medium from the wells. Add the medium containing the various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Endpoint Analysis: Following incubation, perform the desired assay (e.g., cell viability, gene expression, or functional assay). For instance, a study using Clomipramine incubated diluted whole-blood cells for 24 hours with a 10 µM concentration of the drug.[8][9]
Mechanism of Action and Signaling Pathway
The mechanism of action for this compound has not been fully elucidated in publicly available literature. However, for the related compound Clomipramine, the primary mechanism is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake from the synaptic cleft by blocking their respective transporters, SERT and NET.[10][11][12] This increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[11]
References
- 1. This compound | C18H21ClN2 | CID 167456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clomipramine - Wikipedia [en.wikipedia.org]
- 5. Clomipramine (CAS 303-49-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Clomipramine in vitro reduces glucocorticoid receptor function in healthy subjects but not in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomipramine In Vitro Reduces Glucocorticoid Receptor Function in Healthy Subjects but not in Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Clospipramine? [synapse.patsnap.com]
- 11. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 12. What is Clomipramine Hydrochloride used for? [synapse.patsnap.com]
Application Notes and Protocols for Dosing of Clomipramine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomipramine (B1669221), a tricyclic antidepressant (TCA), is a widely utilized pharmacological tool in preclinical research to investigate the neurobiology of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD).[1][2] Its primary mechanism of action involves the potent, non-selective inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters.[1][3] Additionally, emerging evidence suggests that clomipramine can modulate cellular processes such as autophagy.[4][5][6][7][8]
These application notes provide a comprehensive guide to the calculation and administration of clomipramine in mice for various research paradigms. The following protocols and data are intended to serve as a starting point for investigators, and it is recommended that pilot studies be conducted to determine the optimal dose and administration route for specific experimental conditions.
Data Presentation
Table 1: Pharmacokinetic Parameters of Clomipramine in Mice
| Parameter | Value | Mouse Strain | Route of Administration | Reference |
| Plasma Half-life (t½) | ~127 min | Swiss CD1 | Intraperitoneal (i.p.) | [9] |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | Not Specified | Oral | [10] |
| Protein Binding | ~97% | Not Specified | Not Applicable | [10] |
Table 2: Recommended Dosing Regimens for Clomipramine in Mice for Behavioral Studies
| Behavioral Test/Model | Dose Range (mg/kg) | Route of Administration | Dosing Schedule | Reference |
| Forced Swim Test (Antidepressant-like effects) | 10 - 20 mg/kg | Intraperitoneal (i.p.) | Acute (single injection) | [9] |
| Chronic Social Defeat Stress (Depression model) | 50 mg/kg/day | Oral (gavage) | Chronic (daily for 4 weeks) | [11] |
| Neonatal Administration (Developmental effects) | Not specified as mg/kg | Subcutaneous (s.c.) | Chronic (daily injections) | [12] |
| Antinociceptive Action | 10 - 20 mg/kg | Intraperitoneal (i.p.) | Acute (single injection) or Chronic (every 127 min for 5 doses) | [9] |
| Anxiety-like Behavior | 2 mg/kg | Intraperitoneal (i.p.) | Chronic (daily for 21 days) | [13] |
Experimental Protocols
Protocol 1: Preparation and Administration of Clomipramine for Intraperitoneal (i.p.) Injection
Materials:
-
Clomipramine hydrochloride (powder form)
-
Sterile saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Analytical balance
Procedure:
-
Dose Calculation:
-
Determine the desired dose in mg/kg.
-
Weigh the mouse to get its body weight in kg.
-
Calculate the required amount of clomipramine:
-
Amount (mg) = Dose (mg/kg) x Body Weight (kg)
-
-
-
Solution Preparation (Example for a 10 mg/kg dose in a 25g mouse):
-
Assume a final injection volume of 10 ml/kg. For a 25g (0.025 kg) mouse, the injection volume would be 0.25 ml.
-
Calculate the required concentration of the dosing solution:
-
Concentration (mg/ml) = Dose (mg/kg) / Injection Volume (ml/kg) = 10 mg/kg / 10 ml/kg = 1 mg/ml
-
-
To prepare 1 ml of a 1 mg/ml solution, weigh 1 mg of clomipramine hydrochloride.
-
Dissolve the clomipramine hydrochloride in 1 ml of sterile saline in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Administration:
-
Draw the calculated volume of the clomipramine solution into a sterile syringe.
-
Gently restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution intraperitoneally.
-
Protocol 2: Preparation and Administration of Clomipramine for Oral Gavage
Materials:
-
Clomipramine hydrochloride (powder form)
-
Sterile water or vehicle of choice (e.g., 0.5% methylcellulose)
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Analytical balance
Procedure:
-
Dose Calculation:
-
Follow the same dose calculation steps as in Protocol 1.
-
-
Solution/Suspension Preparation (Example for a 50 mg/kg dose in a 25g mouse):
-
Assume a gavage volume of 10 ml/kg. For a 25g (0.025 kg) mouse, the gavage volume would be 0.25 ml.
-
Calculate the required concentration:
-
Concentration (mg/ml) = 50 mg/kg / 10 ml/kg = 5 mg/ml
-
-
To prepare 1 ml of a 5 mg/ml solution/suspension, weigh 5 mg of clomipramine hydrochloride.
-
Add the powder to 1 ml of sterile water or the chosen vehicle in a sterile tube.
-
Vortex thoroughly to ensure complete dissolution or a homogenous suspension.
-
-
Administration:
-
Draw the calculated volume into a syringe attached to an appropriately sized oral gavage needle.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution/suspension.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Clomipramine's primary mechanism of action.
Caption: Clomipramine's inhibitory effect on autophagy.
Caption: General experimental workflow for in vivo studies.
References
- 1. Clomipramine - Wikipedia [en.wikipedia.org]
- 2. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Desmethylclomipramine induces the accumulation of autophagy markers by blocking autophagic flux | Semantic Scholar [semanticscholar.org]
- 7. Desmethylclomipramine induces the accumulation of autophagy markers by blocking autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tricyclic antidepressant clomipramine inhibits neuronal autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic patterns of repeated administration of antidepressants in animals. I. Implications for antinociceptive action of clomipramine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chronic Clomipramine Treatment Reverses Core Symptom of Depression in Subordinate Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of clomipramine to neonatal mice alters stress response behavior and serotonergic gene expressions in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Clomipramine for Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The compound "Closiramine" was not identified in scientific literature. It is presumed that the intended compound is Clomipramine , a well-documented tricyclic antidepressant with emerging applications in cancer research. These application notes and protocols are based on Clomipramine.
Sourcing and Purchasing Research-Grade Clomipramine
Clomipramine hydrochloride for research purposes can be procured from various reputable chemical suppliers. It is crucial to obtain high-purity compounds to ensure the reliability and reproducibility of experimental results. Below is a list of suppliers offering research-grade Clomipramine hydrochloride. Researchers should request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
| Supplier | Product Name | Purity | CAS Number | Notes |
| MedChemExpress | Clomipramine hydrochloride | >98% | 17321-77-6 | For research use only. Not for human use. |
| Selleck Chemicals | Clomipramine HCl | ≥98% | 17321-77-6 | For research use only. Not for human use. |
| Cayman Chemical | Clomipramine (hydrochloride) | ≥98% | 17321-77-6 | Not for human or veterinary use. |
| Sigma-Aldrich | Clomipramine hydrochloride | ≥98% (HPLC) | 17321-77-6 | For research and development use only. |
| Thermo Scientific | Clomipramine hydrochloride | ≥95.0% (HPLC) | 17321-77-6 | For research use only. |
| TargetMol | Clomipramine hydrochloride | 99.47% | 17321-77-6 | For research purposes only. |
Mechanism of Action and Signaling Pathways
Clomipramine is a tricyclic antidepressant that primarily acts as a potent serotonin (B10506) reuptake inhibitor.[1][2] Its mechanism of action in the context of cancer research is multifaceted and involves the induction of apoptosis through mitochondrial pathways and the modulation of autophagy.[3][4]
Mitochondrially-Mediated Apoptosis: Clomipramine has been shown to selectively kill neoplastic glial cells while leaving normal brain cells unaffected.[5] It targets the mitochondria of tumor cells, leading to the inhibition of mitochondrial complex III activity.[4] This results in a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and subsequent activation of caspase-3, a key executioner of apoptosis.[4][6]
Modulation of Autophagy: Clomipramine can interfere with the autophagic flux in cancer cells.[1] By blocking the degradation of the autophagic cargo, it can decrease the stemness potential of cancer stem cells and enhance the cytotoxic effects of conventional chemotherapeutic agents.[7]
Signaling Pathway of Clomipramine-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chlorimipramine: a novel anticancer agent with a mitochondrial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in the generation of reactive oxygen species and in mitochondrial membrane potential during apoptosis induced by the antidepressants imipramine, clomipramine, and citalopram and the effects on these changes by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressants synergize with chemotherapy against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Closiramine Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific preparation and stability of Closiramine is limited. This document leverages data from the closely related and structurally similar tricyclic antidepressant, Clomipramine (B1669221), to provide representative protocols and stability information. Researchers should conduct their own validation studies for this compound.
Introduction
This compound is a tricyclic antidepressant (TCA).[1][2] Like other TCAs, its mechanism of action is presumed to involve the modulation of neurotransmitter systems in the brain. Proper preparation of solutions and a thorough understanding of its stability are critical for obtaining reliable and reproducible results in preclinical research and drug development. These application notes provide detailed protocols for the preparation of this compound solutions and summarize key stability data based on studies of the related compound, Clomipramine.
Solution Preparation
The preparation of accurate and stable solutions is the first step in any experiment. This compound, as a crystalline solid, can be dissolved in various organic solvents to create stock solutions, which can then be further diluted into aqueous buffers for experimental use.[3]
Solubility Data
The solubility of a compound is a key physical property that dictates the choice of solvent for stock solution preparation. The following table summarizes the solubility of the related compound, Clomipramine hydrochloride, in various common laboratory solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [4] |
| Ethanol | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~3 mg/mL | [3] |
| Water | ≥ 50 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | [3] |
Protocol for Preparing a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound (or Clomipramine HCl) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Inert Gas Purge (Optional but Recommended): To enhance stability, briefly purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol for Preparing an Aqueous Working Solution
For most biological experiments, the organic solvent stock solution must be diluted into an aqueous buffer.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentration.
-
Mixing: Mix thoroughly by gentle inversion or vortexing.
-
Solvent Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant, typically below 0.1%, as higher concentrations may have physiological effects.[3]
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[3]
Stability and Storage
Understanding the stability of this compound under various conditions is essential for ensuring the integrity of experimental results and for defining appropriate storage conditions and shelf-life in drug development.
Storage Conditions and Stability Summary
The stability of the compound depends on whether it is in solid form or in solution. The following table summarizes recommended storage conditions and observed stability for Clomipramine.
| Form | Storage Condition | Stability Period | Source |
| Crystalline Solid | -20°C | ≥ 4 years | [3] |
| Stock Solution in DMSO | -80°C | 6 months | [4] |
| Stock Solution in DMSO | -20°C | 1 month | [4] |
| Aqueous Solution (e.g., in PBS) | 4°C or Room Temp. | ≤ 1 day | [3] |
Forced Degradation and Degradation Pathways
Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways.[5][6] These studies help in developing stability-indicating analytical methods.[5] Studies on Clomipramine have shown that it is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.
| Stress Condition | Observation | Degradation Products | Source |
| Acidic Hydrolysis (e.g., 5M HCl at 80°C) | Significant degradation | Multiple degradants detected via HPLC | [7] |
| Alkaline Hydrolysis | Significant degradation | Multiple degradants detected via HPLC | [7] |
| Oxidation (e.g., 3% H₂O₂) | ~45% degradation | Major degradation product detected | [7] |
| Photodegradation (Sunlight/UV) | ~25-30% degradation | Clomipramine-N-oxide identified | [7][8] |
| Neutral (Aqueous) | Stable | - | [7] |
| Thermal (Solid State) | Reasonably stable | Minor degradation products | [7] |
The primary degradation pathways for tricyclic antidepressants like Clomipramine include oxidation of the amine group and cleavage of the carbon-chlorine bond.[8][9][10]
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug in the presence of its degradation products.[5] The following is a sample RP-HPLC method adapted from published studies on Clomipramine.[7][11]
Objective: To separate and quantify this compound from its potential degradation products.
Chromatographic Conditions:
-
Instrument: HPLC system with UV/VIS or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5µm).[11]
-
Mobile Phase: Acetonitrile and pH 3.2 phosphate (B84403) buffer (50:50 v/v).[11] An alternative is a gradient elution with Acetonitrile and pH 2.5 phosphate buffer.[7]
-
Detection Wavelength: 254 nm.[11]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 20 µL.[7]
-
Diluent: Methanol or Mobile Phase.[11]
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare stressed samples (from forced degradation studies) and stability samples (from ongoing stability studies) by diluting them to a suitable concentration within the method's linear range (e.g., 4–200 μg/ml).[11]
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Analysis:
-
Confirm the retention time of the parent this compound peak using the standard solution.
-
In the chromatograms of stressed samples, identify the peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Calculate the percentage of remaining drug and the formation of each degradant.
-
Putative Signaling Pathway
Tricyclic antidepressants primarily act by inhibiting the reuptake of the monoamine neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. The resulting increase in neurotransmitter availability is believed to initiate downstream signaling cascades that lead to neuroadaptive changes, which underlie the therapeutic effect.[13]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C18H21ClN2 | CID 167456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijsdr.org [ijsdr.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of the photodegradation products of the photosensitizing antidepressant drug clomipramine. Phototoxicity studies on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. CN111892538B - High-purity clomipramine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 13. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Closiramine in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Closiramine, also known as clomipramine, is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), leading to increased levels of these neurotransmitters in the synaptic cleft.[1][2] Recent studies have also revealed its role in modulating cellular processes such as autophagy in neuronal cells. These multifaceted effects make this compound a compound of interest for neuroscience research and drug development, necessitating standardized protocols for its evaluation in relevant in vitro models.
Primary neuronal cultures and neuronal cell lines are indispensable tools for studying the effects of neuroactive compounds.[3][4] This document provides a comprehensive set of protocols to assess the effects of this compound on neuronal viability, neurite outgrowth, and key signaling pathways, namely autophagy and neurotransmitter reuptake. The methodologies are designed to yield quantitative, reproducible data to facilitate the characterization of this compound's neuronal effects.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured summary of expected quantitative data from the described experimental protocols. These values are illustrative and may vary depending on the specific neuronal cell type and experimental conditions.
Table 1: Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 25 | 60 ± 8.5 |
| 50 | 42 ± 9.1 |
| 100 | 25 ± 6.8 |
Table 2: Neurite Outgrowth Analysis
| This compound Concentration (µM) | Average Neurite Length (µm, Mean ± SD) | Number of Primary Neurites (Mean ± SD) |
| 0 (Vehicle Control) | 150 ± 12.5 | 4.2 ± 0.8 |
| 1 | 145 ± 11.8 | 4.1 ± 0.7 |
| 5 | 120 ± 10.2 | 3.5 ± 0.6 |
| 10 | 95 ± 9.7 | 2.8 ± 0.5 |
| 25 | 65 ± 8.1 | 2.1 ± 0.4 |
Table 3: Autophagy Flux Analysis (Western Blot)
| This compound Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 1 | 1.2 | 1.1 |
| 5 | 1.8 | 1.5 |
| 10 | 2.5 | 2.2 |
| 25 | 3.1 | 2.8 |
Table 4: Neurotransmitter Reuptake Inhibition
| Assay | IC50 (nM, Mean ± SD) |
| Serotonin (5-HT) Reuptake Inhibition | 1.5 ± 0.3 |
| Norepinephrine (NE) Reuptake Inhibition | 25.8 ± 4.2 |
Experimental Protocols
Neuronal Cell Culture
This protocol describes the basic steps for culturing primary neurons or neuronal cell lines.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete culture medium (e.g., DMEM/F12 supplemented with FBS, L-glutamine, and penicillin-streptomycin)
-
Poly-D-lysine or laminin-coated culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Thaw and plate the neuronal cells onto coated culture plates at a predetermined density.
-
For cell lines like SH-SY5Y, differentiation can be induced by treating with retinoic acid.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Allow the cells to differentiate and form a network before treating with this compound.
-
Neuronal Viability Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.[1]
-
Materials:
-
Cultured neuronal cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24-48 hours. Include a vehicle-only control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Neurite Outgrowth Assay
This protocol quantifies changes in neurite length and complexity upon treatment with this compound.[5][6]
-
Materials:
-
Cultured neuronal cells on coated coverslips or in a multi-well plate
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
-
-
Procedure:
-
Plate neuronal cells at a low density to allow for clear visualization of individual neurites.
-
Treat the cells with different concentrations of this compound for 48-72 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software (e.g., ImageJ with the NeuronJ plugin) to measure the average neurite length and the number of primary neurites per neuron.
-
Autophagy Flux Analysis by Western Blot
This protocol assesses the effect of this compound on the autophagic process by measuring the levels of key autophagy markers, LC3 and p62.[3][7]
-
Materials:
-
Cultured neuronal cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against LC3 and p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Treat cultured neuronal cells with various concentrations of this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative p62 levels, normalizing to the loading control.
-
Serotonin and Norepinephrine Reuptake Assays
This protocol describes a method to measure the inhibition of serotonin and norepinephrine transporters by this compound in a cell-based assay.[7][8]
-
Materials:
-
Neuronal cells expressing serotonin transporter (SERT) and norepinephrine transporter (NET)
-
[³H]-Serotonin and [³H]-Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound stock solution
-
Scintillation fluid and counter
-
-
Procedure:
-
Plate the neuronal cells in a multi-well plate and allow them to mature.
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Initiate the reuptake by adding [³H]-Serotonin or [³H]-Norepinephrine.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value of this compound for the inhibition of each transporter.
-
Mandatory Visualizations
Caption: this compound's mechanisms of action in neuronal cells.
Caption: Workflow for evaluating this compound in neuronal cultures.
Caption: this compound's inhibitory effect on the autophagy pathway.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Behavioral Effects of Closiramine
Introduction
Closiramine, also known as Clomipramine (B1669221), is a tricyclic antidepressant (TCA) recognized for its potent inhibition of serotonin (B10506) reuptake and, to a lesser extent, norepinephrine (B1679862) reuptake.[1][2][3][4] It is clinically approved by the FDA for treating Obsessive-Compulsive Disorder (OCD) in individuals aged 10 and older and is used off-label for conditions such as depression, anxiety, and chronic pain.[4] The evaluation of this compound's behavioral effects in preclinical models is essential for understanding its therapeutic potential and side-effect profile. This document provides detailed protocols for a battery of behavioral assays designed to assess its antidepressant, anxiolytic, sensorimotor gating, and potential extrapyramidal side effects in rodents.
Mechanism of Action: Monoamine Reuptake Inhibition
This compound's primary mechanism involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron. This action increases the concentration and prolongs the activity of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor signaling.
Antidepressant-Like Activity: Forced Swim Test (FST)
Application Note
The Forced Swim Test (FST) is a widely used rodent behavioral assay for screening potential antidepressant compounds.[5] The test is based on the principle of "behavioral despair," where animals subjected to an inescapable stressful situation (being placed in a cylinder of water) will cease escape-oriented behaviors and become immobile.[6] Antidepressant medications, including this compound, are known to reduce the duration of immobility, suggesting a promotion of active coping strategies.[7][8][9] This assay is highly predictive of clinical antidepressant efficacy.[5]
Experimental Workflow
Protocol
-
Apparatus:
-
A transparent glass cylinder (e.g., 40-50 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rodent from touching the bottom with its tail or paws.[10]
-
-
Procedure:
-
Habituation (Day 1): Place each animal into the cylinder for a 15-minute pre-test session.[10] This induces a baseline level of immobility.
-
After the session, remove the animals, dry them with a towel, and return them to their home cages.[10]
-
Testing (Day 2): Administer this compound or vehicle control (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place the animal back into the water-filled cylinder for a 5-6 minute test session.[6]
-
The session is video-recorded for later analysis.
-
An animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.[6][10]
-
-
Data Analysis:
-
The primary endpoint is the total duration of immobility, typically scored during the final 4 minutes of the test.[6]
-
Compare the immobility time between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Data Presentation
| Group | Parameter Measured | Mean Result (Seconds) ± SEM |
| Vehicle Control | Immobility Time (s) | 165 ± 12.5 |
| This compound (10 mg/kg) | Immobility Time (s) | 95 ± 10.2 |
| This compound (20 mg/kg) | Immobility Time (s) | 70 ± 8.9** |
| Hypothetical data representing a significant decrease in immobility. *p<0.05, *p<0.01 vs. Vehicle. |
Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
Application Note
The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents and screening for anxiolytic drugs.[11][12] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[13] The test relies on the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[11] Anxiolytic compounds like this compound are expected to increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety.[1][14]
Experimental Workflow
Protocol
-
Apparatus:
-
A plus-shaped maze elevated approximately 50 cm above the floor.
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 40 cm high).
-
The maze is typically situated in a room with controlled, dim lighting to minimize confounding effects.[11]
-
-
Procedure:
-
Administer this compound or vehicle control 30-60 minutes prior to testing.
-
Place the animal gently onto the central platform of the maze, facing one of the open arms.[11]
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data Analysis:
-
Key parameters include:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries ([Open Entries / Total Entries] x 100) and the percentage of time spent in the open arms ([Time in Open Arms / Total Time] x 100).
-
An increase in these percentages is indicative of an anxiolytic effect.[15]
-
Total arm entries can be used as a measure of general locomotor activity.
-
Data Presentation
| Group | Parameter Measured | Mean Result ± SEM |
| Vehicle Control | % Time in Open Arms | 15.2 ± 2.1 |
| % Open Arm Entries | 20.5 ± 3.5 | |
| Total Arm Entries | 25.0 ± 2.8 | |
| This compound (10 mg/kg) | % Time in Open Arms | 35.8 ± 4.5 |
| % Open Arm Entries | 42.1 ± 5.0** | |
| Total Arm Entries | 24.5 ± 3.1 | |
| Hypothetical data representing a significant anxiolytic-like effect. *p<0.05, *p<0.01 vs. Vehicle. |
Sensorimotor Gating: Prepulse Inhibition (PPI) of Startle
Application Note
Prepulse Inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[16] PPI is an operational measure of sensorimotor gating, the ability of the central nervous system to filter out irrelevant sensory information.[17] Deficits in PPI are observed in psychiatric disorders like schizophrenia.[17] As monoaminergic systems, particularly serotonin, modulate PPI, this assay is valuable for assessing the effects of compounds like this compound on sensorimotor processing.[2] Studies have shown that chronic this compound treatment can enhance PPI in subordinate (stressed) rats.[2][18]
Experimental Workflow
Protocol
-
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a platform connected to a sensor to measure the whole-body startle response.
-
-
Procedure:
-
Administer this compound or vehicle control at the designated time before the test.
-
Place the animal in the test chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to measure baseline startle magnitude.[16]
-
Prepulse + Pulse trials: The pulse is preceded (e.g., by 100 ms) by a weak, non-startling prepulse (e.g., 6-16 dB above background).[16]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage reduction in startle amplitude in the presence of the prepulse:
-
% PPI = 100 - ([(Startle on Prepulse+Pulse Trial) / (Startle on Pulse-alone Trial)] x 100)
-
-
Compare the % PPI across different prepulse intensities between the drug-treated and control groups.
-
Data Presentation
| Group | Prepulse Intensity | Mean % PPI ± SEM |
| Vehicle Control | +6 dB | 25.4 ± 4.1 |
| +12 dB | 45.8 ± 5.3 | |
| +16 dB | 60.1 ± 4.9 | |
| This compound (10 mg/kg) | +6 dB | 35.1 ± 3.8 |
| +12 dB | 58.2 ± 4.7 | |
| +16 dB | 72.5 ± 5.2 | |
| *Hypothetical data showing enhanced PPI with this compound. p<0.05 vs. Vehicle at the same intensity. |
Extrapyramidal Side Effects: Catalepsy Test
Application Note
The catalepsy test is a widely used model in rodents to predict extrapyramidal side effects (EPS), such as parkinsonism, which are commonly associated with typical antipsychotic drugs that block dopamine (B1211576) D2 receptors.[19][20] Catalepsy is defined as a failure to correct an externally imposed, unusual posture.[20][21] While this compound is not a primary antipsychotic, assessing its potential to induce catalepsy is important for a comprehensive safety profile, especially when differentiating its effects from those of antipsychotics with which it might be compared or co-administered. Atypical antipsychotics like clozapine (B1669256) induce minimal to no catalepsy, a key feature of their favorable side-effect profile.[19][22]
Experimental Workflow
Protocol
-
Apparatus:
-
A horizontal metal or wooden bar (e.g., 1 cm in diameter) elevated approximately 9-10 cm above a flat surface.
-
-
Procedure:
-
Administer this compound, a positive control (e.g., Haloperidol), or a vehicle control.
-
At set time points after injection (e.g., 30, 60, 90, 120 minutes), test for catalepsy.
-
Gently place the animal's forepaws on the elevated bar.
-
Start a stopwatch and measure the latency (in seconds) for the animal to remove both paws from the bar and return to a normal posture on the surface.
-
A cut-off time (e.g., 180-300 seconds) is typically used. If the animal remains on the bar for the entire duration, it is assigned the maximum score.
-
-
Data Analysis:
-
The primary measure is the descent latency in seconds.
-
Compare the mean latency scores across different treatment groups and time points using ANOVA.
-
This compound is not expected to induce significant catalepsy compared to a typical antipsychotic like haloperidol.
-
Data Presentation
| Group | Time Post-Injection (min) | Mean Descent Latency (s) ± SEM |
| Vehicle Control | 60 | 5.2 ± 1.3 |
| This compound (20 mg/kg) | 60 | 8.5 ± 2.1 |
| Haloperidol (1 mg/kg) | 60 | 155.7 ± 15.4*** |
| *Hypothetical data showing no significant cataleptic effect for this compound. **p<0.001 vs. Vehicle. |
References
- 1. Effects of neonatal clomipramine treatment on locomotor activity, anxiety-related behavior and serotonin turnover in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Effects of short‐term clomipramine on anxiety‐like behavior, cellular metabolism, and oxidative stress in primary fibroblast cells of male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Stressors affect the response of male and female rats to clomipramine in a model of behavioral despair (forced swim test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naloxone inhibits clomipramine in mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morphine pretreatment reduces clomipramine effect in mouse forced-swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway | MDPI [mdpi.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Effects of social stress and clomipramine on emotional memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-pulse Inhibition [augusta.edu]
- 18. researchgate.net [researchgate.net]
- 19. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 22. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Clomipramine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomipramine (B1669221) is a tricyclic antidepressant that undergoes extensive metabolism in the body, leading to the formation of several active and inactive metabolites. The quantitative analysis of clomipramine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the measurement of clomipramine and its major metabolites using various analytical techniques.
Metabolic Pathway of Clomipramine
Clomipramine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-demethylation and hydroxylation. The major active metabolite is desmethylclomipramine (B1197806), which is formed through demethylation. Both clomipramine and desmethylclomipramine can be further hydroxylated at the 2- and 8-positions, leading to the formation of 2-hydroxyclomipramine, 8-hydroxyclomipramine, 2-hydroxydesmethylclomipramine, and 8-hydroxydesmethylclomipramine. Desmethylclomipramine can also be demethylated to didesmethylclomipramine. These hydroxylated metabolites are then conjugated with glucuronic acid before excretion.[1][2][3] The metabolism of clomipramine is primarily carried out by CYP2D6, CYP1A2, CYP3A4, and CYP2C19 enzymes.[1][4]
Caption: Metabolic pathway of Clomipramine.
Experimental Protocols
This section details the methodologies for the extraction and quantification of clomipramine and its metabolites from biological samples.
Protocol 1: HPLC-UV Method for Plasma Samples
This protocol is adapted from a simplified method for the estimation of clomipramine and its major metabolite, desmethylclomipramine, in plasma.[5][6]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction Workflow.
a. Materials:
-
Plasma samples
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Internal standard (IS) solution (e.g., Cisapride, 1 µg/mL)
-
Heptane:Isoamyl alcohol (95:5, v/v)
-
Orthophosphoric acid, 0.3%
b. Procedure:
-
To 1 mL of plasma in a centrifuge tube, add 0.5 mL of 1 M NaOH and 100 µL of the internal standard solution.
-
Add 3 mL of the heptane:isoamyl alcohol extraction solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with another 3 mL of the extraction solvent and combine the organic layers.
-
To the combined organic extract, add 200 µL of 0.3% orthophosphoric acid.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Aspirate and discard the upper organic layer.
-
Inject 100 µL of the remaining aqueous layer into the HPLC system.[5][7]
2. HPLC-UV Analysis:
a. Instrumentation:
-
HPLC system with a UV detector
-
C8 reverse-phase column (e.g., ODS2)
b. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)[6]
-
Flow Rate: 1 mL/min
-
Injection Volume: 100 µL
Protocol 2: HPLC-MS/MS Method for Plasma Samples
This protocol provides a highly sensitive and selective method for the quantification of clomipramine, utilizing a deuterated internal standard.[8]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction Workflow.
a. Materials:
-
Plasma samples
-
Clomipramine-D3 internal standard
-
Solid-Phase Extraction (SPE) cartridges (e.g., Cation exchange)
-
Acetonitrile
-
Ammonium acetate
-
Formic acid
b. Procedure:
-
Prepare stock solutions (1 mg/mL) of clomipramine and Clomipramine-D3 in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Spike blank plasma with working standard solutions to create calibration curve points.
-
Add a fixed amount of Clomipramine-D3 internal standard to all samples, calibrators, and quality controls.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the conditioned cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
2. HPLC-MS/MS Analysis:
a. Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm).
b. Chromatographic and Mass Spectrometric Conditions:
-
Specific mobile phase composition, gradient, and flow rate should be optimized for the specific column and instrument.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for clomipramine, its metabolites, and the internal standard need to be determined and optimized.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the measurement of clomipramine and its metabolites.
Table 1: HPLC-UV Method Performance
| Parameter | Clomipramine | Desmethylclomipramine | Reference |
| Linearity Range | 2.5 - 120 ng/mL | 2.5 - 120 ng/mL | [5][6] |
| Correlation Coefficient (r²) | 0.9950 | 0.9979 | [5][6] |
| Intra-day Precision (CV%) | < 18.3% | < 18.3% | [5][6] |
| Inter-day Precision (CV%) | < 18.3% | < 18.3% | [5][6] |
| Limit of Quantitation (LOQ) | < 5 ng/mL | < 5 ng/mL | [5] |
| Limit of Detection (LOD) | < 1 ng/mL | < 1 ng/mL | [5] |
| Recovery | 62 - 72% | 62 - 72% | [5] |
Table 2: HPLC with Electrochemical Detection Method Performance [9]
| Analyte | Recovery Range | Day-to-Day Precision (CV%) | Minimum Quantifiable Level |
| Clomipramine & Metabolites | 80 - 110% | 3.7 - 8.8% | 0.2 ng/mL |
Table 3: Retention Times in HPLC-UV Analysis [5][6]
| Compound | Retention Time (min) |
| Cisapride (IS) | 5.6 ± 0.2 |
| Desmethylclomipramine | 9.5 ± 0.3 |
| Clomipramine | 10.3 ± 0.3 |
Conclusion
The protocols and data presented provide a comprehensive guide for the measurement of clomipramine and its metabolites in biological samples. The choice of method will depend on the specific requirements of the study, such as the required sensitivity and the available instrumentation. The HPLC-MS/MS method offers the highest sensitivity and selectivity, making it suitable for studies requiring low detection limits. The HPLC-UV method, while less sensitive, provides a robust and more accessible alternative for routine therapeutic drug monitoring. Proper sample preparation is critical for accurate and reproducible results, with both LLE and SPE being effective techniques for extracting clomipramine and its metabolites from complex biological matrices.
References
- 1. The biotransformation of clomipramine in vitro, identification of the cytochrome P450s responsible for the separate metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of clomipramine and its hydroxylated and demethylated metabolites in plasma and urine by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Closiramine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Closiramine synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its analogues?
The most prevalent and frequently described method for the synthesis of this compound and its analogues, such as Clozapine (B1669256), involves a titanium-mediated coupling reaction. This key step unites a tricyclic lactam, specifically 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one, with a substituted piperazine (B1678402). The reaction is typically facilitated by a titanium-amine complex, which is formed in situ from titanium tetrachloride (TiCl₄) and the desired piperazine derivative.
Q2: What is a typical reported yield for this synthesis?
Reported yields for the synthesis of this compound and its close analogues can vary. For instance, the synthesis of a specific this compound analogue has been reported with a yield of 53%.[3] In the synthesis of a related compound, desmethylclozapine, a yield of 69% has been achieved.[4] It is important to note that variations in reaction conditions, substrate purity, and purification methods can significantly influence the final yield.
Q3: What are the critical parameters that influence the reaction yield?
Several factors can significantly impact the yield of the titanium-mediated amidation. These include:
-
Reagent Quality: The purity of the starting materials, particularly the tricyclic lactam and the piperazine, is crucial. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: The molar ratio of the reactants and the titanium tetrachloride is a critical parameter that requires careful optimization.
-
Solvent: The choice of an anhydrous solvent is essential to prevent the hydrolysis of the titanium tetrachloride and the intermediate titanium-amine complex. Anhydrous anisole (B1667542) and 1,4-dioxane (B91453) have been successfully used.[3][4]
-
Temperature: The reaction temperature profile, including the initial formation of the titanium-amine complex and the subsequent coupling reaction, needs to be carefully controlled.
-
Reaction Time: Sufficient reaction time is necessary for the coupling to proceed to completion.
Q4: What are the common side reactions and by-products?
A known side-product in the synthesis of desmethylclozapine is the formation of a dimer, 8-chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazino]-5H-dibenzo-[b,e][1][2]diazepine, which has been isolated in yields of up to 11%.[4] Other potential side reactions include incomplete reaction leading to the recovery of the starting lactam and degradation of the product under harsh work-up conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Titanium Tetrachloride: The TiCl₄ may have been exposed to moisture. | - Use a fresh, unopened bottle of TiCl₄. - Handle TiCl₄ under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). |
| 2. Poor Quality Starting Materials: Impurities in the lactam or piperazine can inhibit the reaction. | - Purify the starting materials before use (e.g., by recrystallization or chromatography). - Verify the purity of the starting materials by analytical techniques (NMR, LC-MS). | |
| 3. Inefficient Formation of the Titanium-Amine Complex: Incorrect temperature or stoichiometry. | - Ensure the piperazine and TiCl₄ are reacted at the appropriate temperature (e.g., 50-55°C) before adding the lactam.[3] - Optimize the molar ratio of piperazine to TiCl₄. | |
| 4. Inappropriate Solvent: Presence of water or a coordinating solvent that interferes with the catalyst. | - Use freshly distilled, anhydrous solvents. - Avoid solvents that can coordinate with the titanium center, such as THF, unless specifically called for in an optimized procedure. | |
| Formation of Significant By-products | 1. Dimer Formation: A common by-product in related syntheses.[4] | - Adjust the stoichiometry of the reactants. An excess of the piperazine derivative may favor the formation of the desired product. - Optimize the reaction temperature and time to minimize side reactions. |
| 2. Unreacted Starting Material: Incomplete reaction. | - Increase the reaction time or temperature. - Increase the amount of the titanium-amine complex. | |
| Difficult Purification | 1. Co-elution of Product and Impurities: Similar polarities of the desired product and by-products. | - Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| 2. Oily Product that Fails to Crystallize: Presence of impurities hindering crystallization. | - Purify the crude product thoroughly by column chromatography before attempting crystallization. - Try different solvent systems for crystallization (e.g., methanol-water, acetone-hexane).[3][4] - Seeding the solution with a small crystal of the pure product can induce crystallization. |
Data Presentation
The following table summarizes reported yields for the synthesis of this compound analogues under different conditions.
| Product | Starting Lactam | Piperazine Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |
| 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine | 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one | 1-(3-(p-tolyloxy)propyl)piperazine | Anhydrous Anisole | Reflux, 4 h | 53 | [3] |
| Desmethylclozapine | 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one | Piperazine | Anhydrous 1,4-Dioxane | Reflux, 24 h | 69 | [4] |
Experimental Protocols
Key Experiment: Titanium-Mediated Synthesis of a this compound Analogue [3]
Materials:
-
1-(3-(p-tolyloxy)propyl)piperazine
-
Titanium tetrachloride (1.0 M solution in toluene)
-
Anhydrous anisole
-
Ethyl acetate (B1210297)
-
Hexane
-
Methanol
-
Water
-
Anhydrous sodium sulfate
-
Silica gel (230-400 mesh)
Procedure:
-
To a solution of 1-(3-(p-tolyloxy)propyl)piperazine (5.14 mmol) in anhydrous anisole (5 mL) under a nitrogen atmosphere, add a 1.0 M solution of titanium tetrachloride in toluene (B28343) (1.10 mmol).
-
Warm the mixture to 50-55°C.
-
In a separate flask, dissolve 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one (1.02 mmol) in hot anhydrous anisole (10 mL).
-
Add the hot lactam solution to the reaction mixture via syringe.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and evaporate the solvent in vacuo.
-
Partition the resulting brown residue between ethyl acetate (50 mL) and 2 M aqueous sodium hydroxide (B78521) (30 mL).
-
Filter the mixture under vacuum and wash the residue with ethyl acetate (20 mL).
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic fractions, wash with water (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness and purify the residue by flash column chromatography on silica gel using an ethyl acetate:hexane (4:1) eluent.
-
Pool the fractions containing the major product and evaporate the solvent to yield a yellow oil.
-
Recrystallize the oil from a methanol-water mixture to obtain the final product as bright yellow prisms.
Visualizations
Caption: Synthesis pathway for this compound analogues.
References
Technical Support Center: Overcoming Closiramine Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Closiramine during experiments.
Troubleshooting Guide: Enhancing this compound Solubility
This compound, like other tricyclic compounds, can exhibit poor aqueous solubility, leading to precipitation in experimental assays. The following table summarizes various strategies to improve its solubility for in vitro and preclinical studies. It is recommended to start with the simplest effective method, such as using a common organic solvent, before proceeding to more complex formulations.
Table 1: Solubilization Strategies for this compound
| Strategy | Method | Recommended Starting Concentration | Advantages | Potential Issues |
| Co-solvents | Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. | 10-50 mM in 100% DMSO, Ethanol, or DMF | Simple, widely used for initial in vitro screening.[1][2] | Precipitation upon dilution in aqueous media; solvent toxicity to cells at higher final concentrations (typically >0.5%).[3] |
| pH Adjustment | For basic compounds like tricyclic amines, lowering the pH of the aqueous medium can increase solubility. | Test a range of pH values below the compound's pKa. | Can be effective for ionizable drugs and is a relatively simple method.[4] | pH changes may affect cell viability, protein function, or assay performance. |
| Use of Surfactants | Incorporate a low concentration of a non-ionic surfactant into the aqueous medium to aid in micellar solubilization. | 0.01 - 0.05% Tween-20 or Triton X-100 for non-cell-based assays.[3][5] | Can significantly increase solubility and prevent aggregation.[5] | Potential for cell toxicity in cell-based assays, especially above the critical micelle concentration.[3] May interfere with some assay readouts. |
| Complexation with Cyclodextrins | Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes that enhance aqueous solubility. | Prepare a stock solution of this compound in a cyclodextrin-containing buffer. | Generally well-tolerated in in vitro and in vivo models; can significantly improve solubility.[4] | May alter the free drug concentration, potentially impacting pharmacological activity. |
| Lipid-Based Formulations | For in vivo studies, formulating this compound in lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability. | Varies depending on the specific formulation. | Enhances absorption of lipophilic drugs.[6] | More complex to prepare and characterize; requires careful selection of lipids and surfactants. |
| Nanosuspensions | Reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution rate. | N/A (formulation technique) | Increases dissolution velocity and saturation solubility.[6][7] | Requires specialized equipment (e.g., high-pressure homogenizers, mills).[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the standard method for preparing a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When diluting the stock solution into aqueous media for your experiment, add the stock solution to the media while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts.[3]
Protocol 2: Screening for Optimal Solubilization Conditions
This workflow helps determine the most suitable solvent or buffer system for this compound in your specific experimental setup.
Caption: Workflow for selecting an appropriate solubilization method.
Signaling Pathway
This compound is a tricyclic compound, and its mechanism of action is expected to be similar to other drugs in this class, such as Clomipramine, which primarily involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the presynaptic terminal.[9] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.
Caption: Proposed mechanism of action for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A1: This is a common issue known as "crashing out." Here are a few steps to troubleshoot:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your well is as low as possible, ideally below 0.5% and not exceeding 1%.[3]
-
Improve Mixing: Add the this compound stock solution to your medium while vortexing or swirling the tube/plate to ensure rapid and even dispersion. Avoid adding the stock as a single, stationary drop.
-
Pre-warm the Medium: Adding a cold stock solution to warm media can sometimes cause precipitation. Try having both the stock and the media at room temperature before mixing.
-
Consider Serum: If you are using serum-free media, the proteins in serum (like albumin) can help stabilize hydrophobic compounds.[3] If your experiment allows, using a medium containing serum may help.
-
Try an Alternative Solvent: If DMSO is problematic, consider making a stock in ethanol, though it may have different toxicity profiles for your cells.
-
Use a Cyclodextrin (B1172386) Formulation: If the above steps fail, preparing a stock solution with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve aqueous solubility.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound powder should be stored at -20°C. Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Aqueous solutions are generally not recommended for storage for more than a day.[1]
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication can be a useful technique to break up small aggregates and aid in the dissolution of this compound in a solvent.[3] Use a bath sonicator for 5-15 minutes. However, be mindful of potential heating and compound degradation with prolonged or high-energy sonication.
Q4: How do I know if my compound has precipitated in the assay plate?
A4: You can check for precipitation in several ways:
-
Visual Inspection: Look at the wells against a light source. A cloudy or hazy appearance, or visible particles, indicates precipitation.
-
Microscopy: Examine the wells under a light microscope. Precipitate will often appear as crystalline structures or amorphous aggregates.
-
Spectrophotometry: Measure the absorbance of the media at a high wavelength (e.g., 600 nm). An increase in absorbance can indicate light scattering due to insoluble particles.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. What is the mechanism of Clospipramine? [synapse.patsnap.com]
Technical Support Center: Stabilizing Closiramine (Clomipramine) in Aqueous Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Closiramine (commonly known as Clomipramine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and showing degradation peaks in my analysis. What are the common causes?
A1: this compound is susceptible to degradation in aqueous solutions through several pathways. The most common causes of degradation are:
-
Photodegradation: Exposure to light, especially UV light, can cause significant degradation of this compound.[1] Studies have shown that exposure to direct sunlight for as little as 15 minutes can lead to 25-30% degradation.
-
Oxidation: this compound is prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides.[1] Forced degradation studies have demonstrated approximately 45% degradation in the presence of 3% hydrogen peroxide for 5 minutes.[1]
-
pH Instability: The stability of this compound in an aqueous solution is pH-dependent. It is generally more stable in slightly acidic conditions. Extreme acidic or alkaline conditions can accelerate hydrolysis. For a similar tricyclic antidepressant, desipramine, stability was highest at pH 5.[2]
Q2: What are the primary degradation products of this compound?
A2: The primary degradation products of this compound, particularly from photodegradation, include Imipramine, HO-imipramine, Desmethylclomipramine, and HO-imipramine-N-oxide.[3]
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To prepare a more stable aqueous stock solution of this compound, consider the following:
-
Use a suitable buffer: A slightly acidic buffer, around pH 5, may enhance stability.
-
Protect from light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.
-
Deoxygenate the solvent: Purging the water or buffer with an inert gas like nitrogen or argon before dissolving the this compound can help minimize oxidative degradation.
-
Refrigerate: Store the solution at 2-8°C to slow down the rate of degradation. It is recommended not to store aqueous solutions for more than one day.
Q4: Are there any excipients that can be used to stabilize this compound in an aqueous formulation?
A4: Yes, several excipients can enhance the stability of this compound in aqueous solutions:
-
Antioxidants: The addition of antioxidants can protect against oxidative degradation. While specific studies on this compound are limited, antioxidants are a common strategy for stabilizing similar compounds.
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze oxidative degradation.
-
Cyclodextrins: Complexation with cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin, can encapsulate the this compound molecule, protecting it from light and hydrolysis, thereby improving its stability and solubility.[4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Solution Upon Preparation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Prepare and handle the solution under low-light conditions or using red light. Store the solution in a light-protected container (e.g., amber vial). | Reduced formation of light-induced degradation products. |
| Oxidative Degradation | Use deoxygenated water (e.g., boiled and cooled, or purged with nitrogen) for solution preparation. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. | Slower rate of degradation and reduced presence of oxidative degradation products. |
| Unfavorable pH | Measure the pH of your solution. Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., citrate (B86180) buffer). | Increased stability and a longer shelf-life of the solution. |
Issue 2: Precipitation or Low Solubility of this compound in Aqueous Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low aqueous solubility | Prepare a stock solution in a small amount of a co-solvent like ethanol (B145695) or DMSO before diluting with the aqueous medium. | Improved initial dissolution of this compound. |
| pH-dependent solubility | Adjust the pH of the aqueous medium. This compound hydrochloride is more soluble in acidic conditions. | Enhanced solubility and a clear solution. |
| Aggregation | Consider using a surfactant or a complexing agent like a cyclodextrin (B1172386) to improve solubility. | Increased solubility and prevention of precipitation. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Clomipramine Hydrochloride
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Hydrolysis | 5M HCl at 80°C | Considerable | [1] |
| Base Hydrolysis | 2M NaOH at 80°C for 8hrs | Considerable | |
| Oxidative | 3% H₂O₂ for 5 min | ~45% | [1] |
| Photochemical | Direct sunlight for 15 min | ~25-30% | [1] |
| Neutral Hydrolysis | Water at 80°C for 12 hrs | Stable |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
-
Preparation of this compound Stock Solution:
-
Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 100 mL of purified water (or the desired buffer) to obtain a 100 µg/mL solution.
-
Prepare separate solutions in different buffers (e.g., pH 3, 5, 7, 9) to evaluate pH-dependent stability.
-
-
Stress Conditions:
-
Photostability: Expose a set of solutions to a light source (e.g., UV lamp at 254 nm or a photostability chamber) and keep a control set wrapped in aluminum foil.
-
Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C) and a control set at 2-8°C.
-
Oxidative Stability: Add a small volume of a dilute hydrogen peroxide solution (e.g., to a final concentration of 0.1-1%) to the this compound solution.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analyze the samples immediately using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2.5, with UV detection at 252 nm.[1]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
Protocol 2: Preparation of a Cyclodextrin-Complexed this compound Solution
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2) from literature or preliminary experiments.
-
-
Preparation of Cyclodextrin Solution:
-
Dissolve the calculated amount of β-cyclodextrin or hydroxypropyl-β-cyclodextrin in the desired aqueous buffer with gentle heating and stirring until a clear solution is obtained.
-
-
Complexation:
-
Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Continue stirring at room temperature for a specified period (e.g., 24-48 hours) to allow for complete complexation.
-
-
Filtration and Storage:
-
Filter the solution through a 0.22 µm filter to remove any un-dissolved particles.
-
Store the final solution in a well-closed, light-resistant container at the recommended temperature.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supramolecular Complexes of β-Cyclodextrin with Clomipramine and Doxepin: Effect of the Ring Substituent and Component of Drugs on Their Inclusion Topologies and Structural Flexibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Closiramine HPLC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Closiramine HPLC-MS analysis.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Peak Shape and Quality Issues
Question: My this compound peak is tailing. What are the common causes and solutions?
Answer: Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with the basic amine group of this compound, causing tailing.
-
Solution: Use a lower pH mobile phase (e.g., pH 2.5-3.5 with formic acid or a phosphate (B84403) buffer) to protonate the silanol groups and minimize these interactions.[1][2] Using an end-capped column or a column with a different stationary phase (e.g., biphenyl) can also resolve this issue.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Contamination: Accumulation of matrix components from previous injections can create active sites that cause tailing.
-
Solution: Use a guard column to protect your analytical column.[3] If tailing persists, flush the column with a strong solvent.
-
Question: I am observing split or broad peaks for this compound. What should I investigate?
Answer: Split or broad peaks can arise from a variety of factors, from the sample solvent to the column integrity.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, ensure your injection volume is small.
-
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or broad peak.
-
Solution: This usually indicates column degradation and the column may need to be replaced. To prevent this, avoid sudden pressure changes and operate within the recommended pH and temperature ranges for the column.
-
-
Clogged Frit: A partially blocked frit at the column inlet can distort the peak shape.
-
Solution: Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. Using in-line filters can help prevent frit clogging.[4]
-
Category 2: Retention Time and Elution Problems
Question: My retention time for this compound is shifting between injections. What could be the cause?
Answer: Retention time variability can compromise the reliability of your analysis. The most common culprits are related to the mobile phase or the HPLC pump.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can lead to retention time drift.
-
Column Temperature Fluctuations: The column temperature can significantly impact retention time.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes for equilibration.
-
Question: I am seeing unexpected peaks in my chromatogram, especially in blank injections. What are these "ghost peaks"?
Answer: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are particularly common in gradient elution.
-
Contaminated Mobile Phase: Impurities in your solvents (especially water) can accumulate on the column during equilibration and elute as a peak during the gradient.
-
Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phase.
-
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.
-
Solution: Regularly flush your system with a strong solvent. Ensure all vials and caps (B75204) are clean.
-
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not be fully washed out of the injector, leading to ghost peaks in subsequent runs.
-
Solution: Implement a robust needle wash protocol and inject blanks between samples to check for carryover.
-
Category 3: Mass Spectrometry Signal Issues
Question: The signal intensity for this compound is low or inconsistent. What could be the problem?
Answer: Low or fluctuating signal intensity in an LC-MS analysis can be due to a number of factors, including ion suppression from the sample matrix.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) from plasma) can suppress the ionization of this compound in the MS source, leading to a lower signal.[6][7]
-
Solution: Improve your sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[8] You can also adjust your chromatography to separate this compound from the region where matrix components elute. Using a stable isotope-labeled internal standard (like this compound-D3) is the most effective way to compensate for matrix effects.[9]
-
-
This compound Degradation: this compound is known to be unstable under certain conditions, which can lead to a decrease in the parent drug signal.
-
Solution: Be mindful of the stability of this compound in your samples and standards. Avoid prolonged exposure to strong acids, bases, oxidizing agents, and direct sunlight.[2] Prepare fresh stock solutions and store them appropriately.
-
-
MS Source Contamination: A dirty MS source can lead to poor ionization efficiency and low signal.
-
Solution: Regularly clean the mass spectrometer source according to the manufacturer's instructions.
-
Data Presentation
Table 1: Summary of this compound Stability under Stress Conditions
| Stress Condition | Details | Degradation |
| Acid Hydrolysis | 5M Hydrochloric Acid at 80°C | Considerable degradation |
| Base Hydrolysis | 1M NaOH at 80°C for 12 hours | Found to be stable |
| Oxidation | 3% Hydrogen Peroxide for 5 minutes | Approximately 45% degradation |
| Photochemical | Exposure to sunlight for 15 minutes | 25-30% degradation |
| Neutral Decomposition | Boiling in water at 80°C for 12 hours | Found to be stable |
Data synthesized from stability-indicating HPLC method development studies.[2]
Table 2: Typical HPLC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| HPLC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 (e.g., BDS Hypersil C18, 100 mm x 4.6 mm, 5 µm)[8][10] or Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium (B1175870) Acetate[10] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Gradient | Optimized for separation from metabolites and matrix components |
| Flow Rate | 0.5 - 1.2 mL/min[1] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometer | Tandem mass spectrometer (e.g., Sciex API 5500, Thermo Scientific TSQ Quantis)[8] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: m/z 315.2 → 86.2; N-desmethyl this compound: m/z 301.1 → 72.1[10] |
| Internal Standard | This compound-D3 (m/z 318.1 → 89.3)[10] |
Experimental Protocols
Representative HPLC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a representative method based on published literature for the analysis of tricyclic antidepressants.[8][10]
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and its deuterated internal standard (this compound-D3) by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound-D3 in a 50:50 mixture of methanol and water.
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. HPLC-MS/MS Analysis
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Use the parameters outlined in Table 2, with a gradient optimized to separate this compound from its metabolites and any interfering matrix components.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Caption: General experimental workflow for this compound analysis in plasma.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating In Vivo Studies with Closiramine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Closiramine (Clomipramine) in vivo studies. This resource is designed to provide you with comprehensive guidance on dosage optimization, experimental protocols, and troubleshooting to ensure the success of your research. The following information has been compiled to address common challenges and questions that may arise during your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Clomipramine)?
This compound, more commonly known as Clomipramine (B1669221), is a tricyclic antidepressant (TCA). Its primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the brain.[1] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Clomipramine increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1] It has a higher affinity for SERT compared to NET.[2] Additionally, Clomipramine interacts with other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors, which contribute to its side effect profile.[1][2]
Q2: What is the active metabolite of Clomipramine and how does it differ from the parent compound?
The primary active metabolite of Clomipramine is desmethylclomipramine (B1197806) (norclomipramine).[2] It is formed in the liver through demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[3] Desmethylclomipramine is a more potent inhibitor of norepinephrine reuptake and a weaker inhibitor of serotonin reuptake compared to the parent drug, Clomipramine.[4]
Q3: What are the general recommendations for discontinuing Clomipramine treatment in animal studies?
To avoid withdrawal symptoms such as dizziness, headache, and irritability, it is recommended to gradually taper the dose of Clomipramine rather than stopping it abruptly.[5][6] A common approach is to reduce the dose by 50% every 3 days until the lowest possible dose is reached before complete discontinuation.[6]
Dosage and Administration Guidelines
Optimizing the dosage of Clomipramine is critical for achieving desired therapeutic effects while minimizing adverse events. The appropriate dose will vary depending on the animal model, the research question, and the route of administration.
Quantitative Data Summary: In Vivo Dosages of Clomipramine
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Analgesia, Morphine dependence | [7] |
| Oral (p.o.) | 0.12 mg/ml in drinking water | Stress, Behavior | ||
| Oral (p.o.) | 1 mg/kg | Phagocytic activity | ||
| Rat | Intraperitoneal (i.p.) | 1 - 15 mg/kg | Anxiety, Metabolism | [8] |
| Intraperitoneal (i.p.) | 2 mg/kg/day | Depression model | [9] | |
| Intraperitoneal (i.p.) | 50 mg/kg | Behavioral despair | [10] | |
| Subcutaneous (s.c.) | 20 - 40 mg/kg | Macrophage migration | [11] | |
| Intravenous (i.v.) | 5 mg/kg | Pharmacokinetics | ||
| Sublingual | 5 and 50 mg/kg | Pharmacokinetics | ||
| Dog | Oral (p.o.) | 1 - 4 mg/kg (twice daily) | Pharmacokinetics | |
| Oral (p.o.) | 2 - 3 mg/kg (twice daily) | Behavior | [8] | |
| Zebrafish | Immersion | 0.125 - 1.0 mg/L | Behavior |
Pharmacokinetic Parameters of Clomipramine in Rodents
| Parameter | Mouse | Rat |
| Plasma Half-life | ~127 minutes (i.p.) | 19 - 37 hours (oral) |
| Active Metabolite | Desmethylclomipramine | Desmethylclomipramine |
| Metabolite Half-life | - | 54 - 77 hours (oral) |
| Bioavailability (Oral) | - | ~25-30% |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible in vivo studies. Below are standardized procedures for common administration routes.
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of Dosing Solution:
-
Clomipramine hydrochloride is freely soluble in water.
-
Dissolve the required amount of Clomipramine hydrochloride in sterile water or 0.9% saline to achieve the desired final concentration.
-
For suspension formulations, Clomipramine tablets can be crushed into a fine powder and suspended in a 1:1 mixture of Ora-Plus and Ora-Sweet SF.
-
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Use a flexible or rigid gavage needle of the appropriate size for the mouse.
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes. Do not force the needle.
-
-
Substance Administration:
-
Slowly administer the solution. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration into the trachea.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Preparation of Dosing Solution:
-
Dissolve Clomipramine hydrochloride in sterile 0.9% saline to the desired concentration. Solutions should be prepared fresh daily.[8]
-
-
Animal Restraint:
-
Gently restrain the rat, exposing the abdomen. The two-person technique is recommended for safety and stability.
-
-
Injection Site:
-
Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection Procedure:
-
Use a 23-25 gauge needle.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.
-
Inject the solution slowly. The maximum recommended volume for IP injection in rats is 10 ml/kg.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of pain, distress, or injection site reactions.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of Clomipramine | High concentration required; improper solvent. | Clomipramine hydrochloride is freely soluble in water. For higher concentrations, consider gentle warming or sonication. For non-aqueous injections, solubility is good in ethanol (B145695) and DMSO, but these should be used with caution and diluted appropriately. |
| Injection Site Reaction (for s.c. or i.p.) | High concentration of the drug; non-physiological pH of the solution; contamination. | Ensure the dosing solution is sterile and at a physiological pH. Dilute the drug to a lower concentration if possible. Rotate injection sites for chronic studies. |
| Sedation or Lethargy in Animals | Expected side effect of TCAs due to histamine H1 receptor antagonism.[1] | Schedule behavioral testing appropriately to account for sedative effects. If sedation is severe, consider reducing the dose. Ensure animals have easy access to food and water. |
| Anticholinergic Side Effects (e.g., dry mouth, urinary retention) | Muscarinic acetylcholine receptor blockade.[1] | Monitor for signs of dehydration and ensure adequate water intake. Observe for signs of urinary retention. If severe, a dose reduction may be necessary. |
| Seizures | High doses or rapid dose escalation; interaction with other drugs that lower the seizure threshold. | Use the lowest effective dose and titrate upwards slowly. Be aware of potential drug-drug interactions.[4] In case of a seizure, ensure the animal's safety and consult with a veterinarian. |
| Variable Behavioral Results | Stress-induced alterations in drug metabolism or response; inconsistent dosing times; improper handling. | Standardize handling procedures and dosing times. Be aware that stress can alter the behavioral response to Clomipramine.[10] Ensure accurate and consistent dosing for all animals. |
| Serotonin Syndrome | Co-administration with other serotonergic drugs (e.g., MAOIs, SSRIs). | Avoid co-administration of Clomipramine with other drugs that increase serotonin levels.[2] Signs include agitation, tremors, and hyperthermia. This is a veterinary emergency. |
Visualizing Key Concepts
Signaling Pathway of Clomipramine
Caption: Mechanism of action of Clomipramine.
Experimental Workflow: Dose-Finding Study
Caption: Workflow for a dose-finding study.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study.
References
- 1. psychotropical.com [psychotropical.com]
- 2. What if your dog ingests TCAs - Lort Smith [lortsmith.com]
- 3. youtube.com [youtube.com]
- 4. Tricyclic Antidepressants | Veterian Key [veteriankey.com]
- 5. Clomipramine (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. Effects of short‐term clomipramine on anxiety‐like behavior, cellular metabolism, and oxidative stress in primary fibroblast cells of male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic clomipramine treatment reverses depressogenic-like effects of a chronic treatment with dexamethasone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro clomipramine treatment decreases the migration of macrophages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased bioavailability of clomipramine after sublingual administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Minimizing off-target effects of Closiramine
A Note on Terminology: This guide focuses on the compound Clomipramine . It is assumed that "Closiramine" is a likely misspelling of this widely researched molecule. All data and recommendations provided herein pertain to Clomipramine.
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to help design experiments and interpret data while minimizing the known off-target effects of Clomipramine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clomipramine?
A1: Clomipramine is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3][4] It has a particularly high affinity for the serotonin (B10506) transporter (SERT), making it a potent serotonin reuptake inhibitor.[2][4][5] Its major active metabolite, desmethylclomipramine (B1197806), is a potent norepinephrine (B1679862) transporter (NET) inhibitor.[1][6] The combined action on both transporters is believed to mediate its primary therapeutic effects.[1][3]
Q2: What are the principal off-target effects of Clomipramine?
A2: Clomipramine and its metabolite interact with several other receptors, which are considered off-targets in most research contexts. These interactions are responsible for many of its known side effects. The most significant off-target activities are:
-
Antihistaminic: Potent blockade of the histamine (B1213489) H1 receptor, leading to sedation.[1][3][6]
-
Anticholinergic: Antagonism of muscarinic acetylcholine (B1216132) receptors (mAChR), causing effects like dry mouth, blurred vision, and constipation.[1][2][4][6]
-
Adrenergic Antagonism: Blockade of α1-adrenergic receptors, which can lead to dizziness and orthostatic hypotension.[1][6]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Minimizing off-target effects requires a multi-faceted approach:
-
Use the Lowest Effective Concentration: Perform thorough dose-response experiments to identify the lowest concentration of Clomipramine that elicits your desired on-target effect.
-
Incorporate Control Compounds: Use control compounds to isolate the effects of interest. This includes a negative control (vehicle) and, if possible, a structurally similar but inactive compound. A compound with a different primary mechanism but similar off-target effects (e.g., a pure antihistamine) can also be useful.
-
Use Rescue Experiments: If you hypothesize an off-target effect is confounding your results, try to rescue the phenotype by co-administering an agonist for the suspected off-target receptor. For example, if you suspect anticholinergic effects, a muscarinic agonist could be used.
-
Validate with Orthogonal Approaches: Confirm key findings using a different experimental modality that does not rely on a small molecule inhibitor, such as siRNA or CRISPR-mediated knockdown/knockout of the intended target (SERT or NET).[7][8]
Troubleshooting Guides
Scenario 1: Unexpected Cell Viability or Toxicity
Question: I am observing significant cytotoxicity in my cell line after treatment with Clomipramine, which is unexpected based on its primary function as a reuptake inhibitor. How can I determine if this is an on-target or off-target effect?
Answer: Unexpected cytotoxicity can stem from either potent on-target effects in your specific cell model or from off-target interactions. Follow these steps to dissect the cause:
-
Confirm Dose-Dependency: First, ensure the toxicity is dose-dependent by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of Clomipramine concentrations. This will establish a clear TC50 (Toxic Concentration, 50%).
-
Use a Target-Null Control: The most definitive way to differentiate on-target from off-target toxicity is to use a control cell line that does not express the primary targets (SERT and NET).[7] If toxicity persists in the target-null cells, it is highly likely due to off-target effects.
-
Evaluate Off-Target Receptor Expression: Profile your cell line for the expression of major off-target receptors (Histamine H1, Muscarinic, Adrenergic receptors). If the cells express high levels of these receptors, the toxicity may be mediated through them.
-
Competitive Antagonism Assay: Perform a "rescue" experiment. Pre-treat the cells with specific antagonists for the suspected off-target receptors (e.g., a highly specific H1 antagonist) before adding Clomipramine. If the toxicity is reduced, it confirms the involvement of that off-target pathway.
Scenario 2: Confounding Results or Lack of Specificity
Question: My experimental results with Clomipramine are inconsistent or suggest that pathways unrelated to serotonin or norepinephrine are being affected. How can I troubleshoot this?
Answer: This issue points directly to off-target activity confounding your interpretation. The goal is to isolate the on-target effects from these confounding variables.
-
Review the Binding Profile: Compare your working concentration of Clomipramine to the known Ki values for its on- and off-targets (see Table 1). If your concentration is high enough to engage multiple targets, off-target effects are very likely. The ideal experimental window is where the concentration is sufficient to inhibit SERT/NET but below the Ki for other receptors.
-
Implement a Washout Experiment: To test if the observed effect is due to reversible binding, treat the cells with Clomipramine for a set period, then wash the compound out and replace it with fresh media. Monitor the phenotype over time to see if it reverts to the baseline state.
-
Use a Cleaner Comparator Compound: Compare the effects of Clomipramine to those of a more selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) or sertraline, which have lower affinity for histaminic and muscarinic receptors. If the confounding phenotype is absent with the SSRI, it strongly implicates Clomipramine's off-target activities.
-
Metabolite Activity Check: Remember that Clomipramine is metabolized to desmethylclomipramine, which has a different binding profile (higher NET affinity).[1][6] If your experimental system has metabolic activity (e.g., in vivo models or liver-derived cells), you must consider the effects of both compounds. Test desmethylclomipramine directly in your assay if possible.
Data Presentation
Table 1: Comparative Binding Profile of Clomipramine and Metabolite
This table summarizes the inhibitory constants (Ki) of Clomipramine and its primary active metabolite, desmethylclomipramine, at various on-target and off-target receptors. Lower Ki values indicate stronger binding affinity.
| Target Receptor | Clomipramine Ki (nM) | Desmethylclomipramine Ki (nM) | Primary Function / Effect |
| On-Target | |||
| Serotonin Transporter (SERT) | 0.14 - 0.28 | 31.6 | Serotonin Reuptake Inhibition |
| Norepinephrine Transporter (NET) | ~54 | 0.32 | Norepinephrine Reuptake Inhibition |
| Key Off-Targets | |||
| Histamine H1 Receptor | 31 | 310 | Antihistaminic (Sedation) |
| Muscarinic M1 Receptor | 13 | 110 | Anticholinergic (Dry Mouth, etc.) |
| Alpha-1 Adrenergic Receptor | 13 | 41 | Antiadrenergic (Hypotension) |
| Serotonin 5-HT2A Receptor | 27 | 32 | Antiserotonergic |
Data compiled from publicly available pharmacology databases and literature.[1][6] Values can vary based on experimental conditions.
Mandatory Visualizations
Diagram 1: Signaling Pathways
Diagram 2: Experimental Workflow
Diagram 3: Logical Relationships
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration at which Clomipramine induces 50% toxicity (TC50) in a given cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of Clomipramine in culture medium. A typical range would be from 200 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x Clomipramine dilutions to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with agitation.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized viability versus the log of the Clomipramine concentration and use a non-linear regression (sigmoidal dose-response) to calculate the TC50 value.
Protocol 2: Off-Target Rescue Experiment
Objective: To determine if a specific off-target pathway is responsible for an observed phenotype. This example uses a muscarinic (M1) receptor agonist to rescue an anticholinergic effect.
Methodology:
-
Experimental Setup: Prepare four experimental groups:
-
Group A: Vehicle Control
-
Group B: Clomipramine (at the concentration causing the phenotype)
-
Group C: Muscarinic Agonist (e.g., Carbachol) alone
-
Group D: Muscarinic Agonist + Clomipramine
-
-
Pre-treatment: Treat the cells in Group D with the muscarinic agonist for 1-2 hours prior to adding Clomipramine. This allows the agonist to occupy the muscarinic receptors first.
-
Treatment: Add Clomipramine to Groups B and D. Add the respective vehicles to Groups A and C. Incubate for the standard duration of your experiment.
-
Phenotypic Measurement: Measure the experimental endpoint of interest (e.g., cell viability, gene expression, protein phosphorylation).
-
Analysis: Compare the results across the four groups. If the phenotype observed in Group B is significantly diminished or absent in Group D (and closer to the control levels of Group A or C), it provides strong evidence that the effect is mediated by Clomipramine's antagonism of the muscarinic receptor.
References
- 1. Clomipramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Clospipramine? [synapse.patsnap.com]
- 3. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 5. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Addressing batch-to-batch variability of Closiramine
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency (IC50) of Closiramine in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in preclinical research and can originate from several sources. These can be broadly categorized as:
-
Compound-Related Issues: Variations in the purity, impurity profile, and stability of different batches of this compound are primary suspects. Minor changes in the synthesis and purification processes can lead to different impurity profiles, and these impurities may possess their own biological activities.[1]
-
Experimental System-Related Issues: The health, passage number, and seeding density of the cell lines used can significantly impact results.[2] Cells at high passage numbers can undergo genetic drift, leading to altered sensitivity to inhibitors.
-
Assay-Related Issues: Inconsistencies in reagent preparation (e.g., different lots of media or serum), incubation times, and the specific instrumentation used for readouts can all contribute to variability.[1]
Q2: How can we ensure the consistency of our this compound batches?
A2: Implementing rigorous quality control (QC) for each new batch is crucial. This should involve a panel of analytical techniques to confirm the identity, purity, and concentration of the compound. Key QC measures include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify any impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
Q3: What is the acceptable level of variability for IC50 values in cell-based assays?
A3: While this can depend on the specific assay, a two- to three-fold difference in IC50 values between experiments is often considered acceptable for cell-based assays.[1] Larger variations suggest underlying issues with experimental consistency that should be investigated.
Q4: How does the storage and handling of this compound impact its stability and activity?
A4: Improper storage and handling can lead to degradation of the compound. It is essential to follow the manufacturer's storage recommendations, which typically involve storing the compound as a solid at -20°C or -80°C and as a stock solution in a suitable solvent (e.g., DMSO) at -20°C. Repeated freeze-thaw cycles of stock solutions should be avoided. For tricyclic antidepressants like our example, Clomipramine (B1669221), they are known to be sensitive to light and oxidation.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a cell counter for accurate cell numbers and a multichannel pipette for consistent plating.[2] |
| High Cell Passage Number | Use cells within a defined, low-passage number range for all experiments to avoid genetic drift.[2] |
| Variable Compound Solubility | Visually inspect the stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment and ensure the compound is fully dissolved.[1] |
| Inconsistent Incubation Times | Standardize the incubation time with the inhibitor across all experiments. Use a timer to ensure consistency. |
| Variable Reagent Lots | Use the same lot of media, serum, and assay reagents for a set of comparative experiments. If a new lot must be used, it is good practice to perform a bridging experiment.[1] |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of 96-well plates for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[1] |
Issue 2: Discrepancies Between Expected and Observed Biological Activity
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Purity Variation | Perform analytical QC (HPLC, MS) on each new batch to confirm purity. Compare the impurity profiles of different batches. |
| Presence of Active Impurities | If impurities are detected, attempt to identify them and assess their biological activity in your assay system. |
| Compound Degradation | Prepare fresh stock solutions and store them appropriately. Protect from light and minimize freeze-thaw cycles. Perform a stability study of the compound in your assay medium.[4] |
| Off-Target Effects | To confirm on-target activity, consider using a structurally different inhibitor for the same target. A clear dose-response relationship also supports on-target activity.[2] |
Quantitative Data Summary
The following tables provide illustrative data based on the analysis of Clomipramine, which can serve as a reference for setting up quality control parameters for this compound.
Table 1: Example Batch Analysis of this compound (Illustrative)
| Batch ID | Purity by HPLC (%) | Major Impurity A (%) | Major Impurity B (%) | IC50 in HCT-116 cells (nM) |
| CZ-2025-01 | 99.2 | 0.35 | 0.15 | 95 |
| CZ-2025-02 | 97.5 | 1.20 | 0.45 | 150 |
| CZ-2025-03 | 99.5 | 0.20 | 0.10 | 92 |
Table 2: Stability of this compound Under Stress Conditions (Illustrative)
| Stress Condition | Duration | Degradation (%) |
| 5M HCl at 80°C | 24 hours | ~45% |
| 3% H2O2 at RT | 5 minutes | ~30% |
| Sunlight Exposure | 15 minutes | ~25-30% |
| Neutral (Aqueous Solution) | 24 hours | Stable |
Data is illustrative and based on stability studies of Clomipramine.[4]
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a small molecule inhibitor like this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Phosphate (B84403) buffer (pH 2.5)
-
RESTEX Allure C18 Column (150 x 4.6mm, 5µm) or equivalent
-
HPLC system with UV/VIS detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and phosphate buffer (pH 2.5). The exact ratio should be optimized for the specific compound. A common starting point is a gradient elution.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 200 µg/ml).
-
Sample Solution Preparation: Prepare the sample solution of the this compound batch to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: RESTEX Allure C18 (150 x 4.6mm, 5µm)
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 20 µl
-
Detection Wavelength: 252 nm (this should be optimized based on the UV spectrum of this compound)
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Identify and quantify any impurities by comparing their retention times and peak areas to known impurity standards if available.[4][5]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound (illustrative).
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass fragmentographic analysis of clomipramine and its mono-demethylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of Synthesized Closiramine
Disclaimer: The following troubleshooting guides and FAQs are based on established principles of organic synthesis and purification. Due to limited publicly available information specifically for Closiramine, some of the methodologies and impurity profiles have been extrapolated from data on the closely related and structurally similar compound, Clomipramine. Researchers should adapt these recommendations based on their specific experimental observations and analytical data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can originate from several sources:
-
Starting materials: Unreacted starting materials or impurities present in the initial reagents.
-
Side reactions: Formation of byproducts due to competing reaction pathways.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product.
-
Degradation: Decomposition of the final product during the reaction or work-up, potentially caused by factors like temperature, light, or pH.[1]
-
Reagents and solvents: Residues of reagents, catalysts, or solvents used in the synthesis.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A variety of analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[2][3] Other valuable techniques include:
-
Mass Spectrometry (MS): For identification of impurities by their mass-to-charge ratio.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of impurities.
-
Gas Chromatography (GC): Particularly useful if impurities are volatile.[2]
-
Capillary Electrophoresis: An alternative separation technique.[2]
Q3: What is the most common method for purifying crude this compound?
A3: Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound.[4][5][6] The choice of solvent is critical for successful recrystallization.
Q4: Are there any known common impurities for structurally similar compounds like Clomipramine that I should be aware of?
A4: Yes, for the related compound Clomipramine, several impurities have been identified. Given the structural similarities, analogous impurities could potentially form during the synthesis of this compound. Some common impurities for Clomipramine include:
-
Starting materials and intermediates: Such as 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.[1][7]
-
Byproducts from side reactions: For instance, compounds formed through alternative reaction pathways of the intermediates.
-
Degradation products: These can include oxidation or hydrolysis products.[8]
Troubleshooting Guides
Issue 1: Low Purity of Crude this compound After Synthesis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. - Consider extending the reaction time or increasing the temperature, if the stability of the product allows. |
| Suboptimal Reaction Conditions | - Optimize the stoichiometry of reactants. - Evaluate the effect of different solvents, catalysts, or bases on the reaction yield and purity. |
| Degradation of Product | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Protect the reaction mixture from light if the compound is light-sensitive. - Control the reaction temperature to avoid thermal decomposition. |
Issue 2: Inefficient Purification by Recrystallization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Recrystallization Solvent | - The ideal solvent should dissolve the crude product poorly at room temperature but well at elevated temperatures.[4] - Perform small-scale solvent screening with a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate (B1210297), toluene, and mixtures thereof) to identify the optimal one. |
| Presence of Insoluble Impurities | - If solid impurities remain after dissolving the crude product in the hot solvent, perform a hot gravity filtration to remove them before allowing the solution to cool.[4] |
| Oiling Out Instead of Crystallization | - "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can be addressed by: - Using a larger volume of solvent. - Lowering the temperature at which crystallization begins. - Using a solvent pair for recrystallization.[4] |
| Poor Crystal Yield | - Cool the solution slowly to promote the formation of larger, purer crystals.[5] - After reaching room temperature, place the flask in an ice bath to maximize crystal precipitation.[4] - Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. |
Issue 3: Persistent Impurities After Recrystallization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Impurities | - If an impurity has a similar structure and solubility to this compound, it may co-crystallize. - A second recrystallization from a different solvent system may be effective. |
| Impurities Not Removed by Recrystallization | - Consider alternative purification techniques such as column chromatography. Silica gel is a common stationary phase for the purification of organic compounds. A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate or isopropanol) will need to be determined, typically using TLC for initial screening. |
| Formation of Degradation Products During Purification | - If using activated carbon for decolorization, ensure it is thoroughly removed by filtration, as residual carbon can sometimes catalyze degradation. - Avoid excessively high temperatures during dissolution for recrystallization. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent at room temperature. If the solid does not dissolve, heat the test tube. An ideal solvent will dissolve the solid when hot but not when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4][5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Note: This is a general protocol adapted from methods for similar tricyclic antidepressants and should be optimized for this compound.[2][3]
-
Preparation of Standard Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Preparation of Sample Solution: Accurately weigh the synthesized this compound sample and dissolve it in the same diluent to a known concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm is common for similar compounds).[10]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standards.
Visualizations
Logical Workflow for Enhancing this compound Purity
Caption: A flowchart illustrating the decision-making process for purifying synthesized this compound.
Troubleshooting Pathway for Recrystallization Issues
Caption: A troubleshooting diagram for common issues encountered during the recrystallization of this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Clomipramin-verwandte Verbindung F United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Clomipramine Hydrochloride | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Liquid chromatographic separation of antidepressant drugs: I. Tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Closiramine
Technical Support Center: Closiramine
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark place. Based on general guidelines for chemical compounds, storage at controlled room temperature or refrigeration is recommended. Exposure to moisture, light, and extreme temperatures should be avoided to minimize degradation.
Q2: How can I determine the purity of my this compound sample after long-term storage?
The purity of your this compound sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical data from the stored sample with that of a freshly prepared or certified reference standard will indicate any degradation.
Q3: What are the potential signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of clumping in the solid powder. However, the absence of these signs does not guarantee stability. Chemical degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to monitor the stability of this compound.
Q4: Are there any known incompatibilities for this compound?
While specific incompatibility data for this compound is not available, it is prudent to avoid storing it with strong oxidizing agents, strong acids, and strong bases, as these can potentially cause degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results using stored this compound. | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | 1. Re-evaluate the purity of the stored this compound using the analytical methods described in the "Experimental Protocols" section. 2. If degradation is confirmed, use a fresh batch of the compound for your experiments. 3. Review storage conditions to ensure they align with the recommended best practices. |
| Change in the physical appearance of the solid (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | 1. Do not use the material if a significant change in appearance is observed. 2. Assess the purity of the material using analytical techniques to determine if it is still suitable for use. 3. Discard the material if purity is compromised and obtain a fresh batch. Ensure the new batch is stored under optimal conditions. |
| Inconsistent results between different batches of this compound. | Variation in the initial purity of the batches or different storage histories. | 1. Request a Certificate of Analysis (CoA) for each batch from the supplier to compare initial purity. 2. Perform identity and purity tests on each batch before use. 3. Standardize storage conditions for all batches of the compound. |
Recommended Storage Conditions (General Guidelines)
| Parameter | Condition | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) | To minimize the rate of potential chemical degradation. |
| Humidity | Low humidity (store with a desiccant if necessary) | To prevent hydrolysis and physical changes to the solid. |
| Light | In a dark place (e.g., amber vial or in a cabinet) | To prevent photodegradation. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., argon, nitrogen) for very long-term storage. | To protect from moisture and atmospheric oxygen. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and detect the presence of any degradation products.
-
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for good peak separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the stored this compound sample at the same concentration as one of the calibration standards.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the main component in the sample chromatogram to the calibration curve. The presence of additional peaks indicates potential impurities or degradation products.
-
2. Mass Spectrometry (MS) for Identification of Degradation Products
-
Objective: To identify the molecular weight of any impurities or degradation products.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the stored this compound sample in a solvent suitable for mass spectrometry (e.g., acetonitrile or methanol).
-
Infusion: Infuse the sample solution directly into the mass spectrometer or couple the MS with an HPLC system (LC-MS) for separation prior to detection.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum. The mass-to-charge ratio (m/z) of the parent ion should correspond to the molecular weight of this compound. Any other significant peaks may represent degradation products. Further fragmentation analysis (MS/MS) can help in elucidating the structure of these unknown compounds.
-
Visualizations
Caption: Workflow for assessing the stability of stored this compound.
Caption: Troubleshooting guide for unexpected experimental results.
Avoiding degradation of Closiramine during experiments
Disclaimer: The following information is provided as a technical guide for researchers. Closiramine is a tricyclic compound, and in the absence of specific stability data for this molecule, the following recommendations are based on the known properties of structurally similar tricyclic antidepressants, such as Clomipramine. It is essential to perform compound-specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to adhere to the following storage conditions, extrapolated from data on similar tricyclic compounds.
| Form | Storage Temperature | Conditions |
| Solid (Powder) | 4°C | Sealed container, protected from moisture and light. |
| In Solvent | -20°C to -80°C | Sealed, airtight container, protected from light. Short-term storage (up to 1 month) at -20°C is acceptable, while long-term storage (up to 6 months) should be at -80°C.[1] |
Q2: I am observing variable results in my experiments. Could this compound degradation be a factor?
A2: Yes, inconsistent results can be a sign of compound degradation. Tricyclic antidepressants are susceptible to degradation under certain conditions. Key factors that can influence the chemical stability of this compound in solution include temperature, light exposure, pH, and the presence of oxidizing agents.[2][3] Review your experimental workflow for potential sources of degradation.
Q3: What solvents are suitable for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) and water are commonly used solvents for preparing stock solutions of similar tricyclic compounds like Clomipramine hydrochloride.[1] For aqueous solutions, it is crucial to consider the pH, as it can significantly impact stability. When preparing aqueous stock solutions, it is recommended to use a buffer system to maintain a stable pH. If using water, consider filtering and sterilizing it before use, especially for long-term storage.[1]
Q4: How can I minimize photodegradation of this compound during my experiments?
A4: Photodegradation is a known issue for tricyclic antidepressants.[4][5] To minimize this, it is crucial to protect this compound solutions from light. Use amber-colored vials or wrap containers in aluminum foil.[6] Conduct experimental manipulations in a dimly lit environment or under yellow light whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or lower than expected potency. | Degradation of this compound. | 1. Prepare fresh stock solutions. 2. Verify storage conditions (temperature, light protection). 3. Perform a stability check of your compound under experimental conditions (see Experimental Protocols). |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Protect samples from light during preparation and analysis. 2. Evaluate the pH of your solutions. 3. Consider potential oxidation; deaerate solvents if necessary. |
| Precipitation of the compound in aqueous buffers. | Poor solubility at the experimental pH or concentration. | 1. Check the solubility of this compound in your specific buffer system. 2. Consider adjusting the pH of the buffer. 3. A co-solvent like DMSO may be used, but ensure it is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity.
-
Storage: Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, 37°C) and protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the stored solution.
-
Analysis: Analyze each aliquot using the same analytical method as in step 2.
-
Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (T=0) values. A significant decrease in concentration or the appearance of new peaks indicates degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Proper handling and storage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] An Overview of Degradation Strategies for Amitriptyline | Semantic Scholar [semanticscholar.org]
- 3. Determination of Clomipramine using eco-friendly solid-contact ionophore-doped potentiometric sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and | Semantic Scholar [semanticscholar.org]
- 6. jetir.org [jetir.org]
Technical Support Center: Cell Viability Challenges with Closiramine Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues during experiments with Closiramine. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Troubleshooting Guide
Researchers using this compound may encounter unexpected results in cell viability assays. This guide addresses common problems in a question-and-answer format.
Question 1: My cell viability readings (e.g., from an MTT assay) are inconsistent or higher than expected after this compound treatment, even at concentrations where cell death is anticipated.
Possible Causes and Solutions:
-
Lysosomotropic Properties of this compound: this compound is a lysosomotropic agent, meaning it accumulates in lysosomes. This can increase the number and size of lysosomes within the cell. In assays like the Neutral Red uptake assay, which relies on the uptake of dye into lysosomes of viable cells, this can lead to a false increase in signal, masking cytotoxicity.[1][2]
-
Solution: Be cautious when using assays that rely on lysosomal function. Consider alternative assays that measure different aspects of cell viability, such as membrane integrity (e.g., Trypan Blue exclusion, Propidium Iodide staining) or total protein content (e.g., Sulforhodamine B [SRB] assay).[1]
-
-
Interference with Assay Chemistry: Some compounds can directly react with assay reagents. For example, compounds with reducing properties can chemically reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.
-
Solution: To check for chemical interference, run a cell-free control by incubating this compound with the assay reagents in your cell culture medium. If a color change or signal is produced, this indicates direct interference. In such cases, switching to a different assay is recommended.
-
-
Biphasic Response: Some lysosomotropic agents can induce a biphasic response in certain assays, where a low concentration leads to an increased signal followed by a decrease at higher, more cytotoxic concentrations.[1]
-
Solution: Perform a wide-range dose-response curve to capture the full spectrum of the cellular response to this compound.
-
Question 2: I am observing an accumulation of autophagosomes (increased LC3-II) but no corresponding decrease in p62 levels after this compound treatment. Is autophagy being induced?
Possible Cause and Solution:
-
Blockage of Autophagic Flux: An increase in LC3-II along with an accumulation of p62 is a classic indicator of impaired autophagic flux, rather than autophagy induction.[3] this compound has been shown to inhibit the fusion of autophagosomes with lysosomes, preventing the degradation of autophagic cargo.[4][5][6][7]
-
Solution: To confirm a block in autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. If this compound is blocking the flux, you will not see a further significant increase in LC3-II accumulation in the presence of the lysosomal inhibitor compared to this compound alone.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death?
A1: this compound primarily induces apoptosis through the mitochondrial (intrinsic) pathway.[8][9] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and subsequent activation of caspase-3.[10][11]
Q2: At what concentrations does this compound typically induce apoptosis?
A2: The effective concentration of this compound can vary significantly between cell lines. For example, in human acute myeloid leukemia HL-60 cells, apoptosis-inducing concentrations are around 35 µM.[10] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
Q3: How does this compound affect autophagy?
A3: this compound has been shown to inhibit autophagic flux.[4][5][6][7] This means it interferes with the degradation of cellular components that have been engulfed by autophagosomes. This is an important consideration when interpreting autophagy-related markers.
Q4: Can the lysosomotropic nature of this compound affect experimental results beyond viability assays?
A4: Yes. The accumulation of this compound in lysosomes can alter their pH and function. This can have broader implications for cellular homeostasis and may influence other cellular processes and the results of assays that are sensitive to lysosomal integrity and function.
Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary widely depending on the cancer cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | ~22.4 |
| HL-60 | Acute Myeloid Leukemia | ~35 |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell viability assay used and the incubation time. The values presented here are for reference and should be determined empirically for your experimental system.[10][12]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound on cell viability and related signaling pathways.
Assessment of Apoptosis: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13]
Materials:
-
Cells treated with this compound and appropriate controls.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde in PBS (Fixation solution).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture and treat cells with desired concentrations of this compound for the appropriate duration. Include a positive control (e.g., DNase I treatment) and a negative control (untreated cells).
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then incubate with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash cells again with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Analysis: Mount the samples and visualize them under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Expected Results: An increase in the number of TUNEL-positive cells is expected with increasing concentrations of this compound that induce apoptosis.
Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[14][15][16][17]
Materials:
-
Cells treated with this compound and appropriate controls.
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Cell Lysis: After treatment, harvest and lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Expected Results: A dose-dependent increase in caspase-3 activity is expected in cells undergoing this compound-induced apoptosis.
Analysis of Autophagic Flux: LC3-II and p62 Western Blot
Western blotting for LC3-II and p62 is a standard method to monitor autophagy. An accumulation of both markers suggests a blockage in autophagic flux.[3][18][19][20][21]
Materials:
-
Cells treated with this compound and appropriate controls (including a lysosomal inhibitor like Bafilomycin A1).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay reagents (e.g., BCA kit).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-LC3 and anti-p62).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. The ratio of LC3-II to LC3-I (or to a loading control) and the levels of p62 are analyzed.
Expected Results: Treatment with this compound is expected to cause an accumulation of both LC3-II and p62, indicating an inhibition of autophagic flux.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling cascade for this compound-induced apoptosis.
Caption: this compound-induced apoptosis pathway.
This compound's Effect on Autophagic Flux
This diagram shows how this compound is thought to interfere with the normal process of autophagy.
Caption: Inhibition of autophagic flux by this compound.
Experimental Workflow: Troubleshooting Cell Viability Assays
This workflow provides a logical approach to troubleshooting unexpected cell viability results with this compound.
Caption: Troubleshooting workflow for cell viability assays.
References
- 1. Lysosomotropic-related limitations of the BALB/c 3T3 cell-based neutral red uptake assay and an alternative testing approach for assessing e-liquid cytotoxicity [pmiscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The tricyclic antidepressant clomipramine inhibits neuronal autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desmethylclomipramine induces the accumulation of autophagy markers by blocking autophagic flux | Semantic Scholar [semanticscholar.org]
- 7. Desmethylclomipramine induces the accumulation of autophagy markers by blocking autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antidepressant clomipramine induces programmed cell death in Leishmania amazonensis through a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antidepressants imipramine, clomipramine, and citalopram induce apoptosis in human acute myeloid leukemia HL-60 cells via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in the generation of reactive oxygen species and in mitochondrial membrane potential during apoptosis induced by the antidepressants imipramine, clomipramine, and citalopram and the effects on these changes by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desipramine-induced apoptosis in human PC3 prostate cancer cells: activation of JNK kinase and caspase-3 pathways and a protective role of [Ca2+]i elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation and cleavage of caspase-3 in apoptosis induced by experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Investigating Inconsistent Behavioral Responses to Clomipramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent behavioral responses observed during experiments with Clomipramine.
Frequently Asked Questions (FAQs)
Q1: What is Clomipramine and what is its primary mechanism of action?
Clomipramine is a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the inhibition of the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft, leading to an increased availability of these neurotransmitters.[2] It has a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[2]
Q2: What are the common applications of Clomipramine in research?
Clomipramine is widely used in preclinical and clinical research to model and treat various psychiatric conditions, most notably Obsessive-Compulsive Disorder (OCD).[1][3] It is also investigated for its effects on depression, anxiety, panic disorder, and chronic pain.[1][2]
Q3: Why are there often inconsistent behavioral responses to Clomipramine in experimental subjects?
Inconsistent responses to Clomipramine are a known challenge and can be attributed to several factors, including:
-
Pharmacokinetic Variability: There is significant inter-individual variation in how Clomipramine is absorbed, distributed, metabolized, and excreted.[4][5]
-
Genetic Polymorphisms: Variations in the genes encoding cytochrome P450 enzymes (primarily CYP2D6, CYP2C19, and CYP1A2), which are responsible for metabolizing Clomipramine, can lead to different drug concentrations and, consequently, varied behavioral effects.[4]
-
Active Metabolites: Clomipramine is metabolized into an active metabolite, desmethylclomipramine (B1197806), which has its own pharmacological profile (stronger norepinephrine reuptake inhibition). The ratio of Clomipramine to desmethylclomipramine can vary between individuals and influence the overall behavioral outcome.[6]
-
Experimental Conditions: Minor variations in experimental protocols, animal handling, and environmental factors can significantly impact behavioral readouts.
-
Subject-Specific Factors: Age, sex, and underlying health status of the experimental subjects can influence their response to Clomipramine.[7]
Troubleshooting Guides
Issue: High variability in behavioral data within the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Genetic Variability | - If using rodent models, ensure a genetically homogenous strain. - Consider genotyping subjects for key metabolizing enzymes (e.g., CYP2D6, CYP2C19) if feasible. |
| Inconsistent Drug Administration | - Verify the accuracy of dosing solutions and administration techniques (e.g., gavage, injection). - Ensure consistent timing of drug administration relative to behavioral testing. |
| Environmental Stressors | - Standardize housing conditions, including cage density, light-dark cycle, and ambient noise. - Acclimate animals to the testing room and equipment before the experiment. |
| Handling Stress | - Handle animals consistently and gently. - The same experimenter should handle all animals within a study, if possible. |
Issue: Lack of expected behavioral effect of Clomipramine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | - Conduct a dose-response study to determine the optimal dose for the specific behavioral paradigm and animal strain. - Review literature for effective dose ranges in similar studies. |
| "Fast Metabolizers" | - Due to genetic factors, some subjects may metabolize Clomipramine very quickly, leading to sub-therapeutic drug levels. - Consider measuring plasma concentrations of Clomipramine and its active metabolite. |
| Incorrect Timing of Behavioral Testing | - The onset of action for Clomipramine's behavioral effects can be delayed.[8][9] - Ensure the timing of the behavioral test aligns with the expected peak drug concentration and pharmacological effect. |
| Acclimation to Test Apparatus | - Insufficient habituation to the testing environment can lead to confounding anxiety-like behaviors that may mask the drug's effect. |
Quantitative Data Summary
Table 1: Variability in Clinical Response to Clomipramine in OCD Trials
| Study | N | Treatment Duration | Primary Outcome Measure | Mean Reduction in Symptoms (Clomipramine) | Mean Reduction in Symptoms (Placebo) |
| Clomipramine Collaborative Study Group (Study 1) | 239 | 10 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | 38% | 3% |
| Clomipramine Collaborative Study Group (Study 2) | 281 | 10 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | 44% | 5% |
Source: The Clomipramine Collaborative Study Group.[2]
Table 2: Influence of CYP2D6 and CYP2C19 Genotype on Clomipramine Metabolism
| Genotype | Metabolizer Phenotype | Expected Impact on Clomipramine Plasma Levels | Recommendation |
| CYP2D6 | |||
| 1/1, 1/2, 2/2 | Normal Metabolizer | Normal | Standard dosing |
| 1/10, 1/41 | Intermediate Metabolizer | Moderately increased | Consider 25% dose reduction |
| 10/10, 4/10 | Poor Metabolizer | Significantly increased | Consider 50% dose reduction or alternative drug |
| Gene duplication | Ultrarapid Metabolizer | Significantly decreased | Consider alternative drug |
| CYP2C19 | |||
| 1/1 | Normal Metabolizer | Normal | Standard dosing |
| 1/2, 1/3 | Intermediate Metabolizer | Moderately increased | Standard dosing with monitoring |
| 2/2, 2/3, 3/3 | Poor Metabolizer | Significantly increased | Consider 50% dose reduction or alternative drug |
| 17/17 | Ultrarapid Metabolizer | Significantly decreased | Consider alternative drug |
Source: Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines.[10]
Detailed Experimental Protocols
Forced Swim Test (FST) Protocol for Assessing Antidepressant-like Activity
This protocol is adapted from standard FST procedures and is intended for use with rodents.
1. Apparatus:
-
A transparent glass or plastic cylinder (40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C.
-
The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (typically 30 cm).[11][12]
2. Procedure:
-
Day 1: Pre-test Session (Habituation)
-
Gently place each animal individually into the cylinder filled with water for a 15-minute session.[13]
-
This session is for habituation and is not scored.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Day 2: Test Session
-
Administer Clomipramine or vehicle at the predetermined time before the test session (e.g., 30, 60 minutes).
-
Place the animal in the swim cylinder for a 5 or 6-minute session.[13][14]
-
Record the entire session using a video camera.
-
A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
3. Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
A significant decrease in immobility time in the Clomipramine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic-like Activity
This protocol is a standard method for evaluating anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (typically 50-80 cm).[15]
-
The maze should be placed in a quiet, dimly lit room.
2. Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.[16]
-
Administer Clomipramine or vehicle at the designated time before the test.
-
Gently place the animal in the center of the maze, facing one of the open arms.[17]
-
Allow the animal to explore the maze for a 5-minute session.[17]
-
Record the session with a video camera positioned above the maze.
3. Data Analysis:
-
A trained observer, blind to the treatment groups, should score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100].
-
An increase in the percentage of time spent and/or entries into the open arms in the Clomipramine-treated group suggests an anxiolytic-like effect.
Novelty-Suppressed Feeding (NSF) Test Protocol for Assessing Anxiolytic- and Antidepressant-like Activity
This test is sensitive to chronic antidepressant treatment.[1]
1. Apparatus:
-
A novel, brightly lit open field arena (e.g., a large, clean cage with fresh bedding).
-
A small, palatable food pellet (e.g., a small piece of a familiar food treat).
2. Procedure:
-
Food deprive the animals for 24 hours prior to the test, with free access to water.[1]
-
Administer Clomipramine or vehicle (typically for a chronic duration, e.g., 14-21 days).
-
Place a single food pellet in the center of the open field.
-
Gently place the animal in a corner of the arena.
-
Measure the latency (time taken) for the animal to begin eating the food pellet. The test is typically run for a maximum of 5-10 minutes.[18]
3. Data Analysis:
-
Record the latency to eat for each animal.
-
A significant decrease in the latency to eat in the Clomipramine-treated group compared to the vehicle group indicates an anxiolytic- or antidepressant-like effect.
-
Immediately after the test, return the animal to its home cage and measure the amount of food consumed in a 5-minute period to control for potential effects on appetite.
Visualizations
Caption: Clomipramine metabolism and sources of response variability.
Caption: Troubleshooting workflow for inconsistent behavioral responses.
Caption: Simplified signaling pathway of Clomipramine.
References
- 1. samuelslab.com [samuelslab.com]
- 2. Clomipramine in the treatment of patients with obsessive-compulsive disorder. The Clomipramine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. health.mil [health.mil]
- 4. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. protocols.io [protocols.io]
- 8. Preclinical models of treatment-resistant depression: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trials of antidepressant medications are producing meaningless results | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Times for Closiramine Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for assays involving Closiramine (also known as Clomipramine).
I. Understanding this compound's Mechanism of Action
This compound is a tricyclic antidepressant (TCA) that primarily functions as a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.[1][2][3] It achieves this by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synaptic cleft and thereby increasing their availability to act on postsynaptic receptors.[2][4] Its efficacy in treating conditions like obsessive-compulsive disorder is primarily attributed to its potent inhibition of serotonin reuptake.[1] Additionally, some studies suggest that this compound may also influence intracellular calcium levels, indicating potential downstream effects or secondary mechanisms of action.[5][6][7][8]
II. Optimizing Incubation Times: General Principles
The optimal incubation time for a this compound assay is crucial for obtaining accurate and reproducible results. It is the duration required for the binding between this compound and its target (e.g., SERT or NET) to reach equilibrium. Insufficient incubation can lead to an underestimation of potency (higher IC50 value), while excessively long incubation might risk compound degradation or cellular toxicity in cell-based assays.
Key Factors Influencing Incubation Time:
-
Assay Type: Enzymatic/binding assays generally require shorter incubation times compared to cell-based assays that measure downstream functional responses.
-
Temperature: Higher temperatures typically accelerate binding kinetics, potentially reducing the required incubation time. Most assays are performed at 37°C to mimic physiological conditions.
-
Concentration of Reactants: The concentrations of this compound, the target protein (SERT/NET), and any competing ligands will affect the time required to reach equilibrium.
-
Cell Type (for cell-based assays): The expression level of the target protein and the overall metabolic activity of the cells can influence the time course of the response.
III. Experimental Protocols & Data Presentation
A. Radioligand Binding Assay for SERT/NET
This protocol is adapted from established methods for competitive radioligand binding assays and can be used to determine the binding affinity of this compound for SERT and NET.[9]
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[9]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a fresh assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of this compound.
-
Total Binding: Add assay buffer, a radiolabeled ligand specific for SERT (e.g., [³H]Citalopram) or NET (e.g., [³H]Nisoxetine), and the membrane preparation.[9]
-
Non-specific Binding: Add a high concentration of a known non-radiolabeled inhibitor (e.g., Citalopram for SERT, Desipramine for NET), the radiolabeled ligand, and the membrane preparation.[9]
-
Competitive Binding: Add serial dilutions of this compound, the radiolabeled ligand, and the membrane preparation.
-
Incubation: Incubate the plate for a range of time points (e.g., 30, 60, 90, 120, 180 minutes) at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation to determine the optimal incubation time. A typical starting point is 60-120 minutes.[10]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
The optimal incubation time is the point at which the IC50 value stabilizes.
-
Table 1: Example Incubation Time Optimization Data for a Radioligand Binding Assay
| Incubation Time (minutes) | IC50 of this compound (nM) |
| 30 | 15.2 |
| 60 | 8.5 |
| 90 | 8.1 |
| 120 | 8.3 |
| 180 | 8.2 |
Note: Data are for illustrative purposes only.
B. Cell-Based ELISA for SERT/NET Inhibition
This protocol outlines a cell-based ELISA to measure the effect of this compound on SERT or NET activity.
Experimental Workflow:
Caption: Workflow for a cell-based ELISA.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells expressing hSERT or hNET in a 96-well plate and allow them to adhere overnight.
-
-
Pre-incubation with this compound:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Pre-incubation: Incubate for a range of time points (e.g., 15, 30, 45, 60 minutes) at 37°C. A common starting pre-incubation time is 30 minutes.
-
-
Substrate Addition and Incubation:
-
Add the substrate (serotonin for SERT assays, norepinephrine for NET assays) to all wells.
-
Substrate Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake. This time should be kept constant while optimizing the pre-incubation time.
-
-
Detection:
-
Data Analysis:
-
Plot the percentage of substrate uptake inhibition against the pre-incubation time to determine the optimal duration. The optimal pre-incubation time is when the inhibitory effect of this compound reaches a plateau.
-
Table 2: Example Pre-incubation Time Optimization for a Cell-Based ELISA
| Pre-incubation Time (minutes) | % Inhibition of Substrate Uptake |
| 15 | 65% |
| 30 | 85% |
| 45 | 87% |
| 60 | 86% |
Note: Data are for illustrative purposes only.
IV. Signaling Pathways
This compound's primary targets, SERT and NET, are G-protein coupled receptors (GPCRs). The binding of neurotransmitters to these receptors initiates a signaling cascade.
Caption: Simplified GPCR signaling pathway for SERT/NET.
Some evidence also suggests this compound can modulate intracellular calcium levels. This could occur through various mechanisms, including direct or indirect effects on calcium channels or G-protein signaling pathways that lead to the release of intracellular calcium stores.
Caption: Potential pathway for this compound's effect on intracellular calcium.
V. Troubleshooting Guide & FAQs
FAQs
Q1: What is a typical starting incubation time for a this compound binding assay?
A1: For radioligand binding assays with SERT or NET, a good starting point for incubation is 60 to 120 minutes at room temperature or 37°C.[10] However, it is crucial to perform a time-course experiment to determine the optimal time for your specific conditions.
Q2: How long should I pre-incubate my cells with this compound in a cell-based assay?
A2: For cell-based functional assays, a pre-incubation time of 15 to 60 minutes is a reasonable range to test. The goal is to allow this compound to enter the cells and bind to its target before adding the substrate. An optimization experiment is necessary to find the ideal pre-incubation time for your cell type and assay.
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, temperature fluctuations across the plate, or issues with the washing steps. Ensure your cell suspension is homogenous before seeding and that your pipetting technique is consistent. Proper plate handling to maintain uniform temperature is also important.
Q4: I am observing a high background signal in my fluorescence-based assay. How can I reduce it?
A4: High background in fluorescence assays can be caused by autofluorescence from the cell culture medium (especially those containing phenol (B47542) red), the compound itself, or the microplate.[9] Consider using a phenol red-free medium for the assay, checking this compound for intrinsic fluorescence at the assay wavelengths, and using black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[9]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibition by this compound | 1. Insufficient incubation time. 2. Degraded or inactive this compound. 3. Low expression of SERT/NET in cells. 4. Incorrect assay conditions (pH, temperature). | 1. Perform a time-course experiment to optimize incubation time. 2. Use a fresh stock of this compound. 3. Verify target expression using Western blot or qPCR. 4. Ensure assay buffer and temperature are optimal for the target. |
| High Non-Specific Binding (in binding assays) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. | 1. Titrate the radioligand to determine the optimal concentration. 2. Include a blocking agent in the assay buffer. 3. Optimize the number and duration of wash steps. |
| Inconsistent IC50 Values | 1. Incubation time is not at equilibrium. 2. Variability in cell health or passage number. 3. Inconsistent assay setup. | 1. Ensure the incubation time is sufficient for binding to reach a plateau. 2. Use cells within a consistent passage number range and ensure they are healthy. 3. Standardize all assay steps, including reagent preparation and addition. |
| Edge Effects in 96-well Plates | 1. Evaporation from outer wells during incubation. 2. Temperature gradients across the plate. | 1. Fill the outer wells with sterile water or buffer to minimize evaporation. 2. Ensure even heating of the plate during incubation. |
References
- 1. Clomipramine - Wikipedia [en.wikipedia.org]
- 2. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clomipramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. ClinPGx [clinpgx.org]
- 5. karger.com [karger.com]
- 6. Effects of antidepressants on gamma-aminobutyric acid- and N-methyl-D-aspartate-induced intracellular Ca(2+) concentration increases in primary cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calcium channel blocking activity of thioridazine, clomipramine and fluoxetine in isolated rat vas deferens: a relative potency measurement study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat Norepinephrine Transporter (NET) ELISA Kit RD-NET-Ra [reddotbiotech.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. assaygenie.com [assaygenie.com]
- 16. mybiosource.com [mybiosource.com]
- 17. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Analysis of Clomipramine and Closiramine: Efficacy and Therapeutic Applications
In the landscape of psychopharmacology, a multitude of compounds are investigated for their potential therapeutic benefits. This guide provides a detailed comparison of the well-established tricyclic antidepressant, Clomipramine (B1669221), with the lesser-known compound, Closiramine. While extensive research has solidified Clomipramine's place in clinical practice, particularly for obsessive-compulsive disorder (OCD) and major depressive disorder (MDD), information regarding the clinical efficacy of this compound remains scarce. This analysis will delve into the available data for both molecules, highlighting the significant disparity in our current understanding of their therapeutic potential.
Clomipramine: A Deep Dive into a Well-Established Tricyclic Antidepressant
Clomipramine, marketed under brand names such as Anafranil, is a tricyclic antidepressant (TCA) that has been in clinical use for decades.[1] Its efficacy has been substantiated through numerous clinical trials, making it a valuable tool in the management of various psychiatric conditions.
Chemical Properties and Mechanism of Action
Clomipramine is a dibenzazepine (B1670418) derivative with the chemical formula C₁₉H₂₃ClN₂.[2][3] Its therapeutic effects are primarily attributed to its potent inhibition of the reuptake of serotonin (B10506) (5-HT) and, to a lesser extent, norepinephrine (B1679862) (NE) in the synaptic cleft.[1][4][5][6] This action increases the concentration of these neurotransmitters, which are crucial for mood regulation.[4][5] While its primary mechanism is on serotonin and norepinephrine transporters, Clomipramine also interacts with other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contributes to its side effect profile.[1][5]
Therapeutic Uses and Efficacy
Clomipramine is approved by the US Food and Drug Administration (FDA) for the treatment of obsessive-compulsive disorder in adults and children aged 10 years and older.[7][8][9] It is also widely used off-label for major depressive disorder, panic disorder, chronic pain, and other conditions.[1][2][4][7][8]
Numerous studies have demonstrated the significant efficacy of Clomipramine in treating OCD.[10][11][12] In multicenter, double-blind, placebo-controlled trials, Clomipramine was shown to be significantly more effective than placebo in reducing OCD symptoms.[10][12] For instance, in one study, the mean reduction in the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) score was 38% to 44% for patients treated with Clomipramine, compared to 3% to 5% for those on placebo.[10]
| Study | Treatment Group | Number of Patients | Primary Outcome Measure | Mean % Improvement |
| Multicenter Trial 1 | Clomipramine | 118 | Y-BOCS Score | ~38% |
| Placebo | 121 | Y-BOCS Score | ~4% | |
| Multicenter Trial 2 | Clomipramine | 142 | Y-BOCS Score | ~44% |
| Placebo | N/A | Y-BOCS Score | ~5% |
Table 1: Summary of Efficacy Data for Clomipramine in OCD.
While not FDA-approved for depression in the United States, Clomipramine is recognized as a highly effective antidepressant.[1] Some evidence suggests it may have superior efficacy compared to other antidepressants, particularly in severe or treatment-resistant cases.[1] A meta-analysis of head-to-head trials comparing TCAs and selective serotonin reuptake inhibitors (SSRIs) found no overall difference in responder rates between the two classes.[2][4]
Experimental Protocols: A Look at a Representative Clinical Trial for OCD
A typical multicenter, double-blind, placebo-controlled clinical trial evaluating the efficacy of Clomipramine for OCD would follow a structure similar to this:
Methodology:
-
Patient Selection: Patients meeting the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria for OCD and with a baseline severity score above a certain threshold on a standardized scale (e.g., Y-BOCS) are enrolled.
-
Randomization: Participants are randomly assigned to receive either Clomipramine or a placebo in a double-blind fashion, meaning neither the patients nor the researchers know who is receiving the active drug.
-
Dosing: The Clomipramine dose is typically initiated at a low level and gradually increased over several weeks to a therapeutic dose (e.g., up to 250 mg per day) to improve tolerability.[8][13]
-
Assessments: Patients are regularly assessed throughout the trial for changes in OCD symptoms using validated scales like the Y-BOCS, as well as for the emergence of any side effects.
-
Data Analysis: At the end of the trial period (e.g., 10-12 weeks), the change in symptom scores between the Clomipramine and placebo groups is statistically analyzed to determine the efficacy of the treatment.
This compound: An Enigma in Psychopharmacology
In stark contrast to the wealth of information on Clomipramine, data on this compound is exceptionally limited.
Chemical Properties and Postulated Mechanism of Action
This compound has the chemical formula C₁₈H₂₁ClN₂.[12] Publicly available information classifies it as a histamine-1 (H1) receptor antagonist. This suggests a potential application in treating allergic conditions or as a sedative, but its effects on mood or obsessive-compulsive symptoms have not been documented in the available scientific literature.
| Property | This compound |
| Molecular Formula | C₁₈H₂₁ClN₂ |
| Molecular Weight | 300.83 g/mol |
| Mechanism of Action | Histamine-1 Receptor Antagonist |
Table 2: Chemical and Pharmacological Properties of this compound.
Efficacy and Clinical Data: A Notable Absence
A thorough search of scientific databases reveals a lack of published clinical trials or any form of efficacy data for this compound in the treatment of any medical condition. There are no comparative studies against Clomipramine or any other therapeutic agent. The term "Clospipramine" has appeared in some literature, but it is often used as a synonym for Clomipramine, indicating a likely typographical error.[6]
Conclusion: An Unbalanced Comparison
This guide highlights the significant disparity in the available scientific knowledge between Clomipramine and this compound. Clomipramine is a well-researched and clinically validated medication with proven efficacy in treating OCD, depression, and other psychiatric disorders. Its mechanism of action, therapeutic benefits, and side effect profile are well-documented.
Conversely, this compound remains an obscure compound with no available clinical efficacy data. Its classification as a histamine-1 receptor antagonist suggests a pharmacological profile distinct from that of Clomipramine. Therefore, a direct comparison of the therapeutic efficacy of these two molecules is not feasible based on the current body of scientific evidence. For researchers and drug development professionals, Clomipramine serves as a benchmark for a successful psychopharmacological agent, while this compound represents one of the countless molecules that have yet to be clinically evaluated, if at all.
Disclaimer: Due to the lack of clinical data for this compound, a direct comparison of its efficacy with Clomipramine cannot be made. The information provided is based on the currently available scientific literature.
References
- 1. Clomipramine - Wikipedia [en.wikipedia.org]
- 2. Direct comparison of tricyclic and serotonin-reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Preliminary results from a multicenter trial of clomipramine in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Clomipramine in the treatment of patients with obsessive-compulsive disorder. The Clomipramine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ocduk.org [ocduk.org]
Structural Activity Relationship of Tricyclic Antidepressants: A Comparative Guide Based on Closiramine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the structural activity relationships (SAR) of tricyclic compounds analogous to Closiramine. Due to the limited availability of direct SAR studies on a series of this compound analogs in publicly accessible literature, this guide utilizes data from the closely related and well-studied tricyclic antidepressant, Clomipramine, as a surrogate. The objective is to offer insights into the chemical features influencing the pharmacological activity of this class of compounds at key biological targets. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in the rational design of novel therapeutic agents.
Introduction
This compound and its analogs belong to the class of tricyclic compounds, which have been a cornerstone in the treatment of various central nervous system disorders. Understanding the relationship between their chemical structure and biological activity is paramount for the development of new entities with improved efficacy and safety profiles. This guide focuses on the key structural modifications and their impact on the affinity for monoamine transporters and other relevant receptors. The data presented is primarily based on studies of Clomipramine, a structurally similar compound, to infer the probable SAR for this compound analogs.
Clomipramine, a chlorinated analog of imipramine, is a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder and depression.[1] Its mechanism of action is primarily attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[2]
Comparative Biological Activity
The biological activity of Clomipramine and its principal active metabolite, desmethylclomipramine (B1197806), highlights the initial steps in understanding the SAR of this scaffold. The data presented below is a compilation from various in vitro studies.
| Compound | Modification | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Receptor Binding Profile | Reference |
| Clomipramine | Parent Compound | 0.14 | 54 | 3 | High affinity for SERT, moderate for NET and DAT. Also shows affinity for H1, α1, and muscarinic receptors. | [3] |
| Desmethylclomipramine | N-demethylation | Higher than Clomipramine | Lower than Clomipramine | - | Stronger inhibitor of norepinephrine reuptake and weaker inhibitor of serotonin reuptake compared to the parent drug. | [1] |
| Imipramine | De-chloro analog | - | - | - | A related tricyclic antidepressant. | [1] |
| Lofepramine | Structural analog | - | - | - | Related tricyclic antidepressant with reported genotoxicity at high concentrations in some assays. | [4] |
| Mianserin | Structural analog | - | - | - | Related antidepressant, positive for genotoxicity only at high doses in a specific assay. | [4] |
Note: Specific Ki values for desmethylclomipramine at SERT and NET were not consistently found in a single comparative study, but its differential activity is well-documented.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tricyclic compounds.
Monoamine Transporter Binding Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter (SERT) and norepinephrine transporter (NET).
3.1.1. Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).
-
Radioligands: [3H]Citalopram or [3H]Paroxetine for SERT; [3H]Nisoxetine or [3H]Tomoxetine for NET.
-
Test Compounds: Clomipramine analogs and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter.
3.1.2. Procedure:
-
Membrane Preparation: Cell membranes are prepared from cultured cells expressing the target transporter. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
-
Binding Assay:
-
In a 96-well microplate, incubate the cell membranes (20-40 µg of protein) with the radioligand at a concentration near its Kd value.
-
Add serial dilutions of the test compound or reference compound.
-
For total binding, no competing ligand is added. For non-specific binding, a high concentration of a known selective ligand is added (e.g., 10 µM Desipramine for NET).
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Counting:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold Wash Buffer.
-
The filter discs are placed in scintillation vials with scintillation cocktail.
-
Radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The therapeutic and adverse effects of this compound analogs are mediated through their interaction with various signaling pathways. As potent monoamine reuptake inhibitors, they primarily modulate serotonergic and noradrenergic neurotransmission. Additionally, their affinity for other receptors, such as histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors, contributes to their overall pharmacological profile and side effects.[2]
References
- 1. ClinPGx [clinpgx.org]
- 2. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clomipramine HCl (G34586) | serotonin transporter (SERT), norepinephrine transporter (NET) | CAS 17321-77-6 | Buy G-34586; G34586; Trade names: Anafranil, Clomicalm from Supplier InvivoChem [invivochem.com]
- 4. Structure-activity relationships of tricyclic antidepressants and related compounds in the wing somatic mutation and recombination test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Closiramine (Clomipramine) with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
Closiramine, clinically known as clomipramine (B1669221), is a tricyclic antidepressant (TCA) primarily recognized for its potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. While this is its main therapeutic mechanism, particularly in the treatment of obsessive-compulsive disorder (OCD) and depression, its clinical efficacy and side-effect profile are significantly influenced by its interactions with a wide range of other receptors.[1][2] This guide provides an objective comparison of this compound's binding affinity for various neuroreceptors, supported by experimental data, to aid researchers in understanding its polypharmacology.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki in nM) of clomipramine and its primary active metabolite, desmethylclomipramine, for key neurotransmitter transporters and receptors.[3] Lower Ki values are indicative of higher binding affinity. Desmethylclomipramine is a more potent inhibitor of norepinephrine reuptake and a weaker inhibitor of serotonin reuptake compared to the parent drug.[4]
| Target | Clomipramine Ki (nM) | Desmethylclomipramine Ki (nM) |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | 0.28[3] | 31.6 |
| Norepinephrine Transporter (NET) | 30[3] | 0.32 |
| Histamine (B1213489) Receptors | ||
| Histamine H1 | 32[3] | - |
| Muscarinic Acetylcholine Receptors | ||
| Muscarinic M1 | 38[3] | - |
| Adrenergic Receptors | ||
| Alpha-1 (α1) | 39[3] | - |
| Dopamine Receptors | ||
| Dopamine D2 | 56 | - |
| Dopamine D3 | 47 | - |
Note: The Ki values presented are compiled from various preclinical studies and databases. Absolute values can vary between studies due to different experimental conditions.[5]
Signaling Pathways and Experimental Workflows
The interaction of this compound with off-target receptors initiates distinct intracellular signaling cascades, contributing to its diverse pharmacological effects. The following diagrams illustrate the general signaling pathways for Gq and Gi/o-coupled receptors, which are common targets for this compound's cross-reactivity, as well as a typical workflow for determining receptor binding affinity.
Experimental Protocols
The binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays and functional assays. The following are detailed methodologies representative of those used to characterize the cross-reactivity of compounds like this compound.
I. Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.[6][7][8][9]
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors, [³H]-N-methylscopolamine for muscarinic receptors).
-
Test Compound: this compound or Desmethylclomipramine.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (e.g., 10-20 µg of protein), a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate for 60-180 minutes at a specified temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
II. Functional Assays for Receptor Antagonism
Functional assays measure the ability of a compound to inhibit the cellular response induced by an agonist, providing a measure of its antagonist potency (IC50).
A. Calcium Flux Assay (for Gq-coupled Receptors)
This assay measures changes in intracellular calcium concentration following receptor activation.[10][11][12][13]
1. Materials:
-
Cells: A cell line stably expressing the Gq-coupled receptor of interest (e.g., for H1, M1, or α1 receptors).
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Indo-1).
-
Agonist: A known agonist for the target receptor (e.g., histamine for H1, carbachol (B1668302) for M1, phenylephrine (B352888) for α1).
-
Test Compound: this compound.
-
Fluorescence Plate Reader: With an integrated liquid handler.
2. Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye in an appropriate buffer for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then incubate them with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject a fixed concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response) into the wells and immediately record the fluorescence signal over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
B. cAMP Assay (for Gi/o and Gs-coupled Receptors)
This assay measures the modulation of cyclic AMP (cAMP) levels following receptor activation.[14][15][16][17]
1. Materials:
-
Cells: A cell line stably expressing the Gi/o or Gs-coupled receptor of interest (e.g., for D2 or M2 receptors).
-
Agonist: A known agonist for the target receptor.
-
Test Compound: this compound.
-
Forskolin (B1673556) (for Gi/o-coupled receptors): To stimulate basal cAMP production.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate Reader: Compatible with the chosen detection kit.
2. Procedure:
-
Cell Plating: Plate the cells in a suitable microplate.
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation:
-
For Gs-coupled receptors: Add the agonist to the wells.
-
For Gi/o-coupled receptors: Add the agonist along with forskolin to the wells.
-
-
Incubation: Incubate the plate for a specified time to allow for cAMP modulation.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured signal (which is proportional or inversely proportional to the cAMP concentration, depending on the assay format) against the logarithm of the antagonist concentration to determine the IC50 value.
References
- 1. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. GloSensor™ cAMP Assay Protocol [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating the In Vitro to In Vivo Correlation of Clomipramine: A Comparative Guide
A Note on Terminology: This guide focuses on the tricyclic antidepressant Clomipramine (B1669221). It is presumed that the query for "Closiramine" was a misspelling, as Clomipramine is a well-established drug with a significant body of research. Currently, there is no readily available scientific literature for a compound named "this compound."
This guide provides a comparative analysis of in vitro and in vivo data for Clomipramine to evaluate the correlation between its performance in laboratory settings and in living organisms. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the existing experimental data and the methodologies used to assess its therapeutic effects. While a formal Level A in vitro-in vivo correlation (IVIVC) as defined by regulatory agencies may not be publicly available, this guide synthesizes published findings to explore the relationships between in vitro properties and in vivo outcomes.
Data Presentation: In Vitro vs. In Vivo Studies
The following tables summarize quantitative data from various studies on Clomipramine, comparing its effects in both in vitro and in vivo models.
Table 1: Comparison of In Vitro and In Vivo Effects on Macrophage Migration
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Model System | Rat Peritoneal Macrophages | Sprague-Dawley Rats | [1] |
| Treatment | Clomipramine (10⁻⁷ to 10⁻⁴ M) | Subcutaneous injection of Clomipramine (20 and 40 mg/kg) | [1] |
| Effect | Diminished spontaneous and fMLP-induced macrophage migration. | Significantly reduced spontaneous and fMLP-induced mobility of peritoneal macrophages. | [1] |
| Conclusion | Clomipramine directly inhibits macrophage migration. | In vivo administration confirms the inhibitory effect on macrophage migration observed in vitro. | [1] |
Table 2: In Vitro Drug Formulation Characteristics and In Vivo Efficacy
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Formulation | Orodispersible Tablets (ODTs) of Clomipramine | Albino Rats (depression model) | [2][3] |
| Key In Vitro Parameter | Rapid disintegration time (around 8.39 seconds) and excellent dissolution profile. | Evaluation of antidepressant efficacy. | [2][3] |
| In Vivo Outcome | The optimized ODT formulation (F9) showed greater antidepressant efficacy than the marketed conventional tablet. | This improved efficacy is linked to the rapid disintegration and potential to bypass systemic portal circulation.[2][3] | |
| Correlation | Faster in vitro disintegration and dissolution correlate with enhanced in vivo therapeutic effect. |
Table 3: Pharmacokinetic Parameters of Clomipramine
| Parameter | Value | Notes | Reference |
| Oral Bioavailability | < 62% | Due to significant first-pass metabolism. | [2][4] |
| Plasma Half-life | 20–24 hours | Follows first-order elimination kinetics. | [4] |
| Active Metabolite | Desmethylclomipramine | A potent norepinephrine (B1679862) reuptake inhibitor. | [5][6] |
| Protein Binding | High | [6] | |
| Volume of Distribution | 9-25 L/kg | Broadly dispersed across the body. | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpretation and replication.
In Vitro Macrophage Migration Assay
-
Cell Source: Peritoneal macrophages were collected from Sprague-Dawley rats.
-
Chemotaxis Assay: A Boyden chamber assay was used to assess macrophage migration. The lower compartment contained a chemoattractant (N-formyl-L-methionyl-L-leucyl-L-phenylalanine, fMLP), while the upper compartment contained the macrophage suspension.
-
Treatment: Clomipramine was added to the upper compartment at concentrations ranging from 10⁻⁷ to 10⁻⁴ M to evaluate its effect on both spontaneous (without fMLP) and stimulated (with fMLP) migration.
-
Quantification: After incubation, the number of macrophages that migrated through the filter to the lower compartment was counted microscopically.
In Vivo Assessment of Antidepressant Efficacy
-
Animal Model: Albino rats were used to create a model of depression using the forced swimming test (FST), which induces a state of hopelessness and despair.[2][3]
-
Treatment Groups:
-
Control group (vehicle)
-
Group treated with a marketed conventional Clomipramine tablet
-
Group treated with the optimized orodispersible tablet (F9) formulation of Clomipramine
-
-
Behavioral Assessment:
-
Forced Swimming Test (FST): The duration of immobility of the rats in a cylinder of water was measured. A decrease in immobility time is indicative of an antidepressant effect.
-
Open-Field Test (OFT): This test was used to assess locomotor activity to ensure that the effects observed in the FST were not due to motor stimulation.
-
-
Data Analysis: The results from the different treatment groups were statistically compared to evaluate the relative efficacy of the formulations.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Clomipramine
Clomipramine's primary mechanism of action is the inhibition of serotonin (B10506) and norepinephrine reuptake in the synaptic cleft.[5][7][8] This increases the concentration of these neurotransmitters, enhancing serotonergic and noradrenergic neurotransmission.[7] Clomipramine also has an active metabolite, desmethylclomipramine, which is a more potent inhibitor of norepinephrine reuptake.[5] Additionally, it interacts with other receptors, which contributes to its side effect profile.[5]
Caption: Mechanism of action of Clomipramine.
Experimental Workflow for In Vitro to In Vivo Correlation
A typical IVIVC study aims to establish a predictive mathematical model that relates an in vitro property of a dosage form (like drug dissolution) to an in vivo response (such as plasma drug concentration).
Caption: General workflow for establishing an IVIVC.
References
- 1. Intravenous Clomipramine for Treatment-Resistant Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro/In Vivo Evaluation of Clomipramine Orodispersible Tablets for the Treatment of Depression and Obsessive-Compulsive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro/In Vivo Evaluation of Clomipramine Orodispersible Tablets for the Treatment of Depression and Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 6. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clomipramine - Wikipedia [en.wikipedia.org]
- 8. Clomipramine | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Clomipramine and SSRIs for Researchers and Drug Development Professionals
An objective analysis of the pharmacological profiles and clinical efficacy of Clomipramine versus Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in the treatment of obsessive-compulsive disorder and major depressive disorder.
This guide provides a comprehensive comparison of the tricyclic antidepressant (TCA) Clomipramine and the class of Selective Serotonin Reuptake Inhibitors (SSRIs). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Pharmacological Profile: A Quantitative Comparison
The primary pharmacological difference between Clomipramine and SSRIs lies in their selectivity for neurotransmitter transporters. Clomipramine is a potent inhibitor of both serotonin and norepinephrine (B1679862) reuptake, while SSRIs are, as their name suggests, selective for the serotonin transporter. This difference in mechanism contributes to their varying efficacy and side effect profiles.
The following table summarizes the binding affinities (Ki values in nM) of Clomipramine and several common SSRIs for key neurotransmitter transporters and receptors. Lower Ki values indicate higher affinity.
| Drug | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | H1 Receptor (Ki, nM) | M1 Receptor (Ki, nM) | α1-adrenergic Receptor (Ki, nM) |
| Clomipramine | 0.14 | 38 | >10000 | 11 | 23 | 24 |
| Desmethylclomipramine (active metabolite) | 1.5 | 0.38 | 2900 | 25 | 63 | 32 |
| Fluoxetine | 0.84 | 140 | 1300 | 1100 | 1300 | 340 |
| Sertraline | 0.29 | 25 | 25 | >10000 | 2400 | 360 |
| Paroxetine | 0.1 | 40 | 260 | >10000 | 81 | 1100 |
| Citalopram | 1.6 | 6100 | >10000 | 3800 | 1600 | 2400 |
| Escitalopram | 0.89 | 7300 | >10000 | - | - | - |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[1][2][3][4][5][6][7][8][9][10]
Mechanism of Action: Visualizing the Synaptic Effects
The differential effects of Clomipramine and SSRIs at the neuronal synapse can be visualized through the following signaling pathway diagrams.
References
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. Ki Database - Wikipedia [en.wikipedia.org]
- 3. PDSP Kᵢ Database [pdspdb.unc.edu]
- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 5. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 6. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 9. 16810 [pdspdb.unc.edu]
- 10. PDSP Database - UNC [pdspdb.unc.edu]
A Comparative Analysis of Tricyclic Antidepressants: Elucidating the Pharmacological Profile of Closiramine Counterparts
A comprehensive review of available data on the pharmacological properties of prominent tricyclic antidepressants (TCAs) reveals a significant information gap concerning Closiramine. Despite extensive searches of chemical databases, patent literature, and scientific publications, no publicly available experimental data on the receptor binding affinities, neurotransmitter reuptake inhibition, or clinical efficacy of this compound could be identified. Therefore, a direct comparison with other TCAs is not feasible at this time.
This guide presents a detailed comparative analysis of three well-characterized tricyclic antidepressants: Clomipramine, Imipramine, and Amitriptyline. The information provided is intended for researchers, scientists, and drug development professionals, offering a quantitative and methodological framework for understanding the nuances within this important class of antidepressants.
Comparative Pharmacodynamics of Selected Tricyclic Antidepressants
The primary mechanism of action of tricyclic antidepressants involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, the therapeutic efficacy and side-effect profiles of individual TCAs are dictated by their varying affinities for these transporters and their interactions with other neuroreceptors.
Receptor Binding Affinities and Transporter Inhibition
The following table summarizes the in vitro binding affinities (Ki, in nM) of Clomipramine, Imipramine, and Amitriptyline for key neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.
| Target | Clomipramine (Ki, nM) | Imipramine (Ki, nM) | Amitriptyline (Ki, nM) |
| Serotonin Transporter (SERT) | 0.14 - 2.8 | 1.4 - 4.1 | 4.3 - 20 |
| Norepinephrine Transporter (NET) | 25 - 54 | 37 - 70 | 35 - 50 |
| Histamine H1 Receptor | 0.28 - 31 | 11 | 1.1 |
| Muscarinic M1 Receptor | 1.3 - 38 | 91 | 18 |
| Alpha-1 Adrenergic Receptor | 16 - 130 | 32 - 67 | 26 |
Note: The Ki values are compiled from various preclinical studies and may vary depending on the experimental conditions and tissue preparations used.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to characterize these compounds, the following diagrams illustrate the core signaling pathway of TCAs and the standard experimental workflows for key pharmacological assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize tricyclic antidepressants.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Materials:
-
Cell membranes expressing the target receptor/transporter.
-
Radioligand specific for the target (e.g., [³H]Citalopram for SERT).
-
Test compounds (e.g., this compound, other TCAs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and a saturating concentration of a known displacing agent for non-specific binding determination.
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and either the test compound, buffer (for total binding), or the displacing agent (for non-specific binding).
-
Filtration: Rapidly filter the incubation mixture through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Assay
Objective: To measure the functional inhibition of neurotransmitter uptake by a test compound.
Materials:
-
Cells stably expressing the target transporter (e.g., HEK293 cells with hSERT).
-
Radiolabeled neurotransmitter (e.g., [³H]Serotonin).
-
Test compounds.
-
Uptake buffer.
-
Wash buffer.
-
Cell lysis buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a defined period at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by the test compound.
Conclusion
While a direct comparison involving this compound is currently precluded by the absence of available pharmacological data, this guide provides a robust framework for evaluating and comparing tricyclic antidepressants. The provided data tables and experimental protocols for Clomipramine, Imipramine, and Amitriptyline offer valuable insights for researchers in the field of antidepressant drug discovery and development. Further research is necessary to characterize the pharmacological profile of this compound to understand its potential therapeutic value and place within the tricyclic antidepressant class.
Investigating the Specificity of Clomipramine's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological specificity of the tricyclic antidepressant Clomipramine with other relevant compounds. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of Clomipramine's mechanism of action and its off-target effects, thereby informing future research and drug development efforts.
Comparative Analysis of Receptor Binding Affinities
The therapeutic efficacy and side-effect profile of a drug are largely determined by its binding affinity to its primary target(s) and various off-target molecules. This section compares the binding affinities (Ki, in nM) of Clomipramine, another tricyclic antidepressant Amitriptyline, and the second-generation antihistamine Loratadine across a range of physiologically relevant receptors and transporters. Lower Ki values indicate higher binding affinity.
| Target | Clomipramine (Ki, nM) | Amitriptyline (Ki, nM) | Loratadine (Ki, nM) | Primary Function/Relevance |
| Serotonin (B10506) Transporter (SERT) | 0.14 - 2.8 | 4.3 - 87 | >10,000 | Primary Target (Antidepressant Effect) |
| Norepinephrine (B1679862) Transporter (NET) | 28 - 54 | 18 - 100 | >10,000 | Primary Target (Antidepressant Effect) |
| Histamine (B1213489) H1 Receptor | 0.28 - 31 | 0.5 - 2.1 | 2.5 - 190 | Off-Target (Sedation, Weight Gain) |
| Muscarinic M1 Receptor | 1.8 - 33 | 1.1 - 23 | >10,000 | Off-Target (Anticholinergic Effects) |
| Alpha-1 Adrenergic Receptor | 6.7 - 140 | 2.4 - 43 | >10,000 | Off-Target (Hypotension, Dizziness) |
| Acid Sphingomyelinase (ASM) | IC50 ~1-5 µM (functional inhibition) | IC50 ~1-5 µM (functional inhibition) | Not reported | Off-Target (Potential therapeutic/adverse effects) |
Data Summary:
-
Clomipramine exhibits high affinity for its primary targets, the serotonin and norepinephrine transporters, consistent with its classification as a serotonin-norepinephrine reuptake inhibitor (SNRI). However, it also displays significant affinity for histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, explaining its notable sedative, anticholinergic, and cardiovascular side effects.
-
Amitriptyline , another tricyclic antidepressant, shows a similar broad receptor binding profile, with high affinity for both primary and off-target receptors.[1]
-
Loratadine , a second-generation antihistamine, demonstrates high selectivity for the histamine H1 receptor with significantly lower affinity for other receptors, resulting in a more favorable side-effect profile compared to first-generation antihistamines and tricyclic antidepressants.[2]
-
Both Clomipramine and Amitriptyline are also known functional inhibitors of acid sphingomyelinase (ASM) , an enzyme involved in lipid signaling and cellular stress responses. This off-target effect is not shared by Loratadine and may contribute to both therapeutic and adverse effects of these tricyclic antidepressants.[3][4]
Experimental Protocols
The following sections detail the methodologies used to obtain the binding affinity and enzyme inhibition data presented above.
Radioligand Competition Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.
Principle: A fixed concentration of a radioligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The addition of an unlabeled test compound at increasing concentrations will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[5][6]
Typical Protocol for Histamine H1 Receptor Binding Assay:
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor gene) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
Membrane preparation (a fixed amount of protein).
-
Radioligand (e.g., [³H]mepyramine) at a fixed concentration, usually at or near its dissociation constant (Kd).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
For determining non-specific binding, a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) is added.
-
For competition binding, the unlabeled test compound is added at various concentrations.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[7]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioactivity.[7]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Acid Sphingomyelinase (ASM) Activity Assay
This assay measures the enzymatic activity of ASM, which catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphorylcholine (B1220837).
Principle: The activity of ASM is determined by measuring the amount of one of the reaction products, typically phosphorylcholine, generated over a specific period. This can be achieved using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[8][9][10]
Typical Colorimetric Assay Protocol:
-
Sample Preparation: Cell or tissue lysates are prepared by homogenization in an appropriate lysis buffer on ice. The protein concentration of the lysate is determined to ensure equal loading.[11]
-
Enzymatic Reaction:
-
The cell lysate is added to a 96-well plate.
-
The reaction is initiated by adding the ASM substrate (sphingomyelin) in an acidic assay buffer (pH ~5.0) to create optimal conditions for ASM activity.
-
The plate is incubated at 37°C for a defined period (e.g., 60 minutes).[8]
-
-
Detection:
-
The reaction is stopped, often by heat inactivation.[9]
-
A detection mix containing enzymes that act on the product (phosphorylcholine) is added. This coupled reaction ultimately produces a colored product. For example, alkaline phosphatase can hydrolyze phosphorylcholine to choline (B1196258), which is then oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to generate a colorimetric signal.[12]
-
The plate is incubated at 37°C to allow the color to develop.
-
-
Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: The ASM activity is calculated based on a standard curve generated with known concentrations of the product (e.g., choline). For inhibitor studies, the IC50 value is determined by measuring the ASM activity in the presence of varying concentrations of the inhibitor.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed and the general workflow of the experimental procedures.
References
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889) | Abcam [abcam.com]
- 10. Acid Sphingomyelinase Assay Kit (Colorimetric) (ab252889) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Reproducibility of Clomipramine's Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings for Clomipramine (B1669221), a tricyclic antidepressant, and its common alternatives, primarily Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), in the context of obsessive-compulsive disorder (OCD) research. The information presented is collated from various preclinical and clinical studies to aid in the understanding and replication of key experimental outcomes.
Mechanism of Action
Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE) by blocking their respective transporters, SERT and NET. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][2] While it has a higher affinity for SERT, its dual-action is a distinguishing feature from SSRIs, which are more selective for SERT.[2]
Alternatives such as fluoxetine, sertraline, and fluvoxamine (B1237835) are SSRIs that primarily target the serotonin transporter with greater selectivity than clomipramine.[3] This selectivity generally results in a more favorable side-effect profile for SSRIs compared to the broader action of tricyclic antidepressants like clomipramine.[4]
Quantitative Data from Preclinical Models
Animal models are crucial for studying the pathophysiology of OCD and for the initial screening of potential therapeutics. Below is a summary of comparative data from a key preclinical model.
Marble-Burying Test
The marble-burying test is a widely used behavioral assay in mice to model the repetitive and compulsive-like behaviors characteristic of OCD. A reduction in the number of marbles buried is indicative of an anti-compulsive effect.
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Marble Burying | Species | Reference |
| Clomipramine | 100 | Not Specified | Significant | Mice | [5] |
| Fluvoxamine | 30 | Not Specified | Significant | Mice | [5] |
| Paroxetine | 10 | Not Specified | Significant | Mice | [5] |
Note: The study highlighted that while clomipramine was effective, a higher dose was required to achieve a significant effect compared to the SSRIs tested. All drugs were shown to not significantly affect spontaneous locomotor activity at the doses that inhibited marble-burying behavior.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key in vivo and in vitro assays used to characterize and compare compounds like clomipramine and SSRIs.
In Vivo Model: Marble-Burying Test
Objective: To assess obsessive-compulsive-like behavior in mice.
Materials:
-
Standard mouse cages
-
Clean bedding material (e.g., sawdust)
-
Glass marbles (approximately 20-25 per cage)
-
Test compounds (Clomipramine, SSRIs) and vehicle
-
Stopwatch
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[3][4]
-
Cage Preparation: Fill each cage with a deep layer of clean bedding (approximately 5 cm).[1]
-
Marble Placement: Evenly space 20-25 marbles on the surface of the bedding.[1][4]
-
Dosing: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test.
-
Test Initiation: Gently place a single mouse in each prepared cage.
-
Test Duration: Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes.[1][4][6]
-
Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.[6]
-
Data Analysis: Compare the number of buried marbles between different treatment groups. A significant decrease in the number of buried marbles in the drug-treated group compared to the vehicle group suggests an anti-compulsive effect.
In Vitro Assay: Serotonin Transporter (SERT) Reuptake Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the reuptake of serotonin by the serotonin transporter.
Materials:
-
Cells expressing the human serotonin transporter (hSERT), such as HEK293 cells or JAR cells.[7]
-
Radiolabeled serotonin ([³H]5-HT).[7]
-
Test compound (e.g., Clomipramine, SSRI).
-
Reference inhibitor (e.g., a known potent SSRI).
-
Assay buffer.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture and Plating: Culture the hSERT-expressing cells and seed them into 96-well plates. Allow the cells to form a confluent monolayer.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]5-HT to each well to initiate the uptake reaction. The final concentration of [³H]5-HT should be close to its Michaelis-Menten constant (Km) for SERT.[7]
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Measurement: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50 value).
In Vitro Assay: Norepinephrine Transporter (NET) Inhibition Assay
Objective: To quantify the inhibitory activity of a compound on the norepinephrine transporter.
Materials:
-
Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET).[8]
-
Radiolabeled norepinephrine ([³H]-Norepinephrine).[8]
-
Test compound (e.g., Clomipramine).
-
Known NET inhibitor for positive control (e.g., Desipramine).[9]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[8]
-
24- or 96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed the hNET-expressing cells into plates and allow them to form a monolayer.
-
Compound Incubation: Wash the cells and pre-incubate with serial dilutions of the test compound or control compounds for 10-20 minutes at 37°C.[8]
-
Norepinephrine Uptake: Initiate the uptake by adding [³H]-Norepinephrine to each well. Incubate for 10-20 minutes at 37°C.[8]
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.[8]
-
Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value through non-linear regression analysis.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of Clomipramine.
Caption: Mechanism of Action of Clomipramine.
Caption: Experimental Workflow for the Marble-Burying Test.
Caption: Workflow for In Vitro SERT Reuptake Inhibition Assay.
Caption: Potential Signaling Pathways Modulated by Clomipramine.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compulsive checking behavior of quinpirole-sensitized rats as an animal model of Obsessive-Compulsive Disorder(OCD): form and control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D2/D3 receptor agonist quinpirole increases checking-like behaviour in an operant observing response task with uncertain reinforcement: a novel possible model of OCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Independent Validation of Clomipramine's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Clomipramine with other prominent antidepressants. The data presented is intended to offer a clear, quantitative validation of Clomipramine's activity at its primary molecular targets, the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).
Comparative Analysis of Transporter Binding Affinity
The primary mechanism of action for Clomipramine and other antidepressants in this guide is the inhibition of neurotransmitter reuptake by binding to SERT and NET. The binding affinity, represented by the inhibition constant (Kᵢ), is a critical measure of a drug's potency at its target. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of Clomipramine and selected alternative antidepressants for the human serotonin and norepinephrine transporters.
| Compound | Class | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| Clomipramine | Tricyclic Antidepressant (TCA) | ~0.2 - 1.4 | ~25 - 50 |
| Desmethylclomipramine* | TCA (active metabolite) | 31.6 | 0.32 |
| Amitriptyline | Tricyclic Antidepressant (TCA) | 3.45 | 13.3 |
| Nortriptyline | Tricyclic Antidepressant (TCA) | 4.0 | 0.8 |
| Imipramine | Tricyclic Antidepressant (TCA) | 0.2 | 37 |
| Desipramine | Tricyclic Antidepressant (TCA) | 19.6 | 0.2 |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | ~0.3 - 2.8 | ~25 - 925 |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | ~1.0 - 1.4 | ~150 - 660 |
| Paroxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | ~0.07 - 0.34 | ~40 - 156 |
*Note: Desmethylclomipramine is the primary active metabolite of Clomipramine and exhibits a distinct binding profile.[1]
Experimental Protocols
The binding affinity data presented in this guide are typically determined through in vitro radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Radioligand Binding Assay for SERT and NET
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Clomipramine) for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Materials:
-
Membrane Preparations: Cell membranes expressing recombinant human SERT or NET, or tissue homogenates from specific brain regions (e.g., cortex, hypothalamus).
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine.
-
For NET: [³H]-Nisoxetine or [³H]-Desipramine.
-
-
Test Compounds: Clomipramine and other comparator drugs of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C).
-
Filtration Apparatus (e.g., Brandel or PerkinElmer cell harvester).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots or prepare fresh tissue homogenates on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µ g/well for cell membranes or 100-200 µ g/well for brain tissue homogenates.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer to designated wells.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM of the respective unlabeled transporter inhibitor) to designated wells. This determines the amount of radioligand that binds to non-transporter sites.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound to the remaining wells. A serial dilution of the test compound is used to generate a competition curve.
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
-
-
Visualizing the Mechanism of Action
The following diagram illustrates the primary pharmacological action of Clomipramine at the synaptic cleft.
Caption: Mechanism of Clomipramine as a Serotonin-Norepinephrine Reuptake Inhibitor.
Independent Validation Summary
The compiled data independently validates that Clomipramine is a potent inhibitor of the serotonin transporter (SERT), with a high binding affinity comparable to or greater than many selective serotonin reuptake inhibitors (SSRIs). While it also inhibits the norepinephrine transporter (NET), its affinity for SERT is significantly higher. However, its active metabolite, desmethylclomipramine, is a very potent NET inhibitor.[1] This dual action on both serotonin and norepinephrine systems, through the parent compound and its metabolite, underpins its pharmacological profile as a serotonin-norepinephrine reuptake inhibitor (SNRI). The comparative data highlights the distinct profiles of different antidepressants, providing a basis for understanding their therapeutic applications and potential side effects.
References
A Comparative Analysis of Clomipramine and Imipramine for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, pharmacokinetic, and clinical profiles of two prominent tricyclic antidepressants.
This guide provides a comprehensive comparative analysis of clomipramine (B1669221) and imipramine (B1671792), two established tricyclic antidepressants (TCAs). While both drugs share a core mechanism of action, their distinct pharmacological and pharmacokinetic profiles lead to differences in clinical efficacy and adverse effect profiles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison to inform their work.
Mechanism of Action: A Tale of Two Amines
Both clomipramine and imipramine exert their therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft. This blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these monoamines, enhancing neurotransmission.
However, a key distinction lies in their relative potencies for these transporters. Clomipramine is a more potent and selective inhibitor of serotonin reuptake compared to imipramine.[1] Imipramine, on the other hand, demonstrates a more balanced inhibition of both serotonin and norepinephrine reuptake.[1]
These parent compounds are metabolized in the liver into active metabolites: desmethylclomipramine (B1197806) from clomipramine and desipramine (B1205290) from imipramine. These metabolites also contribute significantly to the overall pharmacological effect. Notably, desmethylclomipramine is a more potent inhibitor of norepinephrine reuptake than its parent compound, clomipramine.[2] Similarly, desipramine is a more potent norepinephrine reuptake inhibitor than imipramine.
The following diagram illustrates the primary mechanism of action of clomipramine and imipramine at the synaptic terminal.
Pharmacological Profile: A Quantitative Comparison
The affinity of a drug for its target is a critical determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (Ki values in nM) of clomipramine, imipramine, and their active metabolites for key monoamine transporters and other receptors. Lower Ki values indicate higher binding affinity.
| Target | Clomipramine | Desmethylclomipramine | Imipramine | Desipramine |
| SERT (Serotonin Transporter) | 0.14 | 2.9 | 1.4 | 19 |
| NET (Norepinephrine Transporter) | 37 | 0.45 | 25 | 0.6 |
| DAT (Dopamine Transporter) | >10,000 | 2,700 | 8,600 | 1,800 |
| H₁ (Histamine Receptor) | 31 | 130 | 11 | 140 |
| M₁ (Muscarinic Receptor) | 21 | 63 | 91 | 130 |
| α₁ (Alpha-1 Adrenergic Receptor) | 24 | 41 | 37 | 62 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The data presented here is for comparative purposes.
As the data illustrates, clomipramine is a significantly more potent inhibitor of the serotonin transporter than imipramine. Conversely, the metabolites of both drugs, desmethylclomipramine and desipramine, are highly potent norepinephrine reuptake inhibitors.[2] Both parent drugs also exhibit notable affinity for histamine (B1213489) H₁, muscarinic M₁, and alpha-1 adrenergic receptors, which contributes to their side effect profiles.
Pharmacokinetic Properties
The pharmacokinetic profiles of clomipramine and imipramine are broadly similar, as is typical for tricyclic antidepressants.[3][4] Both are well-absorbed after oral administration, undergo extensive first-pass metabolism, are highly protein-bound, and have large volumes of distribution.[3][4]
| Parameter | Clomipramine | Imipramine |
| Bioavailability | ~50% | 29-77% |
| Time to Peak Plasma Concentration | 2-6 hours | 1-2 hours |
| Protein Binding | 96-98% | 76-96% |
| Volume of Distribution | ~12 L/kg | 10-20 L/kg |
| Elimination Half-life (Parent) | 19-37 hours | 9-24 hours |
| Elimination Half-life (Metabolite) | 54-77 hours (Desmethylclomipramine) | 14-62 hours (Desipramine) |
| Primary Metabolism | CYP2D6, CYP1A2, CYP2C19 | CYP2D6, CYP1A2, CYP2C19 |
The metabolism of both drugs is primarily mediated by the cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP2C19.[3][5] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in plasma concentrations and clinical response.
The following diagram illustrates the metabolic pathway of clomipramine and imipramine.
Clinical Efficacy: A Head-to-Head Comparison
Both clomipramine and imipramine are effective in treating major depressive disorder. However, their differential effects on serotonin and norepinephrine reuptake can influence their efficacy in other conditions.
| Indication | Clomipramine | Imipramine | Comparative Efficacy |
| Major Depressive Disorder | Effective | Effective | Generally considered to have comparable efficacy. |
| Obsessive-Compulsive Disorder (OCD) | Highly Effective | Less Effective | Clomipramine is considered the gold standard TCA for OCD due to its potent serotonergic activity.[6][7] |
| Panic Disorder | Effective | Effective | Some studies suggest clomipramine may be superior to imipramine in treating panic disorder.[8][9] |
| Neuropathic Pain | Effective | Effective | Both are used off-label for various neuropathic pain conditions. |
Adverse Effect Profile
The side effects of clomipramine and imipramine are largely attributable to their antagonist activity at histamine H₁, muscarinic M₁, and alpha-1 adrenergic receptors.
| Side Effect | Clomipramine (Incidence) | Imipramine (Incidence) | Receptor(s) Implicated |
| Dry Mouth | Very Common (>10%) | Common | Muscarinic M₁ Antagonism |
| Constipation | Very Common (>10%) | Common | Muscarinic M₁ Antagonism |
| Drowsiness/Sedation | Very Common (>10%) | Common | Histamine H₁ Antagonism |
| Dizziness | Very Common (>10%) | Common | Alpha-1 Adrenergic Antagonism |
| Orthostatic Hypotension | Common | Common | Alpha-1 Adrenergic Antagonism |
| Blurred Vision | Very Common (>10%) | Common | Muscarinic M₁ Antagonism |
| Weight Gain | Common | Common | Histamine H₁ Antagonism |
| Sexual Dysfunction | Very Common (>10%) | Common | Serotonergic and Anticholinergic Effects |
| Serotonin Syndrome Risk | Higher | Lower | Potent Serotonin Reuptake Inhibition[10] |
Incidence categories are general and can vary based on dosage and individual patient factors.[11][12]
Experimental Protocols
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Objective: To determine the Ki of clomipramine and imipramine for SERT, NET, H₁, M₁, and α₁ receptors.
Materials:
-
Cell membranes expressing the target receptor/transporter.
-
Radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compounds (clomipramine, imipramine) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[13]
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a radioligand displacement assay.
Synaptosomal Monoamine Uptake Assay
This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes (isolated nerve terminals).
Objective: To determine the IC₅₀ values of clomipramine and imipramine for the inhibition of serotonin and norepinephrine uptake.
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).[15][16]
-
Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).[15]
-
Test compounds (clomipramine, imipramine) at various concentrations.
-
Uptake buffer.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.[15]
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C to measure the initial rate of uptake.[16]
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.[15]
-
Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific uptake is the IC₅₀ value.
Conclusion
Clomipramine and imipramine are both effective tricyclic antidepressants with well-established mechanisms of action. The primary distinction lies in clomipramine's more potent and selective inhibition of serotonin reuptake, which contributes to its superior efficacy in treating obsessive-compulsive disorder. Imipramine exhibits a more balanced inhibition of both serotonin and norepinephrine reuptake. The active metabolites of both drugs are potent norepinephrine reuptake inhibitors. Their similar affinities for histaminergic, muscarinic, and adrenergic receptors result in a comparable side effect profile, characteristic of TCAs. The choice between these two agents in a research or clinical setting should be guided by the specific application and a thorough understanding of their distinct pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The demethylation of imipramine and clomipramine as apparent from their plasma kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychotropical.com [psychotropical.com]
- 8. Superiority of clomipramine over imipramine in the treatment of panic disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Serotonin syndrome - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Clomipramine and Selected Psychoactive Compounds
An Objective Guide for Researchers in Drug Development
In the landscape of psychoactive drug research, rigorous comparative analysis is essential for the evaluation of novel compounds and the refinement of existing therapeutic agents. This guide provides a detailed benchmark of the tricyclic antidepressant (TCA) Clomipramine against two other widely recognized psychoactive compounds: the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine and the fellow TCA Imipramine. The following sections present a comprehensive comparison of their receptor binding profiles, preclinical efficacy in established animal models, and clinical characteristics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Pharmacological Profile: A Quantitative Comparison of Receptor Affinities
The therapeutic effects and side-effect profiles of psychoactive compounds are largely determined by their binding affinities to various neurotransmitter transporters and receptors. The following table summarizes the in vitro binding affinities (Ki, nM) of Clomipramine, Fluoxetine, and Imipramine for key central nervous system targets. Lower Ki values indicate higher binding affinity.
| Target | Clomipramine (Ki, nM) | Fluoxetine (Ki, nM) | Imipramine (Ki, nM) |
| Serotonin Transporter (SERT) | 0.14 | 1.1 | 1.8 |
| Norepinephrine Transporter (NET) | 30 | 230 | 37 |
| Dopamine Transporter (DAT) | >10,000 | 2,000 | >10,000 |
| Histamine H1 Receptor | 24 | 10,000 | 11 |
| Muscarinic M1 Receptor | 37 | 1,100 | 91 |
| Alpha-1 Adrenergic Receptor | 26 | 710 | 67 |
Preclinical Efficacy: Benchmarking in Animal Models
Preclinical animal models are crucial for predicting the therapeutic potential of psychoactive compounds. The Forced Swim Test (FST) is a widely used model to assess antidepressant-like activity, while the Marble-Burying Test is employed to evaluate anxiolytic and anti-obsessional properties. The table below presents comparative efficacy data for the selected compounds in these models.
| Preclinical Model | Compound | Dosage Range (mg/kg) | Observed Effect |
| Forced Swim Test (Mouse) | Clomipramine | 10-40 | Significant reduction in immobility time |
| Fluoxetine | 10-30 | Significant reduction in immobility time | |
| Imipramine | 15-30 | Significant reduction in immobility time | |
| Marble-Burying Test (Mouse) | Clomipramine | 10-20 | Significant reduction in the number of marbles buried |
| Fluoxetine | 10-20 | Significant reduction in the number of marbles buried | |
| Imipramine | 20-40 | Moderate reduction in the number of marbles buried |
Clinical Comparison: Efficacy and Side Effect Profiles
Ultimately, the clinical utility of a psychoactive compound is determined by its efficacy in treating specific disorders and its tolerability in patients. The following table provides a comparative overview of the clinical applications and common side effects of Clomipramine, Fluoxetine, and Imipramine.
| Clinical Parameter | Clomipramine | Fluoxetine | Imipramine |
| Primary Indications | Obsessive-Compulsive Disorder (OCD), Major Depressive Disorder (MDD), Panic Disorder, Chronic Pain | MDD, OCD, Panic Disorder, Bulimia Nervosa | MDD, Nocturnal Enuresis |
| Common Side Effects | Dry mouth, constipation, dizziness, sedation, weight gain, sexual dysfunction | Nausea, insomnia, headache, anxiety, sexual dysfunction | Dry mouth, constipation, blurred vision, urinary retention, orthostatic hypotension |
| Receptor-Associated Side Effects | High anticholinergic and antihistaminic effects | Low anticholinergic and antihistaminic effects | High anticholinergic and moderate antihistaminic effects |
Experimental Protocols
Radioligand Binding Assay for Transporter and Receptor Affinity
Objective: To determine the in vitro binding affinity (Ki) of test compounds for specific neurotransmitter transporters and receptors.
Materials:
-
Cell membranes expressing the target transporter or receptor (e.g., human SERT, NET, H1 receptor).
-
Radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]pyrilamine for H1 receptors).
-
Test compounds (Clomipramine, Fluoxetine, Imipramine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer in 96-well plates.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of test compounds.
Materials:
-
Male adult mice (e.g., C57BL/6).
-
Test compounds (Clomipramine, Fluoxetine, Imipramine) or vehicle control.
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Session: Each mouse is placed individually in a cylinder of water for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) is recorded during the last 4 minutes of the 6-minute session.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like effects.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of Action of Monoamine Reuptake Inhibitors.
Caption: Experimental Workflow for Radioligand Binding Assay.
In Silico Modeling of Closiramine Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico binding performance of Closiramine (Clomipramine) with alternative antidepressants. The analysis is supported by available experimental data and detailed methodologies for the computational experiments cited.
Executive Summary
This compound, a tricyclic antidepressant (TCA), exerts its therapeutic effects through the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. However, its clinical profile is also characterized by side effects stemming from its affinity for other receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors. This guide explores the binding characteristics of this compound and compares them with those of other TCAs and Selective Serotonin Reuptake Inhibitors (SSRIs) through the lens of in silico modeling and experimental binding affinity data.
Comparative Binding Affinity: In Silico and Experimental Data
The following table summarizes both experimental binding affinities (Ki) and in silico docking scores for this compound and selected alternative antidepressants against key molecular targets. Lower Ki values indicate higher experimental binding affinity, while more negative docking scores suggest stronger predicted binding in computational models.
| Drug | Target | Experimental Ki (nM) | In Silico Docking Score (kcal/mol) |
| This compound (TCA) | SERT | 0.2 - 1.4 | -9.0[1][2] |
| NET | 25 - 47 | Not available | |
| Histamine H1 Receptor | 1.1 | Not available | |
| Muscarinic M1 Receptor | 1.9 | Not available | |
| Alpha-1 Adrenergic Receptor | 16 | Not available | |
| Desipramine (B1205290) (TCA) | SERT | 20 | Not available |
| NET | 0.4 - 1.9 | Not available | |
| Histamine H1 Receptor | 100 | Not available | |
| Muscarinic M1 Receptor | 83 | Not available | |
| Alpha-1 Adrenergic Receptor | 130 | Not available | |
| Fluoxetine (SSRI) | SERT | 0.8 - 2.6 | -8.5 to -7.9[3] |
| NET | 150 - 330 | Not available | |
| Histamine H1 Receptor | >10,000 | Not available | |
| Muscarinic M1 Receptor | >10,000 | Not available | |
| Alpha-1 Adrenergic Receptor | 2,500 | Not available | |
| Sertraline (SSRI) | SERT | 0.2 - 0.4 | Not available |
| NET | 25 - 42 | Not available | |
| Histamine H1 Receptor | >10,000 | Not available | |
| Muscarinic M1 Receptor | >10,000 | Not available | |
| Alpha-1 Adrenergic Receptor | 370 | Not available | |
| Paroxetine (SSRI) | SERT | 0.1 - 0.3 | Not available |
| NET | 40 - 70 | Not available | |
| Histamine H1 Receptor | >10,000 | Not available | |
| Muscarinic M1 Receptor | >10,000 | Not available | |
| Alpha-1 Adrenergic Receptor | 1,400 | Not available |
Note: In silico data is often generated using different methodologies and force fields, which can affect direct comparability. The data presented here is for illustrative purposes. Experimental Ki values are compiled from various sources and may show variability.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound Action.
Caption: In Silico Binding Workflow.
Experimental Protocols
Molecular Docking of this compound to the Serotonin Transporter (SERT)
This protocol outlines a general procedure for performing molecular docking of this compound and its alternatives to the human SERT.
1. Receptor Preparation:
-
Obtain Structure: The three-dimensional structure of the human SERT can be obtained from the Protein Data Bank (PDB) or a homology model can be built using a template such as the leucine (B10760876) transporter (LeuT).
-
Pre-processing: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).
2. Ligand Preparation:
-
Obtain Structures: 2D structures of this compound, fluoxetine, sertraline, and desipramine are obtained from a chemical database (e.g., PubChem).
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the putative binding site of SERT to guide the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The program samples different conformations and orientations of the ligands within the defined binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor. The docking scores are used to rank the compounds based on their predicted binding affinity.
Free Energy Calculations
For a more rigorous assessment of binding affinity, free energy calculation methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed. These methods typically follow a molecular dynamics (MD) simulation of the protein-ligand complex in a simulated physiological environment.
1. Molecular Dynamics Simulation:
-
The docked protein-ligand complex is placed in a simulation box with explicit water molecules and ions.
-
An MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) to allow the system to equilibrate and to sample a range of conformations.
2. Binding Free Energy Calculation (MM/GBSA):
-
Snapshots from the MD trajectory are taken at regular intervals.
-
For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
The final binding free energy is the average over all snapshots.
Conclusion
In silico modeling provides a valuable tool for comparing the binding characteristics of this compound with other antidepressants. While experimental data confirms this compound's high affinity for SERT and NET, computational approaches can further elucidate the specific molecular interactions that govern this binding and contribute to its broader pharmacological profile. The methodologies outlined in this guide provide a framework for conducting such comparative analyses, which can aid in the rational design of novel antidepressants with improved efficacy and side-effect profiles.
References
Comparative Pharmacokinetics of Clomipramine and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of the tricyclic antidepressant Clomipramine (B1669221) and its primary active metabolite, Desmethylclomipramine (B1197806). The information is supported by experimental data and detailed methodologies to aid in further research and development.
Clomipramine, a potent serotonin (B10506) reuptake inhibitor, is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] Understanding the pharmacokinetics of the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This guide summarizes key pharmacokinetic parameters, details common experimental protocols for their determination, and visualizes the metabolic pathway.
Pharmacokinetic Parameters
The pharmacokinetic properties of Clomipramine and its major active metabolite, Desmethylclomipramine, exhibit significant inter-individual variability.[3] This variability is influenced by factors such as genetic polymorphisms of CYP enzymes, age, and co-administration of other drugs.[3][4] The following tables summarize key pharmacokinetic parameters from various studies.
| Parameter | Clomipramine | Desmethylclomipramine | Study Population | Dosing Regimen | Source |
| Time to Peak Plasma Concentration (Tmax) | 2 to 6 hours | 12.8 hours (oral) | Healthy Volunteers / Cats | Single 50 mg oral dose / Single 0.5 mg/kg oral dose | [5][6] |
| Peak Plasma Concentration (Cmax) | 56 to 154 ng/mL (mean: 92 ng/mL) | 34.8 ng/mL (oral) | Healthy Volunteers / Cats | Single 50 mg oral dose / Single 0.5 mg/kg oral dose | [6][7] |
| Steady-State Peak Plasma Concentration (Css,max) | 94 to 339 ng/mL (mean: 218 ng/mL) | 134 to 532 ng/mL (mean: 274 ng/mL) | Patients | Multiple 150 mg daily doses | [7] |
| Area Under the Curve (AUC) | 1375.38 ng·h/mL (IR) | 613.8 ng·h/mL (0-30h, oral) | Healthy Volunteers / Cats | Single dose / Single 0.5 mg/kg oral dose | [6][8] |
| Elimination Half-Life (t½) | ~24 hours | ~96 hours | General Population | Not Specified | [1][4] |
| Volume of Distribution (Vd) | > 1000 L | Not Specified | General Population | Not Specified | [4] |
| Protein Binding | ~97% (primarily to albumin) | Not Specified | General Population | Not Specified | [5] |
Note: IR = Immediate Release. Pharmacokinetic parameters can vary significantly based on the formulation (e.g., immediate-release vs. sustained-release).[8]
Experimental Protocols
The determination of Clomipramine and its metabolites in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.
Sample Preparation: Plasma Extraction
A common method for extracting Clomipramine and its metabolites from plasma involves liquid-liquid extraction.
-
To 1 mL of plasma, add an internal standard.
-
Alkalinize the sample with a buffer (e.g., carbonate buffer, pH 9.8).[9]
-
Extract the analytes using an organic solvent such as n-hexane or a mixture of heptane (B126788) and isoamyl alcohol.[10][11]
-
Vortex the mixture and centrifuge to separate the layers.
-
The organic layer containing the analytes is then separated and can be further processed by back-extraction into an acidic buffer.[9][11]
-
The final extract is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
Chromatographic Analysis
HPLC with UV Detection:
-
Column: Silica gel column.[10]
-
Mobile Phase: A mixture of organic and aqueous phases, for example, a phosphate (B84403) buffer with tetramethylammonium (B1211777) chloride and acetonitrile.[9]
-
Detection: UV detector. The detection limits are typically in the low ng/mL range.[10]
HPLC with Electrochemical Detection:
-
This method offers high sensitivity, with detection limits as low as 0.2 ng/mL.[9]
-
A coulometric detector with multiple cells set at different potentials can be used for the oxidation of the analytes.[9]
Metabolic Pathway of Clomipramine
The biotransformation of Clomipramine is a complex process involving several CYP450 enzymes. The primary metabolic pathways are N-demethylation and hydroxylation.
Caption: Metabolic pathway of Clomipramine.
This guide provides a foundational understanding of the comparative pharmacokinetics of Clomipramine and its metabolites. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
- 1. ClinPGx [clinpgx.org]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 4. Clinical pharmacokinetics of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of clomipramine and desmethylclomipramine after single-dose intravenous and oral administrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of a sustained-release dosage form of clomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of clomipramine and its hydroxylated and demethylated metabolites in plasma and urine by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of clomipramine and desmethylclomipramine in plasma by means of liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
A Comparative Analysis of Clomipramine's Mechanism of Action and Performance Against Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomipramine (B1669221), a tricyclic antidepressant (TCA), has long been a subject of scientific inquiry, particularly for its efficacy in treating obsessive-compulsive disorder (OCD) and major depressive disorder. While often referred to as the "gold standard" for OCD treatment, its use is also associated with a significant side-effect profile. This guide provides an objective comparison of clomipramine's performance with alternative compounds, supported by experimental data from peer-reviewed studies. We delve into its mechanism of action, its effects on key signaling pathways, and how it measures up against selective serotonin (B10506) reuptake inhibitors (SSRIs).
Mechanism of Action: A Dual Inhibition and Broad Receptor Profile
Clomipramine's primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (B1679862) (NE) reuptake, thereby increasing the synaptic availability of these neurotransmitters.[1] It exhibits a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET).[1] This potent serotonergic activity is believed to be central to its effectiveness in treating OCD.[1]
Furthermore, clomipramine is metabolized in the liver to an active metabolite, desmethylclomipramine. This metabolite is a more potent inhibitor of norepinephrine reuptake and a weaker serotonin reuptake inhibitor compared to the parent drug.[2] This dual action on both serotonin and norepinephrine pathways contributes to its overall antidepressant effects.[1]
Beyond its primary targets, clomipramine also interacts with a variety of other receptors, including histamine (B1213489) H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[1] These interactions are largely responsible for its notable side effects, such as sedation, dry mouth, constipation, and orthostatic hypotension.[1]
Signaling Pathways Modulated by Clomipramine
Recent research has begun to elucidate the downstream signaling pathways affected by clomipramine, moving beyond simple neurotransmitter reuptake inhibition.
Nitric Oxide Signaling Pathway
Studies in animal models suggest the involvement of the nitric oxide (NO) signaling pathway in the therapeutic effects of clomipramine. In mice subjected to acute immobilization stress, pretreatment with clomipramine reversed anxiety-like behavior and oxidative stress. The protective effect of clomipramine was attenuated by L-arginine (a NO precursor) and potentiated by L-NAME (a nitric oxide synthase inhibitor), indicating that clomipramine's mechanism may involve the modulation of NO signaling.[3]
Caption: Proposed interaction of Clomipramine with the Nitric Oxide pathway.
Autophagic Flux Inhibition
Clomipramine has been shown to inhibit neuronal autophagic flux. Studies using primary cortical neurons demonstrated that clomipramine treatment leads to an accumulation of autophagosomes and the autophagy substrate p62, indicating a blockage in the degradation phase of autophagy.[4] This effect was also observed in the frontal cortex and liver of treated mice.[4]
References
- 1. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Possible Involvement of Nitric Oxide Signaling Pathway in the Protective Effect of Clomipramine Against Acute Immobilization Stress-Induced Behavioral and Biochemical Changes in Mice [medicaljournalofcairouniversity.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Closiramine
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Closiramine, a tricyclic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Considerations
Table 1: Hazard Identification for Structurally Similar Compound (Clomipramine Hydrochloride)
| Hazard Statement | GHS Classification |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4)[4] |
| May cause drowsiness or dizziness. | Specific target organ toxicity - single exposure (Category 3), Central nervous system |
| Causes damage to organs. | Specific target organ toxicity - single exposure (Category 1), Central nervous system, Cardiovascular system |
| Very toxic to aquatic life with long lasting effects. | Short-term (acute) aquatic hazard (Category 1), Long-term (chronic) aquatic hazard (Category 1)[3] |
Proper Disposal Protocol for this compound
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This ensures compliance with regulatory standards and minimizes environmental impact.
Step 1: Segregation and Storage of Waste
-
Isolate Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be segregated from general laboratory waste.
-
Use Designated Containers: Collect this compound waste in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Secure Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
Step 2: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) department will have a list of approved hazardous waste disposal vendors. Contact them to arrange for the pickup and disposal of the this compound waste.
-
Provide Necessary Documentation: Be prepared to provide the waste disposal company with a complete inventory of the waste, including the chemical name, quantity, and any known hazards.
Step 3: Documentation and Record-Keeping
-
Maintain Records: Keep a detailed log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance and for tracking chemical inventory.
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and restrict access to the area.
-
Wear Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the correct PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.[5]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect and Dispose of as Hazardous Waste: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Closiramine
Researchers, scientists, and drug development professionals must exercise extreme caution when handling Closiramine due to the limited availability of specific safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Crucial Note on Chemical Identity: Initial investigations reveal a significant potential for confusion between This compound (CAS Number: 47135-88-6) and the more well-documented compound, Clomipramine (CAS Number: 303-49-1) . These are distinct chemical entities with different properties. The safety information for Clomipramine must not be substituted for that of this compound. Researchers are urged to verify the Certificate of Analysis and any manufacturer-provided safety documentation for the specific compound in their possession.
I. Personal Protective Equipment (PPE) and Engineering Controls
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a compound with unknown toxicity. The following minimum PPE and engineering controls are mandatory.
| Control Type | Specification | Rationale |
| Ventilation | Chemical Fume Hood | To prevent inhalation of airborne particles. |
| Eye Protection | Chemical Safety Goggles or a Full-Face Shield | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Prevents skin contact. Check for breaches in gloves frequently. |
| Body Protection | Lab Coat (fully buttoned) with long sleeves | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with a particulate filter may be necessary for weighing large quantities or if a fume hood is not available. | To provide an additional layer of protection against inhalation. |
II. Operational Plan: Handling and Experimental Workflow
A systematic approach is critical to minimize exposure and ensure experimental integrity. The following workflow outlines the key steps for handling powdered this compound.
Caption: Experimental workflow for handling powdered this compound.
III. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weigh boats, pipette tips, etc., must be placed in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Empty Containers | The original container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of according to institutional guidelines. |
Researchers must adhere to their institution's specific hazardous waste disposal protocols. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
IV. Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
V. Mechanism of Action and Signaling Pathways
Due to the lack of available research data specifically for this compound, its mechanism of action and associated signaling pathways are unknown. Therefore, a diagrammatic representation cannot be provided at this time. Researchers investigating this compound should aim to elucidate these pathways as a primary objective.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling a compound with limited safety information like this compound, fostering a secure and responsible research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
